molecular formula C7H16N2O2 B2964380 1-Amino-3-morpholinopropan-2-ol CAS No. 39849-45-1

1-Amino-3-morpholinopropan-2-ol

Cat. No.: B2964380
CAS No.: 39849-45-1
M. Wt: 160.217
InChI Key: YSGPOQDTHDLUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-morpholinopropan-2-ol is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPOQDTHDLUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960417
Record name 1-Amino-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39849-45-1
Record name 1-Amino-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Amino-3-morpholinopropan-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-morpholinopropan-2-ol is a chiral amino alcohol incorporating a morpholine moiety, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including predicted spectral data, a detailed plausible synthesis protocol, and a discussion of its potential applications in drug development. The content is structured to offer not just factual information but also insights into the rationale behind its synthesis and analytical methodologies, empowering researchers to effectively utilize this versatile building block.

Introduction: The Significance of Morpholine-Containing Scaffolds in Medicinal Chemistry

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] Its incorporation into a molecule can also influence biological activity through specific interactions with target proteins.[3] this compound combines this beneficial heterocyclic system with a chiral 1-amino-2-propanol backbone, a structural element also prevalent in various bioactive compounds. This unique combination makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical and Predicted Spectral Properties

Physicochemical Properties
PropertyValue/PredictionSource/Rationale
Molecular Formula C₇H₁₆N₂O₂[4][5][6]
Molecular Weight 160.21 g/mol [4][5][6]
CAS Number 39849-45-1 (racemate), 452105-36-1 ((S)-enantiomer)[4][5]
IUPAC Name 1-Amino-3-(morpholin-4-yl)propan-2-ol[5][6]
Appearance Predicted to be a colorless to pale yellow liquid or low melting solid.Based on similar amino alcohols.
Solubility Predicted to be soluble in water and polar organic solvents.Presence of multiple polar functional groups (amine, alcohol, ether).
pKa The primary amine is expected to have a pKa around 9-10, and the morpholine nitrogen around 7-8.Based on analogous structures.
Predicted Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.5 - 2.0br s3H-NH₂ and -OHExchangeable protons, broad signal.
~2.4 - 2.6m6HMorpholine -CH₂-N- and -CH₂-CH(OH)-Protons adjacent to nitrogen and the chiral center.
~3.5 - 3.7t4HMorpholine -CH₂-O-Protons adjacent to the oxygen atom in the morpholine ring.
~3.8 - 4.0m1H-CH(OH)-Methine proton of the alcohol.
~2.7 - 2.9dd1H-CH₂-NH₂ (diastereotopic)One of the diastereotopic protons adjacent to the primary amine.
~2.9 - 3.1dd1H-CH₂-NH₂ (diastereotopic)The other diastereotopic proton adjacent to the primary amine.

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~45 - 50-CH₂-NH₂Carbon adjacent to the primary amine.
~53 - 58Morpholine -CH₂-N-Carbons in the morpholine ring adjacent to the nitrogen.
~60 - 65-CH₂-CH(OH)-Carbon adjacent to the morpholine nitrogen and the chiral center.
~65 - 70-CH(OH)-Carbon bearing the hydroxyl group.
~67 - 72Morpholine -CH₂-O-Carbons in the morpholine ring adjacent to the oxygen.

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200O-H stretch, N-H stretchAlcohol, Primary Amine
2950 - 2800C-H stretchAliphatic
1650 - 1580N-H bendPrimary Amine
1115 - 1085C-O-C stretchEther (Morpholine)
1100 - 1000C-O stretchSecondary Alcohol

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragmentRationale
160[M]⁺Molecular ion.
130[M - CH₂NH₂]⁺Loss of the aminomethyl group.
100[M - C₂H₄O - NH₂]⁺Fragmentation of the morpholine ring and loss of the amino group.
86[Morpholine-CH₂]⁺Cleavage adjacent to the morpholine nitrogen.
57[C₃H₇N]⁺Fragmentation of the aminopropanol chain.

Synthesis of this compound

A robust and stereocontrolled synthesis of chiral amino alcohols is crucial for their application in drug development. The most common and effective method for the synthesis of such compounds is the regioselective ring-opening of a suitable chiral epoxide with an amine.[4][5][7]

Proposed Synthetic Pathway

The synthesis of enantiomerically pure (S)-1-Amino-3-morpholinopropan-2-ol can be achieved from (R)-epichlorohydrin in a two-step process.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring-Opening with Morpholine cluster_2 Step 3: Azide Displacement and Reduction A (R)-Epichlorohydrin B (R)-Glycidyl Tosylate A->B  p-TsCl, Pyridine   C (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol B->C  Morpholine, Isopropanol, Heat   D (S)-4-(3-Azido-2-hydroxypropyl)morpholine C->D  NaN₃, DMF, Heat   E (S)-1-Amino-3-morpholinopropan-2-ol D->E  H₂, Pd/C or LiAlH₄  

Caption: Proposed synthetic pathway for (S)-1-Amino-3-morpholinopropan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Glycidyl Tosylate from (R)-Epichlorohydrin

  • Rationale: Conversion of the chlorohydrin to a tosylate provides a better leaving group for the subsequent nucleophilic substitution by morpholine. Pyridine acts as a base to neutralize the HCl generated.

  • Procedure:

    • To a stirred solution of (R)-epichlorohydrin (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to stir at 0-5 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-glycidyl tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol

  • Rationale: The nucleophilic attack of morpholine on the less substituted carbon of the epoxide ring proceeds with high regioselectivity. The reaction is typically carried out in a polar protic solvent to facilitate the ring-opening.

  • Procedure:

    • To a solution of (R)-glycidyl tosylate (1.0 eq) in isopropanol (5-10 volumes), add morpholine (1.2 eq).

    • Heat the reaction mixture to reflux (around 80-90 °C) and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol.

Step 3: Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

  • Rationale: The tosylate is displaced by an azide ion, which is a good nucleophile and a precursor to the amine. The azide is then reduced to the primary amine using standard methods like catalytic hydrogenation or reduction with a metal hydride.

  • Procedure:

    • To a solution of (S)-1-(Morpholin-4-yl)-3-(tosyloxy)propan-2-ol (1.0 eq) in dimethylformamide (DMF, 5-10 volumes), add sodium azide (1.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give crude (S)-4-(3-azido-2-hydroxypropyl)morpholine.

    • Dissolve the crude azide in methanol (10 volumes) and add 10% Palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield (S)-1-Amino-3-morpholinopropan-2-ol. Further purification can be achieved by crystallization or chromatography if necessary.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups: the primary amine, the secondary alcohol, and the tertiary amine of the morpholine ring.

Key Reactions
  • N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. This is a common strategy to introduce various substituents and modulate the compound's properties.

  • O-Alkylation/Acylation: The secondary alcohol can be alkylated to form ethers or acylated to form esters.

  • Reactions with Aldehydes and Ketones: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines (reductive amination).

  • Salt Formation: The basic nitrogen atoms can form salts with various acids, which can be useful for purification or to improve the compound's solubility and handling properties.

G cluster_0 Reactions of the Primary Amine cluster_1 Reactions of the Secondary Alcohol A This compound B N-Acylation (Amide formation) A->B  RCOCl, Base   C N-Sulfonylation (Sulfonamide formation) A->C  RSO₂Cl, Base   D Reductive Amination (Secondary amine formation) A->D  R'CHO, NaBH₃CN   E O-Alkylation (Ether formation) A->E  R''X, Base   F O-Acylation (Ester formation) A->F  (R'''CO)₂O, Base  

Caption: Key reactions of this compound.

Applications in Drug Discovery

The structural features of this compound make it a promising scaffold for the development of new drugs in various therapeutic areas. The morpholine moiety is known to be a key component in several approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. The amino alcohol portion can mimic the structure of natural amino acids or act as a hinge region to connect different pharmacophores.

Potential applications include:

  • Synthesis of Chiral Ligands: The molecule can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

  • Building Block for Bioactive Molecules: It can be incorporated into larger molecules to improve their pharmacological properties. For example, it could be used in the synthesis of novel kinase inhibitors, antiviral agents, or CNS-active compounds.

  • Prodrug Strategies: The primary amine or the alcohol group can be used to attach a promoiety to a known drug, potentially improving its delivery or release characteristics.

Analytical Methods for Quality Control

Ensuring the chemical purity and enantiomeric excess of this compound is critical for its use in research and development.

Purity Assessment by HPLC

A standard reversed-phase High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for compounds lacking a strong chromophore.

Enantiomeric Purity by Chiral HPLC

The separation of the (R) and (S) enantiomers is crucial. This can be achieved using a chiral stationary phase (CSP).

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is a good starting point.[8][9][10]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

  • Detection: UV detection at a low wavelength.

G cluster_0 Purity Analysis cluster_1 Enantiomeric Purity Analysis A Sample of This compound B Reversed-Phase HPLC A->B D Chiral HPLC A->D C Purity (%) B->C E Enantiomeric Excess (ee %) D->E

Caption: Analytical workflow for this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the known hazards of similar amino alcohols and morpholine derivatives, the following precautions should be taken:

  • Health Hazards: Likely to be corrosive to the skin and eyes. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique combination of a beneficial morpholine moiety and a chiral amino alcohol backbone makes it an attractive starting material for the synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and plausible synthetic route, and a discussion of its potential applications and analytical methodologies. By understanding these core aspects, researchers can effectively leverage this compound in their quest for new and improved therapeutics.

References

  • Reddy, K. L. R., et al. (2007). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 48(41), 7349-7351.
  • PubChem. (S)-1-Amino-3-morpholinopropan-2-ol.
  • Hansen, T. V., & Stenstrøm, Y. (2015). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 54(47), 11844-11853.
  • Jain, A., & Sahu, S. K. (2024).
  • Semantic Scholar. Synthesis and SAR of morpholine and its derivatives: A review update.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.
  • Phenomenex. Chiral HPLC Separations.

Sources

A Comprehensive Guide to the Structural Elucidation of 1-Amino-3-morpholinopropan-2-ol: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. 1-Amino-3-morpholinopropan-2-ol, a bifunctional molecule incorporating a primary amine, a secondary alcohol, and a morpholine moiety, represents a versatile building block in medicinal chemistry. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target compounds. This guide provides an in-depth, practical framework for the structural elucidation of this compound, leveraging a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. By integrating the orthogonal data from these techniques, we can achieve a self-validating and definitive confirmation of the molecule's identity, connectivity, and functional group composition.

Introduction to this compound

Molecular Overview

This compound is a chiral amino alcohol with the molecular formula C₇H₁₆N₂O₂.[1] Its structure contains several key features that are amenable to spectroscopic analysis: a saturated N-heterocyclic morpholine ring, a flexible propanol backbone, a primary amine (-NH₂), and a secondary alcohol (-OH). The presence of two basic nitrogen atoms makes it particularly suitable for analysis by electrospray ionization mass spectrometry in positive ion mode.

Candidate Structure:

  • IUPAC Name: this compound

  • CAS Number: 39849-45-1 (Racemic)[2]

  • Molecular Formula: C₇H₁₆N₂O₂

  • Molecular Weight: 160.21 g/mol

The Rationale for Elucidation

In any synthetic campaign, particularly in drug development, verifying the structure of an intermediate like this compound is a critical quality control checkpoint. The primary goals are:

  • Confirmation of Identity: To prove that the intended molecule was synthesized.

  • Isomeric Purity: To ensure that no structural isomers were formed, such as 2-Amino-3-morpholinopropan-1-ol.

  • Foundation for Further Chemistry: To provide a validated starting material for subsequent reactions, ensuring the final active pharmaceutical ingredient (API) has the correct structure.

The Integrated Analytical Strategy

No single analytical technique can provide a complete structural picture. Therefore, we employ an integrated workflow where each technique provides a unique and complementary piece of the puzzle.

  • Mass Spectrometry (MS): Provides the molecular weight and offers clues to the structure through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): Delivers the definitive map of the carbon-hydrogen framework, establishing atom connectivity.

  • Infrared (IR) Spectroscopy: Offers a rapid and conclusive confirmation of the presence of key functional groups.

cluster_0 Analytical Workflow Start Synthesized Compound (Hypothesized Structure) MS Mass Spectrometry (ESI-MS) Start->MS Step 1 NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Step 2 IR IR Spectroscopy (ATR-FTIR) NMR->IR Step 3 Confirm Structure Confirmed IR->Confirm Final Validation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Principle and Experimental Choice

The first step in analyzing an unknown compound is to determine its molecular weight. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, allowing for clear observation of the molecular ion. Given the two basic nitrogen atoms in the structure, ESI in positive ion mode is the logical choice, as it will readily form a protonated molecule, [M+H]⁺.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.

  • Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): 8 - 12 L/min

    • Gas Temperature: 300 - 350 °C

    • Mass Range: Scan from m/z 50 to 500.

  • Tandem MS (MS/MS): Isolate the presumed [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon gas to generate characteristic fragment ions.

Data Interpretation and Expected Results

Molecular Ion: The primary ESI-MS spectrum should show a dominant peak at m/z 161.13 , corresponding to the protonated molecule [C₇H₁₆N₂O₂ + H]⁺. This immediately confirms the molecular formula.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides a fingerprint of the molecule's structure. Key bond cleavages are predictable in amino alcohols and ethers.

M [M+H]⁺ m/z = 161.13 F1 Fragment A m/z = 101.08 Loss of C₃H₇NO M->F1 Cleavage of C-N bond F2 Fragment B m/z = 86.08 Loss of C₃H₇NO₂ M->F2 Cleavage of C-C bond F3 Fragment C m/z = 130.10 Loss of NH₃ M->F3 Loss of Ammonia

Caption: Predicted major fragmentation pathways in MS/MS.

Predicted m/z Plausible Fragment Structure / Origin Rationale
161.13[C₇H₁₇N₂O₂]⁺[M+H]⁺ Molecular Ion
144.10[M+H - NH₃]⁺Loss of the primary amine group as ammonia, a common pathway for primary amines.
130.10[M+H - CH₂OH]⁺Alpha-cleavage adjacent to the alcohol, with loss of a hydroxymethyl radical (less common in ESI).
101.08[C₄H₉O+CH₂]⁺Cleavage of the C-N bond of the morpholine ring, retaining the morpholino-methyl fragment.
86.08[C₄H₈NO]⁺Cleavage of the propanol backbone, resulting in the morpholine ring fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity

Principle and Experimental Choice

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms. For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively link protons to each other and to their attached carbons, thereby building the molecular skeleton piece by piece.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is an excellent choice as it will exchange with the -OH and -NH₂ protons, causing their signals to disappear, which aids in their identification.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum acquisition.

    • ¹³C NMR: Standard carbon spectrum with proton decoupling (e.g., DEPT-135 can be used to differentiate CH, CH₂, and CH₃ groups).

    • COSY: To identify proton-proton (H-H) couplings within the same spin system.

    • HSQC: To correlate each proton with its directly attached carbon atom.

¹H NMR - Predicted Spectrum and Interpretation

The ¹H NMR spectrum can be divided into distinct regions corresponding to the morpholine and propanol moieties. Predictions are based on known chemical shifts of similar structural units, such as 1-aminopropan-2-ol.[3][4]

Proton Label Predicted δ (ppm) Multiplicity Integration Assignment
H-a~3.90m1HCH-OH (propanol backbone)
H-b, H-c~2.75, ~2.55dd, dd2HCH₂-NH₂ (propanol backbone)
H-d~2.40m2HCH₂-N (propanol backbone)
H-e~3.60t4HO-CH₂ (morpholine)
H-f~2.50t4HN-CH₂ (morpholine)
g, hVariablebr s3HNH₂, OH (exchangeable)
  • Causality: The proton on the carbon bearing the hydroxyl group (H-a) is expected to be the most downfield of the backbone protons due to the deshielding effect of the oxygen atom. The morpholine protons adjacent to oxygen (H-e) will appear further downfield than those adjacent to nitrogen (H-f). A COSY experiment would show correlation between H-a, H-b/c, and H-d, confirming the propanol backbone connectivity.

¹³C NMR - Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 5 distinct signals, as two pairs of carbons in the morpholine ring are chemically equivalent due to symmetry.

Carbon Label Predicted δ (ppm) Assignment
C1~70.0C H-OH
C2~67.0O-C H₂ (morpholine)
C3~61.0C H₂-N (propanol)
C4~54.0N-C H₂ (morpholine)
C5~46.0C H₂-NH₂
  • Self-Validation: An HSQC experiment provides the ultimate cross-check. For example, the proton signal predicted at ~3.90 ppm (H-a) should show a correlation cross-peak to the carbon signal at ~70.0 ppm (C1), unambiguously assigning that C-H bond.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Principle and Experimental Choice

IR spectroscopy is a rapid and simple method to confirm the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies. For this molecule, we are looking for definitive evidence of the O-H (alcohol) and N-H (primary amine) groups, as well as C-O and C-N bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

Experimental Protocol: ATR-IR Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the neat liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Expected Results

The IR spectrum will provide a characteristic fingerprint confirming the key functional groups.[5][6]

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad)O-H stretchSecondary Alcohol
3350 - 3150 (two sharp bands)N-H stretchPrimary Amine
2950 - 2800C-H stretchAliphatic (CH, CH₂)
~1600N-H bend (scissoring)Primary Amine
1150 - 1050 (strong)C-O stretchAlcohol & Ether
1250 - 1020C-N stretchAmine & Morpholine
  • Expert Insight: The most diagnostic region is above 3000 cm⁻¹. The presence of a broad band centered around 3300 cm⁻¹ (O-H) overlapping with two sharper peaks characteristic of a primary amine's symmetric and asymmetric stretches provides powerful and simultaneous confirmation of both the alcohol and primary amine functionalities.

Data Synthesis and Final Structure Confirmation

The definitive structural proof for this compound is achieved by synthesizing the data from all three techniques:

  • ESI-MS confirms the molecular formula is C₇H₁₆N₂O₂ via the accurate mass of the [M+H]⁺ ion at m/z 161.13.

  • IR Spectroscopy confirms the presence of the required -OH, -NH₂, C-O, and C-N functional groups.

  • NMR Spectroscopy (¹H, ¹³C, COSY, and HSQC) provides the final, unambiguous evidence. It maps out the complete C-H framework, showing the connectivity of the aminomethyl group (-CH₂NH₂) and the morpholinomethyl group (-CH₂-morpholine) to the central methine carbon (-CH(OH)-), thus confirming the structure as this compound and ruling out other isomers.

cluster_0 Final Structure Confirmation Structure This compound MS MS: m/z 161.13 [M+H]⁺ Confirms C₇H₁₆N₂O₂ IR IR: ~3300 cm⁻¹ (O-H, N-H) ~1100 cm⁻¹ (C-O) Confirms Functional Groups NMR NMR: ¹H-¹H COSY & ¹H-¹³C HSQC Confirms C-H Connectivity (Backbone & Rings)

Caption: Synthesis of multi-technique spectroscopic data.

Conclusion

The structural elucidation of a novel chemical entity like this compound is a systematic process that relies on the strategic application of modern analytical techniques. By following a logical workflow—beginning with mass spectrometry for molecular weight determination, proceeding to NMR for detailed connectivity mapping, and using IR spectroscopy for functional group validation—researchers can establish a molecule's structure with a high degree of confidence. This self-validating, multi-technique approach ensures the scientific integrity required for advanced research and drug development.

References

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. Eur. J. Chem. 2023, 14, 53-64. [Link]
  • (S)-1-Amino-3-morpholinopropan-2-ol | C7H16N2O2. PubChem. [Link]
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • 1-Amino-2-propanol Method number: Target concentr
  • Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Cheméo. [Link]
  • 1-Propanol, 3-amino-. NIST WebBook. [Link]
  • 1-Propanol, 2-amino-2-methyl-. NIST WebBook. [Link]
  • 1-Aminopropan-2-ol. Wikipedia. [Link]
  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC - NIH. [Link]
  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC - NIH. [Link]
  • (2R)-1-aminopropan-2-ol | C3H9NO. PubChem - NIH. [Link]
  • 2-Propanol, 1-amino-. NIST WebBook. [Link]

Sources

A Technical Guide to the Synthesis of 1-Amino-3-morpholinopropan-2-ol from Amino Alcohol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-Amino-3-morpholinopropan-2-ol is a valuable trifunctional chemical intermediate characterized by a primary amine, a secondary alcohol, and a morpholine moiety. This unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth examination of a robust and widely applicable synthetic strategy for its preparation, focusing on the nucleophilic ring-opening of an epoxide precursor. The narrative emphasizes the mechanistic rationale behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of the process from starting materials to the final, purified compound.

Introduction: The Strategic Importance of this compound

The synthesis of functionalized amino alcohols is a cornerstone of modern medicinal chemistry. These motifs are present in a vast array of biologically active compounds. This compound, in particular, serves as a key scaffold for constructing molecules with potential therapeutic applications. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the amino and alcohol groups provide reactive handles for further chemical elaboration.

The primary challenge in synthesizing such molecules lies in achieving high regioselectivity and yield while maintaining operational simplicity. The most effective and industrially scalable approach begins with epichlorohydrin, a readily available and highly reactive trifunctional electrophile. Through a sequential nucleophilic substitution strategy, the epoxide ring is first opened by morpholine, followed by the displacement of the chloride to install the primary amine. This method offers excellent control over the introduction of each functional group.

Core Synthetic Strategy: A Two-Step Nucleophilic Approach

The synthesis is logically divided into two distinct, high-yielding steps:

  • Epoxide Ring-Opening: The reaction of epichlorohydrin with morpholine, a secondary amine, to form the key intermediate, 1-chloro-3-morpholinopropan-2-ol. This step leverages the high ring strain of the epoxide, which facilitates nucleophilic attack even without a strong catalyst.[1]

  • Amination: The subsequent nucleophilic substitution of the primary chloride in the intermediate with an amino group source, typically ammonia, to yield the final product.

This sequential approach is critical for preventing undesired side reactions, such as the reaction of ammonia with the highly reactive epoxide ring of the starting material.

G cluster_0 Overall Synthetic Workflow A Epichlorohydrin + Morpholine B Step 1: Epoxide Ring-Opening A->B C Intermediate: 1-Chloro-3-morpholinopropan-2-ol B->C D Step 2: Amination (with Ammonia) C->D E Final Product: This compound D->E G cluster_step1 Mechanism: Epoxide Ring-Opening Epi Epichlorohydrin TS S_N2 Transition State Epi->TS Nucleophilic attack (at less hindered carbon) Morph Morpholine Morph->TS Plus + Product 1-Chloro-3-morpholinopropan-2-ol TS->Product Ring-opening Proton H+ transfer

Caption: Nucleophilic ring-opening of epichlorohydrin by morpholine.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add morpholine (1.0 equivalent) and a suitable solvent such as methanol or water. Cool the flask in an ice bath to 0-5 °C.

  • Addition: Add epichlorohydrin (1.0-1.1 equivalents) dropwise to the stirred morpholine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This reaction is exothermic. Slow, controlled addition at low temperature is crucial to prevent runaway reactions and minimize the formation of byproducts, such as dioxanes, which can occur at higher temperatures. [2]3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 1-chloro-3-morpholinopropan-2-ol as a clear liquid.

Step 2: Amination to form this compound

This second step involves the conversion of the primary alkyl chloride to a primary amine via nucleophilic substitution.

Mechanistic Principle: The chlorohydrin intermediate is reacted with a large excess of an amine source, typically aqueous ammonia. The reaction proceeds via a standard SN2 mechanism where the ammonia nitrogen displaces the chloride ion. This type of transformation is a common strategy for producing 1,3-diamino-2-propanol derivatives. [3][4] Experimental Protocol:

  • Setup: Charge a high-pressure steel autoclave with 1-chloro-3-morpholinopropan-2-ol (1.0 equivalent), a solvent such as ethanol or isopropanol, and a concentrated aqueous solution of ammonia (10-20 equivalents).

    • Causality: A large excess of ammonia is essential. It not only acts as the nucleophile but also as the base to neutralize the HCl byproduct. More importantly, the high concentration shifts the equilibrium to favor the formation of the primary amine and statistically minimizes the competing reaction of the product amine with the starting chlorohydrin, which would lead to secondary amine byproducts.

  • Reaction: Seal the autoclave and heat the mixture to 80-100 °C with vigorous stirring. The internal pressure will increase significantly. Maintain this temperature for 12-48 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for the C-Cl bond cleavage. A sealed pressure vessel is necessary to contain the volatile ammonia and allow the reaction to proceed at temperatures above its boiling point.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent and excess water under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to yield this compound.

Comparative Analysis of Synthetic Parameters

ParameterStep 1: Epoxide Ring-OpeningStep 2: AminationOverall Process Considerations
Key Reagents Epichlorohydrin, Morpholine1-Chloro-3-morpholinopropan-2-ol, AmmoniaReadily available and relatively inexpensive starting materials.
Typical Yield > 90%70-85%Good overall yield, making the process economically viable.
Reaction Conditions 0 °C to Room Temperature, Atmospheric Pressure80-100 °C, High Pressure (Autoclave)Step 2 requires specialized high-pressure equipment.
Selectivity High regioselectivity for attack at the terminal carbon.Good selectivity for primary amine with excess ammonia.The sequential nature of the process ensures high chemical selectivity.
Key Challenges Exothermic reaction requires careful temperature control.Handling of volatile/corrosive ammonia; potential for over-alkylation.Purification of the final amino alcohol can be challenging due to its high boiling point and polarity.

Safety Considerations

  • Epichlorohydrin: This is a highly toxic, carcinogenic, and reactive substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work should be conducted in a fume hood.

  • High-Pressure Reactions: The amination step requires an autoclave. Personnel must be properly trained in the operation of high-pressure equipment. The vessel should be equipped with a pressure relief valve and a burst disc.

Conclusion

The synthesis of this compound from epichlorohydrin and morpholine represents a logical, efficient, and scalable strategy. By leveraging a two-step sequence of epoxide ring-opening followed by amination, this method provides excellent control over the introduction of the desired functional groups. A thorough understanding of the underlying reaction mechanisms—specifically the SN2 attack on the strained epoxide and the subsequent nucleophilic substitution of the chloride—is paramount for optimizing reaction conditions, maximizing yield, and ensuring safety. This guide provides the foundational knowledge for researchers to successfully implement this synthesis and utilize the resulting versatile building block in their drug discovery and development programs.

References

  • Azizi, N., & Saidi, M. R. (2003). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 5(21), 3847–3850. [Link]
  • Wu, J., Xia, H.-G., & Zhang, K. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 331-333. [Link]
  • Su, W., & Li, J. (2010). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 15(1), 273-285. [Link]
  • What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride? (n.d.).
  • Li, Z., et al. (2020). ZnCl2 Catalyzed Ring-Opening Reaction of Symmetrical Epoxides with Aromatic Amines for the Synthesis of 1,2-Amino Alcohols.
  • The Reaction of Epichlorohydrin with Secondary Amines. (n.d.). Scite.ai.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). International Journal of Chemical Studies, 5(3), 55-63. [Link]
  • Hu, Y., et al. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(27), 7237–7245. [Link]
  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2015). Medicinal Chemistry Research, 24, 3493–3504. [Link]
  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. (2000).
  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. (2000).
  • (2S)-1-amino-3-chloropropan-2-ol hydrochloride. (2024). ChemBK.
  • epoxide ring-opening reactions: Topics by Science.gov. (n.d.).
  • Reaction of Aromatic Amines with Epihalohydrins. (1964). UNI ScholarWorks. [Link]
  • Laguerre, M., et al. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1521. [Link]
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). Molecules, 26(11), 3290. [Link]
  • Inokuchi, J., et al. (1987). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. Journal of Lipid Research, 28(5), 565-571. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
  • Ring-opening of epoxides with morpholine-borane. (2006). The Journal of Organic Chemistry, 71(21), 8294–8296. [Link]
  • Heywood, D. L., & Phillips, B. (1958). The Reaction of Epichlorohydrin with Secondary Amines. Journal of the American Chemical Society, 80(6), 1257–1259. [Link]
  • 1-Amino-3-chloro-2-propanol. (n.d.). PubChem.
  • Synthesis of 1,3-amino alcohol starting materials. (n.d.). ResearchGate.
  • Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol. (2019). Medicines for All Institute (M4ALL). [Link]
  • Kim, D., & Chen, M. S. (2012). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 134(29), 12062–12065. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (2020). Organic & Biomolecular Chemistry, 18(28), 5367-5371. [Link]
  • Process for the preparation of amino alcohol derivatives or salts thereof. (2016).
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 29-38. [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2019). Polymers, 11(11), 1887. [Link]
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Molecules, 27(19), 6215. [Link]
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2015). Baghdad Science Journal, 12(1), 136-145. [Link]
  • Preparation method of 3-amino-1,2-propanediol. (2015).

Sources

The Strategic deployment of 1-Amino-3-morpholinopropan-2-ol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Pharmaceutical Synthesis

In the landscape of modern drug development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a molecule can dictate its pharmacological and toxicological profile. As such, the ability to selectively synthesize a single enantiomer of a drug substance is a critical capability in the pharmaceutical industry. Chiral building blocks, or synthons, are the foundational elements that enable the construction of complex, stereochemically defined molecules. Among these, 1-Amino-3-morpholinopropan-2-ol stands out as a versatile and valuable synthon, offering a unique combination of structural features that are highly advantageous in the design of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis and application of this crucial chiral building block.

The Molecular Architecture and Strategic Value of this compound

This compound is a chiral 1,2-amino alcohol that incorporates a morpholine moiety. Its structure is characterized by a stereogenic center at the C2 position, leading to the existence of (R) and (S) enantiomers. Each component of this molecule contributes to its utility as a chiral building block:

  • The Chiral 1,2-Amino Alcohol Core: This functional group arrangement is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including beta-blockers and antiviral agents. The vicinal amino and hydroxyl groups provide key hydrogen bonding interactions with biological targets and serve as versatile handles for further chemical modification.

  • The Morpholine Ring: The morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[3][4] The nitrogen atom of the morpholine ring is a weak base, which can be advantageous in modulating the overall pKa of a drug molecule.[5]

The combination of these features in a single, enantiomerically pure molecule makes this compound a highly sought-after intermediate for the synthesis of complex chiral drugs.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge that can be addressed through several strategic approaches. The choice of synthetic route often depends on the desired enantiomer, scalability, and economic considerations.

Synthesis from Chiral Precursors: A Reliable Path to Enantiopurity

One of the most direct and reliable methods for obtaining enantiomerically pure this compound is to start from a commercially available chiral building block. Chiral epoxides, such as (R)- and (S)-epichlorohydrin or (R)- and (S)-glycidyl butyrate, are common and effective starting materials.[6][7]

A representative synthetic pathway starting from (S)-epichlorohydrin is outlined below. This approach leverages the defined stereochemistry of the starting material to produce the corresponding (S)-enantiomer of the target molecule.

Diagram of the synthetic pathway from (S)-epichlorohydrin:

Synthetic_Pathway_from_Epichlorohydrin start (S)-Epichlorohydrin intermediate1 Opening of epoxide with morpholine start->intermediate1 Morpholine product (S)-1-Chloro-3- morpholinopropan-2-ol intermediate1->product intermediate2 Displacement of chloride with azide product->intermediate2 Sodium Azide azide_intermediate (R)-1-Azido-3- morpholinopropan-2-ol intermediate2->azide_intermediate reduction Reduction of azide azide_intermediate->reduction e.g., H₂, Pd/C final_product (R)-1-Amino-3- morpholinopropan-2-ol reduction->final_product

Caption: General synthetic scheme for (R)-1-Amino-3-morpholinopropan-2-ol from (S)-epichlorohydrin.

Experimental Protocol: Synthesis of (R)-1-Amino-3-morpholinopropan-2-ol from (S)-Epichlorohydrin

Step 1: Epoxide Ring Opening

  • To a solution of morpholine (1.1 equivalents) in a suitable solvent such as methanol or isopropanol, add (S)-epichlorohydrin (1.0 equivalent) dropwise at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Remove the solvent under reduced pressure to obtain crude (S)-1-chloro-3-morpholinopropan-2-ol, which can be used in the next step without further purification.

Step 2: Azide Displacement

  • Dissolve the crude (S)-1-chloro-3-morpholinopropan-2-ol in a polar aprotic solvent such as DMF.

  • Add sodium azide (1.5-2.0 equivalents) and heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-azido-3-morpholinopropan-2-ol.

Step 3: Azide Reduction

  • Dissolve the crude (R)-1-azido-3-morpholinopropan-2-ol in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the azide is fully reduced.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (R)-1-Amino-3-morpholinopropan-2-ol.

Note: This is a generalized protocol and specific conditions may need to be optimized.

Asymmetric Synthesis: Building Chirality Catalytically

Sharpless Asymmetric Aminohydroxylation (ASAH)

The ASAH reaction allows for the direct conversion of an alkene to a chiral 1,2-amino alcohol in a single step with high enantioselectivity.[8][9] The reaction utilizes an osmium catalyst in the presence of a chiral ligand (typically a derivative of dihydroquinine or dihydroquinidine) and a nitrogen source.

Diagram illustrating the Sharpless Asymmetric Aminohydroxylation:

Sharpless_Aminohydroxylation cluster_0 Sharpless Asymmetric Aminohydroxylation cluster_1 Final Conversion alkene Allyl Morpholine reagents OsO₄ (cat.) Chiral Ligand Nitrogen Source (e.g., Chloramine-T) product Chiral N-Protected This compound reagents->product deprotection Deprotection product->deprotection final_product Chiral 1-Amino-3- morpholinopropan-2-ol deprotection->final_product

Caption: Conceptual workflow of Sharpless Asymmetric Aminohydroxylation.

Enzymatic Kinetic Resolution: Harnessing Biocatalysis

Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture of this compound or its precursors. This method utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted.[10] For example, a lipase can selectively acylate the (R)-enantiomer of the amino alcohol, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer.

Table 1: Comparison of Enantioselective Synthesis Strategies

StrategyAdvantagesDisadvantages
Chiral Pool Synthesis High enantiopurity, well-established chemistry.Limited by the availability and cost of the chiral starting material.
Asymmetric Catalysis Can generate chirality from achiral starting materials, catalytic amounts of chiral inducer.May require optimization of reaction conditions and ligands; catalyst costs can be high.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted starting material.

Application in Pharmaceutical Synthesis: A Case Study Approach

The utility of this compound as a chiral building block is best illustrated through its application in the synthesis of complex pharmaceutical agents. While its use may not always be explicitly published in open literature for proprietary reasons, its structural motifs are present in several important drug classes.

Potential Role in the Synthesis of Oxazolidinone Antibiotics

The oxazolidinone class of antibiotics, which includes Linezolid and Tedizolid, are crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.[11][12][13] The core structure of these drugs often features a chiral 5-(aminomethyl)-oxazolidin-2-one ring. While the most common synthetic routes for these drugs may utilize other chiral precursors, this compound represents a viable and structurally related starting material for the synthesis of novel analogues. The amino alcohol functionality can be elaborated to form the oxazolidinone ring, while the morpholine group can be a key pharmacophoric element or a precursor to other functional groups.

A Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology. Many kinase inhibitors feature a morpholine moiety, which can impart desirable properties such as improved solubility and target engagement.[14] Chiral amino alcohols are also common structural features in this class of drugs. The combination of these two motifs in this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Diagram illustrating the general structure of a kinase inhibitor incorporating the this compound scaffold:

Kinase_Inhibitor_Scaffold node1 Chiral Amino Alcohol Core (from this compound) node2 Hinge-Binding Motif node1->node2 Forms key H-bonds node3 Solvent-Exposed Region node1->node3 Provides vector for derivatization node4 Morpholine Moiety node1->node4 Enhances physicochemical properties

Caption: Conceptual model of a kinase inhibitor built from the title compound.

Conclusion and Future Perspectives

This compound is a chiral building block of significant strategic value in pharmaceutical synthesis. Its unique combination of a chiral 1,2-amino alcohol core and a morpholine ring provides a powerful platform for the construction of complex and biologically active molecules. The availability of multiple enantioselective synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and enzymatic resolution, allows for the flexible and efficient production of either enantiomer.

As the demand for stereochemically pure and structurally diverse drug candidates continues to grow, the importance of versatile chiral building blocks like this compound will only increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes, as well as the exploration of its application in the synthesis of novel therapeutics targeting a wide range of diseases.

References

  • Kourounakis, A. P., & Xanthopoulos, D. (2020). Morpholine as a Privileged Scaffold in Medicinal Chemistry: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 707-753. [Link]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 309, 01021. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736–2766. [Link]
  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
  • Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(15), 8186-8213. [Link]
  • Sheehan, C. S., Stachurska-Buczek, D., & Choi, N. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 438-445. [Link]
  • Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives.
  • The Sharpless Asymmetric Aminohydroxylation.
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175. [Link]
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • 1,2-amino alcohol synthesis by hydroxyl
  • An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate.
  • Pinho e Melo, T. M. V. D. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 16(5), 3743-3774. [Link]
  • (S)-Epichlorohydrin. ANGUS Chemical Company. [Link]
  • AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
  • Process for the synthesis of rivaroxaban and intermediate for the production thereof.
  • Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]
  • Tedizolid Phosphate: a Next-Gener
  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase.
  • Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections. PMC. [Link]
  • Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Semantic Scholar. [Link]
  • Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive p
  • Tedizolid. PubChem. [Link]
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
  • Antivirals: Past, Present and Future. PMC. [Link]
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]
  • Delafloxacin. New Drug Approvals. [Link]
  • Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived n
  • Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc a-Amino Acid Esters.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]
  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC. [Link]
  • n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone. Organic Syntheses Procedure. [Link]
  • Special Issue : Recent Advances in the Development of Antiviral Agents. MDPI. [Link]
  • Efficient kinetic resolution of racemic 3-nitro-cyclopent(or hex)

Sources

Spectroscopic Profile of 1-Amino-3-morpholinopropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Amino-3-morpholinopropan-2-ol, a key intermediate in pharmaceutical synthesis. Given the limited availability of public experimental spectra for this specific molecule, this guide leverages high-fidelity predicted data to offer a comprehensive characterization. This approach is invaluable for researchers in confirming the identity and purity of synthesized batches and for the elucidation of related structures. The data presented herein is generated using advanced computational algorithms, providing a robust framework for spectroscopic analysis in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a primary amine, a secondary alcohol, and a morpholine ring. Each of these moieties contributes distinct signals in various spectroscopic techniques, allowing for a thorough structural confirmation.

The following diagram illustrates the chemical structure of this compound, with atom numbering for unambiguous NMR assignments.

Caption: Structure of this compound with numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

m/z (Predicted)Relative IntensityProposed Fragment Ion
161.13High[M+H]⁺ (Molecular Ion)
144.13Moderate[M+H - NH₃]⁺
101.09High[Morpholinomethyl]⁺
86.08Moderate[Morpholine]⁺
74.06Moderate[C₃H₈NO]⁺

Interpretation of the Mass Spectrum

The predicted mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 161.13, corresponding to the protonated molecule (C₇H₁₆N₂O₂ + H)⁺. A key fragmentation pathway involves the loss of ammonia (NH₃) from the primary amine, resulting in a peak at m/z 144.13. The high-intensity peak at m/z 101.09 is characteristic of the stable morpholinomethyl cation, formed by cleavage of the C-C bond adjacent to the hydroxyl group. The presence of a peak at m/z 86.08 would indicate the formation of the morpholine radical cation. Another significant fragment at m/z 74.06 likely arises from the cleavage of the bond between the propanol backbone and the morpholine ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS system in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretch, N-H stretchAlcohol, Primary Amine
2950-2850C-H stretchAliphatic
1590-1490N-H bendPrimary Amine
1450-1350C-H bendAliphatic
1115-1085C-O stretchSecondary Alcohol
1115-1085C-N stretchTertiary Amine (Morpholine)
1115-1085C-O-C stretchEther (Morpholine)

Interpretation of the IR Spectrum

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the overlapping O-H and N-H stretching vibrations of the alcohol and primary amine groups, respectively. The presence of aliphatic C-H bonds is confirmed by the stretching vibrations in the 2950-2850 cm⁻¹ range and bending vibrations between 1450-1350 cm⁻¹. The N-H bending of the primary amine is expected to appear in the 1590-1490 cm⁻¹ region. A strong, complex band around 1115-1085 cm⁻¹ is anticipated, arising from the C-O stretching of the secondary alcohol, as well as the C-N and C-O-C stretching vibrations of the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract the atmospheric and instrument background.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Atom NumberChemical Shift (ppm) (Predicted)MultiplicityIntegration
H on N10'2.5-3.0 (broad)s2H
H on O9'2.0-2.5 (broad)s1H
H on C2, C63.6-3.8t4H
H on C3, C52.4-2.6t4H
H on C7'2.6-2.8m2H
H on C8'3.8-4.0m1H
H on C11'2.3-2.5m2H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show broad singlets for the exchangeable protons of the primary amine (N10'-H) and the hydroxyl group (O9'-H), typically in the 2.0-3.0 ppm region. The morpholine ring protons are expected to appear as two triplets: one for the protons on the carbons adjacent to the oxygen (C2-H, C6-H) around 3.6-3.8 ppm, and another for the protons on the carbons adjacent to the nitrogen (C3-H, C5-H) around 2.4-2.6 ppm. The protons of the propanol backbone will present as multiplets. The methine proton on the carbon bearing the hydroxyl group (C8'-H) is expected to be the most downfield of the backbone protons, around 3.8-4.0 ppm. The methylene protons adjacent to the primary amine (C7'-H) and the morpholine nitrogen (C11'-H) are predicted to appear as multiplets in the 2.3-2.8 ppm range.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Atom NumberChemical Shift (ppm) (Predicted)
C2, C667-69
C3, C553-55
C7'45-47
C8'68-70
C11'60-62

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals. The carbons of the morpholine ring adjacent to the oxygen (C2, C6) are expected to resonate around 67-69 ppm, while those adjacent to the nitrogen (C3, C5) will be further upfield at approximately 53-55 ppm. In the propanol chain, the carbon bearing the hydroxyl group (C8') is predicted to be the most downfield, around 68-70 ppm. The carbon adjacent to the primary amine (C7') is expected at 45-47 ppm, and the carbon adjacent to the morpholine nitrogen (C11') is predicted to be in the 60-62 ppm range.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predicted data. The analysis of the predicted MS, IR, ¹H NMR, and ¹³C NMR spectra offers a comprehensive understanding of the structural features of this molecule. The provided experimental protocols serve as a practical reference for researchers working on the synthesis and analysis of this and related compounds in the field of drug development.

References

  • ACD/Labs. (n.d.). NMR Predictors.
  • PerkinElmer. (n.d.). ChemDraw.
  • NIST. (n.d.). NIST Chemistry WebBook.

solubility and stability of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Amino-3-morpholinopropan-2-ol

Foreword

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug substance is paved with rigorous scientific investigation. The fundamental physicochemical properties of a molecule are the bedrock upon which all subsequent development activities are built. This guide focuses on this compound (CAS: 39849-45-1), a versatile building block whose morpholine and amino alcohol moieties are of significant interest in medicinal chemistry.[1] A comprehensive understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful formulation, analytical method development, and regulatory compliance. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, validated methodologies required to thoroughly characterize this molecule.

Part 1: Solubility Characterization: Beyond a Single Number

Solubility dictates the bioavailability of a drug substance and is a primary consideration in formulation strategy. For an ionizable molecule like this compound, which possesses both a primary amine and a tertiary amine within the morpholine ring, solubility is not a static value but a dynamic function of pH.

Theoretical Framework: The Impact of Ionization

The structure of this compound contains at least two basic nitrogen centers that can be protonated. The extent of ionization at a given pH is governed by the pKa of these functional groups. The Henderson-Hasselbalch equation provides the theoretical basis for predicting the ratio of ionized to non-ionized species. The ionized (protonated) form is expected to have significantly higher aqueous solubility due to its charge and ability to form strong ion-dipole interactions with water. Therefore, establishing the pH-solubility profile is essential to predict its behavior in the gastrointestinal tract and to guide the selection of appropriate formulation strategies.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method. Its deliberate simplicity and reliance on reaching a true equilibrium make it a highly trustworthy and reproducible technique. The protocol described below is aligned with principles outlined in guidelines such as OECD Test Guideline 105.

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range (pH 2 to 10) at controlled temperatures (25°C and 37°C).

Methodology:

  • Buffer Preparation: Prepare a series of well-characterized buffers (e.g., phosphate, citrate) at various pH points (e.g., 2.0, 4.5, 6.8, 7.4, 9.0). Verify the final pH of each buffer.

  • Sample Addition: Add an excess amount of solid this compound to individual glass vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium with a saturated solution was achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Scientist's Note: The time to reach equilibrium should be determined empirically by sampling at intermediate time points (e.g., 12, 24, 48, 72 hours) in a preliminary experiment.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature to permit the settling of excess solid. For robust separation, centrifuge the vials at a high speed (e.g., >10,000 rpm).

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Perform a precise dilution with an appropriate mobile phase into a pre-calibrated volumetric flask. Quantify the concentration of the dissolved substance using a validated, stability-indicating HPLC method. High-Performance Liquid Chromatography is the preferred analytical technique for its specificity and sensitivity.[2][3]

  • Data Compilation: Repeat the experiment at 37°C to understand the effect of temperature. Record the results in a structured table.

Workflow for Solubility Profile Generation

G cluster_setup Phase 1: Setup cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Buffers (pH 2-10) B Add Excess Solid Compound A->B C Agitate at Constant Temp (e.g., 25°C for 48h) B->C D Centrifuge for Phase Separation C->D E Sample & Dilute Supernatant D->E F Quantify via Validated HPLC E->F G Compile pH-Solubility Table F->G

Caption: A streamlined workflow for determining the pH-solubility profile.

Data Presentation: Expected pH-Solubility Profile

pH of BufferTemperatureSolubility (mg/mL)
2.025 °C[Example Data: High Solubility]
4.525 °C[Example Data: High Solubility]
7.425 °C[Example Data: Moderate Solubility]
9.025 °C[Example Data: Lower Solubility]
7.437 °C[Example Data: Compare vs 25°C]

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, purity, and potency over its shelf life. Forced degradation, or stress testing, is an indispensable tool used to understand the intrinsic stability of a molecule, identify likely degradation products, and develop stability-indicating analytical methods.[4][5]

Rationale for Stress Conditions

The functional groups in this compound—a primary amine, a tertiary amine, and a secondary alcohol—suggest susceptibility to specific degradation pathways.

  • Hydrolysis: While the core structure lacks highly labile groups like esters or amides, extreme pH conditions can still promote degradation.

  • Oxidation: The primary and tertiary amine functionalities are potential sites for oxidation, which can be a significant degradation pathway for many amine-containing drugs.[6]

  • Photolysis: Many organic molecules absorb UV radiation, which can lead to photolytic cleavage or rearrangement.

  • Thermal Stress: Elevated temperatures are used to accelerate thermally-driven degradation processes.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to support the validation of a stability-indicating analytical method.

Methodology:

  • Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

  • Application of Stress:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and maintain at room temperature.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in a calibrated oven. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose both solid powder and a solution to a controlled light source as per ICH Q1B guidelines.

  • Time Points: Sample each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without destroying the main peak.[7]

  • Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution. For other samples, dilute immediately with mobile phase to stop further reaction.

  • Analysis:

    • HPLC-PDA: Analyze all samples using a High-Performance Liquid Chromatography system equipped with a Photo-Diode Array (PDA) detector. The PDA is critical for assessing peak purity and determining if new chromophores are formed. The method must demonstrate the ability to separate the parent peak from all generated degradants.

    • LC-MS: Analyze samples showing significant degradation using LC-Mass Spectrometry to obtain the mass-to-charge ratio (m/z) of the degradation products. This data is fundamental for proposing chemical structures for the impurities.

Logical Workflow for a Forced Degradation Study

G cluster_stress Stress Condition Application (ICH Q1A) cluster_analysis Analytical Characterization start Drug Substance (this compound) acid Acid (HCl, Heat) start->acid base Base (NaOH, RT) start->base oxid Oxidation (H₂O₂, RT) start->oxid therm Thermal (Heat, Solid/Solution) start->therm photo Photo (ICH Q1B Light) start->photo hplc HPLC-PDA Analysis (Purity & Separation) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS Analysis (Mass Identification) hplc->lcms Characterize Degradants pathway Propose Degradation Pathways lcms->pathway

Caption: A systematic approach for stress testing and impurity identification.

Conclusion

The rigorous, systematic characterization of this compound's solubility and stability is an indispensable phase of its development. The pH-solubility profile provides the foundational data for creating bioavailable formulations, while forced degradation studies illuminate the molecule's intrinsic liabilities. This knowledge empowers scientists to develop robust formulations, establish meaningful specifications, and create validated, stability-indicating analytical methods. The protocols and workflows detailed herein represent an industry-standard, scientifically-sound approach to generating the high-quality data package required to confidently advance a promising molecule through the pharmaceutical development pipeline.

References

  • PubChem. (S)-1-Amino-3-morpholinopropan-2-ol Compound Summary.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol.
  • Sharma, S., & Singh, S. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research. [Link]
  • Li, Y., & Li, S. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lepa, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
  • Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). [Link]
  • Ataman Kimya. N-(3-AMINOPROPYL)MORPHOLINE. [Link]
  • PubChem. N-(3-Aminopropyl)morpholine Compound Summary.
  • Kuriki, T., & Noguchi, H. (2022).
  • PubChem. 1-Amino-2-propanol Compound Summary.
  • Fekkes, D. (1996). Method development for amino acid analysis.

Sources

Morpholine Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Morpholine, a simple six-membered heterocyclic compound containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability, favorable pharmacokinetics, and the ability to form crucial interactions with biological targets, have cemented its status as a "privileged scaffold".[1] This guide provides an in-depth technical exploration of the diverse biological activities of morpholine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential and provide actionable experimental protocols for their evaluation.

The versatility of the morpholine ring allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[1][4] This adaptability has led to the development of a wide array of derivatives with significant potential in treating a multitude of human diseases, ranging from cancer and infectious diseases to neurodegenerative disorders and inflammation.[2][4][5] This document will serve as a comprehensive resource, elucidating the structure-activity relationships (SAR), mechanisms of action, and practical methodologies for harnessing the full potential of this remarkable chemical entity.

Part 1: Anticancer Activity of Morpholine Derivatives

The fight against cancer remains a primary focus of global health research, and morpholine derivatives have demonstrated significant promise as novel anticancer agents.[5][6] Their mechanisms of action are multifaceted, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Critical Cancer Pathways

A prominent mechanism by which morpholine derivatives exert their anticancer effects is through the inhibition of Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), crucial components of a signaling pathway frequently dysregulated in cancer.[7][8]

  • PI3K/mTOR Inhibition: The morpholine moiety has been successfully incorporated into potent and selective inhibitors of PI3K and mTOR.[7][8] For instance, the thieno[3,2-d]pyrimidine derivative containing a morpholine group has shown strong inhibitory activity against the p110α isoform of PI3K.[8] By blocking this pathway, these derivatives can induce apoptosis and inhibit the proliferation of cancer cells.[6]

The following diagram illustrates the central role of the PI3K/mTOR pathway in cancer and the inhibitory action of morpholine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Morpholine Morpholine Derivative Morpholine->PI3K Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by morpholine derivatives.

Experimental Protocol: In Vitro Evaluation of Anticancer Activity

A robust and reproducible method for assessing the anticancer potential of novel morpholine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology for MTT Assay:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HepG2, A375) in appropriate media supplemented with fetal bovine serum and antibiotics.[6][8]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to achieve a range of desired concentrations.

    • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the morpholine derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Morpholine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.[9][10][11]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial activity of morpholine derivatives is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the specific derivative and the microbial species, some proposed modes of action include:

  • Inhibition of Cell Wall Synthesis: Some morpholine-containing compounds have been shown to target enzymes involved in the synthesis of the bacterial cell wall, a structure essential for bacterial survival.

  • Interference with DNA Gyrase: Certain derivatives may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

  • Disruption of Fungal Ergosterol Biosynthesis: In fungi, morpholine derivatives can inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane and fungal death.

The following diagram illustrates a generalized workflow for screening the antimicrobial activity of morpholine derivatives.

Antimicrobial_Screening Start Synthesized Morpholine Derivatives Disc_Diffusion Disc Diffusion Assay (Qualitative Screening) Start->Disc_Diffusion MIC_Determination Broth Microdilution Assay (MIC Determination) Disc_Diffusion->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC_Determination->Mechanism_Study Lead_Compound Lead Compound Identification MBC_Determination->Lead_Compound Mechanism_Study->Lead_Compound Neuroprotection_Mechanism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Morpholine Morpholine Derivative Morpholine->MAOB Inhibition Morpholine->AChE Inhibition Neuroprotection Neuroprotective Effect Morpholine->Neuroprotection

Caption: Dual inhibitory action of morpholine derivatives on MAO-B and AChE.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (NO Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model to screen for anti-inflammatory activity.

Step-by-Step Methodology for NO Inhibition Assay:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the morpholine derivative for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with LPS only and a group with cells only (no LPS, no compound).

  • Incubation:

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is a direct measure of NO production.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Conclusion and Future Perspectives

Morpholine and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. [1][12]Their broad spectrum of biological activities, coupled with their favorable physicochemical and pharmacokinetic properties, makes them attractive candidates for the development of new therapeutics. [1][2]The future of morpholine-based drug discovery lies in the rational design of novel derivatives with enhanced potency and selectivity for their biological targets. [13]Continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation drugs for a wide range of diseases.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Anonymous. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link]
  • Anonymous. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
  • Anonymous. (n.d.). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • Anonymous. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
  • Anonymous. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
  • Anonymous. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Moraca, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 26-47. [Link]
  • Moraca, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 26-47. [Link]
  • Anonymous. (n.d.).
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3224-3234. [Link]
  • Anonymous. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Kumar, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Anonymous. (n.d.).
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
  • Anonymous. (n.d.). A review on pharmacological profile of Morpholine derivatives.

Sources

The Strategic Role of 1-Amino-3-morpholinopropan-2-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – represents a cornerstone of efficient medicinal chemistry. The morpholine moiety is a quintessential example of such a scaffold, prized for its advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] This technical guide delves into a specific and increasingly important building block incorporating this privileged heterocycle: 1-Amino-3-morpholinopropan-2-ol . We will explore its synthesis, its critical role as a pharmacophore, and its application in the design of targeted therapeutics, with a particular focus on kinase inhibitors and antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Physicochemical Characteristics and Structural Attributes

This compound is a chiral amino alcohol that features a primary amine, a secondary alcohol, and a tertiary amine embedded within a morpholine ring. The presence of these functional groups, combined with the inherent properties of the morpholine ring, bestows upon this molecule a unique set of characteristics highly desirable in medicinal chemistry.

PropertyValue/DescriptionSignificance in Drug Design
CAS Number 39849-45-1 (racemic), 452105-36-1 ((S)-enantiomer)Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₇H₁₆N₂O₂Provides a compact and relatively low molecular weight scaffold.
Molecular Weight 160.21 g/mol Adheres to Lipinski's Rule of Five, favoring oral bioavailability.
Chirality Exists as (R) and (S) enantiomersAllows for stereospecific interactions with chiral biological targets like enzymes and receptors.
Key Functional Groups Primary amine, secondary alcohol, morpholineMultiple points for synthetic elaboration and hydrogen bonding interactions with biological targets.
Morpholine Ring pKa of the nitrogen is typically around 8.4Confers aqueous solubility and can act as a hydrogen bond acceptor. Its saturated nature often improves metabolic stability.[1][2]

The strategic combination of a hydrophilic amino alcohol chain with the metabolically robust and synthetically versatile morpholine ring makes this compound a powerful building block for creating molecules with balanced solubility, permeability, and target affinity.

Synthesis of this compound: An Enantioselective Approach

The enantioselective synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and efficient strategy for the synthesis of (S)-1-Amino-3-morpholinopropan-2-ol involves the nucleophilic ring-opening of a chiral epoxide by morpholine. This approach ensures the stereochemical integrity of the final product.

Experimental Protocol: Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

This protocol describes a two-step synthesis starting from commercially available (S)-glycidyl nosylate.

Step 1: Synthesis of (S)-1-Morpholino-3-(4-nitrobenzenesulfonyloxy)propan-2-ol

  • To a solution of (S)-glycidyl nosylate (1 equivalent) in a suitable solvent such as acetonitrile or isopropanol, add morpholine (1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated (e.g., to 50 °C) to accelerate the reaction.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield (S)-1-Morpholino-3-(4-nitrobenzenesulfonyloxy)propan-2-ol.

Step 2: Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol

  • The nosyl-protected intermediate from Step 1 is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.

  • A nucleophilic amine source, such as ammonia in methanol or an azide source followed by reduction, is added. For a direct amination, a solution of ammonia in methanol (e.g., 7N) is used in excess.

  • The reaction is carried out in a sealed vessel at elevated temperature (e.g., 80-100 °C) for 24-48 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the solvent is evaporated, and the residue is purified by an appropriate method, such as crystallization or column chromatography, to afford the final product, (S)-1-Amino-3-morpholinopropan-2-ol.

Synthesis of (S)-1-Amino-3-morpholinopropan-2-ol start (S)-Glycidyl Nosylate intermediate (S)-1-Morpholino-3-(4-nitrobenzenesulfonyloxy)propan-2-ol start->intermediate Epoxide Ring-Opening morpholine Morpholine morpholine->intermediate product (S)-1-Amino-3-morpholinopropan-2-ol intermediate->product Nucleophilic Substitution ammonia Ammonia (or Azide then reduction) ammonia->product

Synthetic workflow for (S)-1-Amino-3-morpholinopropan-2-ol.

Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold is particularly valuable in the design of inhibitors for enzymes, such as kinases, and in the development of antiviral agents.

Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[3][4] The morpholine ring is a key pharmacophoric element in a multitude of PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3]

The pan-PI3K inhibitor ZSTK474 is a prominent example where two morpholine groups are attached to a 1,3,5-triazine core. Structure-activity relationship (SAR) studies on ZSTK474 and its analogs have demonstrated the critical role of the morpholine's oxygen atom in binding to the PI3K active site.[2] Replacing the morpholine with a piperazine, for instance, leads to a significant drop in inhibitory activity, which can be restored by N-acetylation, highlighting the importance of the hydrogen bond accepting capability at that position.[2]

The this compound scaffold provides a versatile platform to introduce the essential morpholine moiety while offering additional points for synthetic diversification through the primary amine and hydroxyl groups. These functional groups can be used to attach other pharmacophoric elements or to fine-tune the molecule's physicochemical properties.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Morpholine-based Inhibitor (e.g., containing 1-Amino-3- morpholinopropan-2-ol scaffold) Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights:

Structural Modification on Morpholine-Containing InhibitorsEffect on PI3K InhibitionRationale
Replacement of morpholine with piperazineSignificant decrease in activityLoss of crucial hydrogen bond with the kinase hinge region.[2]
Introduction of substituents on the morpholine ringCan modulate potency and selectivitySteric hindrance or favorable interactions with the binding pocket.
Variation of the linker between the morpholine and the core scaffoldImpacts potency and pharmacokinetic propertiesOptimal positioning of the morpholine moiety within the active site.

Derivatives of this compound can be strategically designed to optimize these interactions, potentially leading to highly potent and selective kinase inhibitors.

Antiviral Agents: A Promising Frontier

The 3-amino-2-hydroxypropoxy moiety is a structural feature present in several antiviral compounds. While direct incorporation of the this compound scaffold into approved antiviral drugs is not widely documented, structurally related compounds have shown significant promise.

For instance, a series of 3-amino-2-hydroxypropoxyisoflavone derivatives were synthesized and evaluated for their anti-hepatitis C virus (HCV) activity.[1] In these compounds, the 3-amino-2-hydroxypropoxy linker serves to connect a substituted amine to an isoflavone core. Several of these derivatives exhibited potent anti-HCV effects, with some being more active than the standard antiviral drug ribavirin.[1] This suggests that the this compound scaffold could be a valuable component in the design of novel antiviral agents, where the morpholine ring could enhance solubility and metabolic stability, while the amino and hydroxyl groups provide handles for attaching the molecule to a virus-targeting pharmacophore.

The general mechanism of action for many antiviral drugs involves the inhibition of viral enzymes, such as polymerases or proteases, or interference with viral entry or replication processes. The functional groups on the this compound scaffold offer multiple opportunities for creating molecules that can interact with these viral targets.

Future Perspectives and Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. Its inherent structural and physicochemical properties make it an attractive scaffold for the development of targeted therapies. The well-established role of the morpholine moiety in kinase inhibitors, particularly in the PI3K/Akt/mTOR pathway, provides a strong rationale for the use of this scaffold in oncology drug discovery. Furthermore, the demonstrated antiviral activity of structurally related compounds opens up exciting avenues for the application of this compound derivatives in the development of novel anti-infective agents.

Future research in this area will likely focus on the synthesis of diverse libraries of compounds based on the this compound scaffold and their systematic evaluation against a range of biological targets. The elucidation of detailed structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. As our understanding of the molecular basis of diseases continues to grow, versatile and strategically designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Lee, J.-C., et al. (2018). Discovery of 3-Amino-2-Hydroxypropoxyisoflavone Derivatives as Potential Anti-HCV Agents. Molecules, 23(11), 2863. [Link]
  • Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-751. [Link]
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Zhu, W., et al. (2014). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. Bioorganic & Medicinal Chemistry, 22(24), 6843-6853. [Link]
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
  • Patel, K., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • Chakraborti, A. K., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • PubChem. (S)-1-Amino-3-morpholinopropan-2-ol. [Link]

Sources

A Technical Guide to the Discovery of Novel Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a wide array of clinically successful therapeutic agents.[1][2] This guide provides an in-depth technical exploration for researchers and drug development professionals on the discovery of novel morpholine-containing compounds. We will dissect the foundational principles that render morpholine an advantageous structural motif, navigate through advanced synthetic methodologies for generating structural diversity, detail robust analytical techniques for characterization, and examine its strategic application in drug design through insightful case studies. This document is structured to serve as a practical and scientifically grounded resource, integrating established protocols with the latest research to empower the innovation of next-generation therapeutics.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The six-membered saturated heterocycle containing both an amine and an ether, known as morpholine, has cemented its status in drug discovery.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring is largely attributed to its advantageous physicochemical characteristics.[3] The ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic (pKa ≈ 8.4) compared to analogous piperidines.[1] This attenuated basicity is often optimal for drug-receptor interactions and can reduce off-target effects associated with highly basic amines.

Key advantages conferred by the morpholine moiety include:

  • Enhanced Aqueous Solubility: The polar ether oxygen and the hydrogen bond accepting capability of both the oxygen and nitrogen atoms often lead to improved solubility, a critical factor for drug formulation and bioavailability.[4][5]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5][6] This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.

  • Favorable Lipophilicity: The morpholine group provides a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • Scaffold for Molecular Diversity: The morpholine ring serves as a versatile and synthetically tractable scaffold, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[2][3]

Role as a Pharmacophore and in Molecular Interactions

Beyond its influence on pharmacokinetics, the morpholine moiety can be an integral component of a drug's pharmacophore, directly participating in binding to biological targets.[2][3] The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions within a receptor's binding pocket.[4] This dual-functionality allows medicinal chemists to fine-tune the potency and selectivity of drug candidates.[2]

Synthetic Strategies for Novel Morpholine Derivatives

The synthesis of morpholines has evolved significantly, with modern methodologies offering greater control over substitution patterns and stereochemistry.[7] A researcher's choice of synthetic route is often dictated by the desired substitution and the availability of starting materials.

Overview of Synthetic Approaches

Recent advances in organic synthesis have expanded the toolbox for creating diverse morpholine libraries. Key strategies include:

  • From 1,2-Amino Alcohols: This is a classical and widely used approach, often involving the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile followed by cyclization.[8]

  • From Aziridines or Epoxides: Ring-opening of activated aziridines or epoxides with appropriate nucleophiles, followed by intramolecular cyclization, provides a versatile route to substituted morpholines.[8][9]

  • Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic systems, including morpholines, often with high stereoselectivity.[8]

  • Multi-component Reactions: Reactions like the Ugi multi-component reaction have been adapted for the synthesis of morpholine derivatives, allowing for the rapid generation of diverse compound libraries.[8]

Detailed Experimental Protocol: Synthesis of a Substituted Morpholine via Reductive Amination and Cyclization

This protocol describes a common and reliable method for the synthesis of an N-aryl substituted morpholine.

Step 1: Reductive Amination of an Amino Alcohol with an Aldehyde

  • To a solution of 2-aminoethanol (1.0 eq) in methanol (0.2 M) is added the desired aromatic aldehyde (1.0 eq).

  • The mixture is stirred at room temperature for 1 hour to form the corresponding imine.

  • Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-substituted amino alcohol.

Step 2: Intramolecular Cyclization

  • The crude N-substituted amino alcohol is dissolved in a suitable high-boiling solvent such as dimethylformamide (DMF) (0.1 M).

  • A base, such as potassium carbonate (2.0 eq), is added.

  • A suitable two-carbon linker with two leaving groups (e.g., 1,2-dibromoethane, 1.1 eq) is added.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl substituted morpholine.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of novel morpholine-containing compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Amino Alcohols, Aldehydes) Reaction1 Reductive Amination Start->Reaction1 Intermediate N-Substituted Amino Alcohol Reaction1->Intermediate Reaction2 Intramolecular Cyclization Intermediate->Reaction2 Crude Crude Morpholine Derivative Reaction2->Crude Purification Purification (e.g., Chromatography) Crude->Purification Final_Compound Pure Novel Morpholine Compound Purification->Final_Compound NMR NMR Spectroscopy (¹H, ¹³C) Final_Compound->NMR MS Mass Spectrometry (HRMS) Final_Compound->MS Purity Purity Analysis (e.g., HPLC) Final_Compound->Purity Screening Biological Screening Purity->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt G cluster_protein Protein Active Site cluster_inhibitor Morpholine-Containing Inhibitor H_Bond_Acceptor H-Bond Acceptor (e.g., Asp, Glu) Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Donor H-Bond Donor (e.g., Ser, Thr) Morpholine Morpholine Ring Morpholine->H_Bond_Acceptor H-Bond Aromatic_Group Aromatic Group Aromatic_Group->Hydrophobic_Pocket Hydrophobic Interaction H_Bond_Group H-Bonding Moiety H_Bond_Group->H_Bond_Donor H-Bond

Sources

Methodological & Application

Synthesis of 1-Amino-3-morpholinopropan-2-ol Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Amino-3-morpholinopropan-2-ol Scaffolds in Medicinal Chemistry

The this compound core structure is a privileged scaffold in modern drug discovery, forming the backbone of a diverse array of pharmacologically active agents. The inherent functionalities of a primary or substituted amine, a secondary alcohol, and a morpholine ring provide a rich platform for molecular derivatization, enabling the fine-tuning of physicochemical properties and biological activities. Morpholine and its derivatives are known to be versatile pharmacophores with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of the this compound motif has led to the development of compounds targeting various therapeutic areas. A notable example is the synthesis of derivatives that serve as key intermediates for complex bioactive molecules. This application note provides a comprehensive guide for the synthesis of the parent this compound and its N-substituted derivatives, offering detailed protocols and insights into the underlying chemical principles.

Core Synthetic Strategy: Epoxide Ring-Opening

The cornerstone of the synthesis of this compound and its analogs is the nucleophilic ring-opening of an epoxide. This approach offers a reliable and regioselective route to the desired β-amino alcohol framework. The overall synthetic workflow can be conceptualized as a two-step process:

  • Formation of the Morpholinopropanol Intermediate: Reaction of a suitable three-carbon epoxide bearing a leaving group with morpholine. A common and cost-effective starting material for this purpose is epichlorohydrin.

  • Introduction of the Amino Moiety: Conversion of the resulting intermediate to the final this compound or its N-substituted derivatives.

Synthesis_Workflow Start Starting Materials (Epichlorohydrin & Morpholine) Intermediate Step 1: Epoxide Ring-Opening (Formation of 1-chloro-3-morpholinopropan-2-ol) Start->Intermediate Nucleophilic Attack Final_Unsubstituted Step 2a: Amination (this compound) Intermediate->Final_Unsubstituted Reaction with Ammonia Final_Substituted Step 2b: N-Alkylation/N-Arylation (N-Substituted Derivatives) Intermediate->Final_Substituted Reaction with Primary/Secondary Amines End_Product1 Target Compound 1 Final_Unsubstituted->End_Product1 End_Product2 Target Compound 2 Final_Substituted->End_Product2

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of the Intermediate: 1-Chloro-3-morpholinopropan-2-ol

This initial step involves the regioselective attack of the secondary amine (morpholine) on the less sterically hindered carbon of the epoxide ring of epichlorohydrin.

Materials:

  • Epichlorohydrin

  • Morpholine

  • Methanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 1-chloro-3-morpholinopropan-2-ol. This intermediate can often be used in the next step without further purification.

Part 2a: Synthesis of this compound

The chloro-intermediate is converted to the primary amine through a nucleophilic substitution reaction with ammonia.

Materials:

  • 1-Chloro-3-morpholinopropan-2-ol

  • Aqueous or ethanolic ammonia solution (in large excess)

  • Sealed reaction vessel (e.g., a pressure tube or autoclave)

  • Heating source

Procedure:

  • Place the crude 1-chloro-3-morpholinopropan-2-ol in a sealed reaction vessel.

  • Add a concentrated solution of ammonia in ethanol or water. A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[3][4]

  • Seal the vessel and heat the reaction mixture at a temperature range of 80-120 °C for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the excess ammonia and solvent under reduced pressure.

  • The resulting residue is then subjected to a standard acid-base workup. Dissolve the residue in a dilute acid solution (e.g., 1M HCl), wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Part 2b: Synthesis of N-Substituted this compound Derivatives

To synthesize N-alkyl or N-aryl derivatives, the chloro-intermediate is reacted with the corresponding primary or secondary amine instead of ammonia.

Materials:

  • 1-Chloro-3-morpholinopropan-2-ol

  • Desired primary or secondary amine (e.g., aniline, benzylamine, etc.)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve 1-chloro-3-morpholinopropan-2-ol and the desired amine (1.0-1.2 equivalents) in a suitable solvent in a round-bottom flask.

  • Add a non-nucleophilic base (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup. Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired N-substituted derivative.

Characterization and Data

To ensure the identity and purity of the synthesized compounds, a combination of spectroscopic techniques should be employed.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aminomethyl protons (CH₂-NH₂), the methine proton (CH-OH), the morpholinomethyl protons (CH₂-N), and the morpholine ring protons. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Distinct signals for each carbon atom in the molecule, including the aminomethyl carbon, the methine carbon, the morpholinomethyl carbon, and the carbons of the morpholine ring. The chemical shifts will be in the expected regions for such a structure.[5]
IR Broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-N and C-O stretching bands will also be present.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₆N₂O₂ = 160.21 g/mol ).[6]

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent used. It is recommended to run spectra in a standard solvent like CDCl₃ or D₂O for comparison with literature data.

Troubleshooting and Causality in Experimental Design

Problem Potential Cause Solution and Rationale
Low yield of 1-chloro-3-morpholinopropan-2-ol Reaction temperature too high, leading to side reactions.Maintain a low temperature during the addition of epichlorohydrin. This controls the exothermic reaction and favors the desired nucleophilic attack.
Formation of di- and tri-substituted amine byproducts in the amination step Insufficient excess of ammonia.Use a large excess of ammonia. This increases the probability of the chloro-intermediate reacting with an ammonia molecule rather than the already formed primary amine product, in accordance with Le Chatelier's principle.[3]
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Optimize reaction time and stoichiometry. Employ appropriate purification techniques like column chromatography with a suitable solvent system to separate compounds with different polarities.

Conclusion

The synthetic protocols outlined in this application note provide a robust and versatile framework for the preparation of this compound and its N-substituted derivatives. By understanding the underlying principles of epoxide ring-opening and nucleophilic substitution, researchers can confidently synthesize these valuable building blocks for applications in drug discovery and medicinal chemistry. Careful control of reaction conditions and thorough characterization of the products are paramount to ensure the quality and reproducibility of the synthesis.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • E3S Web of Conferences. (2024).
  • ResearchGate. (2016).
  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Baghdad Science Journal. (2016).
  • MDPI. (2018).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Chemistry LibreTexts. (2023). F. Substitution Reactions Involving Ammonia. [Link]
  • Wyzant. (2018). Outline the mechanism for the nucleophilic substitution reaction. [Link]
  • Sciencemadness Discussion Board. (2009). ethanolamine. [Link]

Sources

Application Notes and Protocols for the Utilization of 1-Amino-3-morpholinopropan-2-ol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Drug Discovery and the Potential of 1-Amino-3-morpholinopropan-2-ol as a Versatile Building Block

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural motif for the design of novel therapeutics.[1] Solid-phase synthesis (SPS) has revolutionized the generation of large libraries of compounds for drug discovery, offering a streamlined approach to synthesis and purification.[2][3] The integration of unique, multifunctional building blocks into solid-phase workflows is crucial for expanding the accessible chemical space and generating novel molecular architectures.

This document provides a detailed guide to the application of this compound as a versatile building block in solid-phase synthesis. This trifunctional scaffold, possessing a primary amine, a secondary alcohol, and a morpholine nitrogen, offers multiple points for diversification, making it an ideal candidate for the construction of peptidomimetic and small molecule libraries.[4][5] We will explore its potential as both a linker for resin attachment and as a central scaffold for combinatorial diversification. The protocols outlined herein are based on established principles of solid-phase organic synthesis and are designed to be adaptable to various research objectives.

Part 1: Orthogonal Protection Strategy for this compound

A successful solid-phase synthesis campaign hinges on a robust orthogonal protection strategy, allowing for the selective deprotection of functional groups at different stages of the synthesis.[2][6] For this compound, the primary amine and the secondary alcohol must be protected with groups that can be removed under conditions that do not affect the other protecting groups or the linker to the solid support.

A proposed orthogonal protection scheme is presented below, utilizing the widely employed Fmoc (9-fluorenylmethyloxycarbonyl) and a silyl ether protecting group.

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
Primary Amine Fmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFStable to acidic conditions used for cleavage from many resins and silyl ether deprotection.
Secondary Alcohol TBDMS (tert-Butyldimethylsilyl)TBAF (Tetrabutylammonium fluoride) in THFStable to the basic conditions of Fmoc removal and acidic cleavage conditions.
Morpholine Nitrogen Generally unreactive under standard coupling conditionsCan be protonated under acidic conditionsThe tertiary amine of the morpholine ring is typically not protected as it is a weak nucleophile and generally does not interfere with standard amide bond formation.

This strategy allows for the selective deprotection of the primary amine for chain elongation, followed by potential diversification at the secondary alcohol after silyl ether removal, all while the molecule remains attached to the solid support.

Part 2: Attachment of this compound to a Solid Support

The choice of solid support and the method of attachment are critical for a successful solid-phase synthesis.[7] Here, we detail a protocol for the attachment of orthogonally protected this compound to a 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, allowing for the cleavage of the final product under mild acidic conditions that keep many acid-sensitive side-chain protecting groups intact.[6]

Protocol 2.1: Attachment to 2-Chlorotrityl Chloride Resin

Objective: To covalently link the orthogonally protected this compound to the 2-CTC resin via its primary amine.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Fmoc-1-amino-3-morpholinopropan-2-ol (with TBDMS protected alcohol)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve Fmoc-1-amino-3-morpholinopropan-2-ol (2 equivalents relative to resin loading) in anhydrous DCM (10 mL).

  • Attachment Reaction: To the swollen resin, add the solution of the protected amino alcohol and DIPEA (4 equivalents relative to resin loading). Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v; 10 mL) and agitate for 30 minutes.[6]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the resin can be determined by the weight gain of the resin or by spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection of a small sample.

Part 3: Solid-Phase Synthesis of a Diketomorpholine Library using this compound as a Scaffold

This section outlines a protocol for the synthesis of a 3,4,6-trisubstituted-2,5-diketo-1,4-morpholine (DKM) library, demonstrating the utility of this compound as a chiral scaffold.[5] The synthesis involves a divergent strategy where a common intermediate is used to generate a library of compounds.

Workflow for Diketomorpholine Library Synthesis

G A 1. Start with Resin-Bound Scaffold B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Acylation with α-Bromoacetic Acid (DIC/HOBt) B->C D 4. Nucleophilic Displacement with Primary Amines (R1-NH2) C->D E 5. TBDMS Deprotection (TBAF/THF) D->E F 6. Acylation with α-Bromoacetyl Bromide E->F G 7. Intramolecular Cyclization F->G H 8. Cleavage from Resin (TFA/DCM) G->H I Diketomorpholine Library H->I

Caption: Workflow for the solid-phase synthesis of a diketomorpholine library.

Protocol 3.1: Synthesis of the Diketomorpholine Library

Objective: To synthesize a library of diketomorpholines using the resin-bound this compound scaffold.

Materials:

  • Resin-bound this compound (from Protocol 2.1)

  • 20% Piperidine in DMF

  • α-Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A library of primary amines (R1-NH2)

  • Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)

  • α-Bromoacetyl bromide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • First Acylation: Swell the deprotected resin in DMF. In a separate flask, pre-activate α-bromoacetic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes. Add the activated acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • First Diversification (Nucleophilic Displacement): Swell the resin in DMF. Add a solution of a primary amine (R1-NH2, 5 equivalents) in DMF and agitate at room temperature for 12 hours. Wash the resin with DMF and DCM. This step can be performed in parallel in separate reaction vessels for each amine to generate diversity.

  • TBDMS Deprotection: Swell the resin in THF. Add a solution of 1M TBAF in THF (3 equivalents) and agitate for 2 hours. Wash the resin with THF and DCM.

  • Second Acylation: Swell the resin in DCM. Add a solution of α-bromoacetyl bromide (3 equivalents) and DIPEA (6 equivalents) in DCM and agitate for 1 hour. Wash the resin with DCM.

  • Intramolecular Cyclization: Swell the resin in DMF. Add DIPEA (5 equivalents) and heat the mixture at 60°C for 12 hours to induce intramolecular cyclization to form the diketomorpholine ring. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA:TIS:DCM (95:2.5:2.5, v/v/v) for 2 hours.[6] Filter the resin and collect the filtrate.

  • Product Isolation: Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.

  • Purification: Purify the individual library members by preparative HPLC.

Part 4: Characterization

The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final products.

Conclusion

This compound is a promising and versatile building block for solid-phase synthesis. Its trifunctional nature allows for the creation of diverse molecular scaffolds, such as diketomorpholines, which are of interest in drug discovery. The protocols outlined in this document provide a framework for the successful incorporation of this building block into solid-phase synthesis workflows. While the presented protocols are based on established chemical principles, it is important to note the absence of specific literature precedents for this exact molecule in solid-phase applications. Therefore, optimization of reaction conditions may be necessary for specific target molecules. The adaptability of these protocols, combined with the unique structural features of this compound, opens up new avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Gordon, D. W., & Steele, J. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular diversity, 1(2), 125–134. [Link]
  • Kumar, A., Lal Prasanth, M. L., Archana, M., & Vignesh, C. (2024). A REVIEW ON COMBINATORIAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in chemistry, 8, 590. [Link]
  • Mishra, R. K., & Tiwari, V. K. (2015). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. Future medicinal chemistry, 7(12), 1545–1566. [Link]
  • Nikitina, L. P., & Klabunde, K. J. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 795-829. [Link]
  • Krchnák, V., Weichsel, A. S., Issakova, O., Lam, K. S., & Lebl, M. (1996). Bifunctional scaffolds as templates for synthetic combinatorial libraries. Molecular diversity, 1(3), 177–182. [Link]
  • MilliporeSigma. (n.d.). Novabiochem® Peptide resin loading protocols.
  • Schultz, J. S. (1996). The combinatorial library: a multifunctional resource. Biotechnology progress, 12(6), 729–743. [Link]
  • Mező, G., & Manea, M. (2010). Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: [8-lysine]-vasopressin. Journal of peptide science : an official publication of the European Peptide Society, 16(8), 396–404. [Link]
  • Wuttke, S., & Seidl, A. (2015). Solid-phase organic synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes with high σ1 receptor affinity. Bioorganic & medicinal chemistry, 23(15), 4467–4476. [Link]
  • Stanková, M., Wade, S., Lam, K. S., & Lebl, M. (1994). Synthesis of combinatorial libraries with only one representation of each structure. Peptide research, 7(6), 292–298.
  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • Cingolani, G. M., Di Stefano, A., Mosciatti, B., Napolitani, F., Giorgioni, G., Ricciutelli, M., & Claudi, F. (2000). Synthesis of L-(+)-3-(3-hydroxy-4-pivaloyloxybenzyl)-2,5-diketomorpholine as potential prodrug of L-dopa. Bioorganic & medicinal chemistry letters, 10(12), 1385–1388. [Link]
  • Chen, D., & Dagnino, R., Jr (2020). From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. Accounts of chemical research, 53(4), 869–887. [Link]
  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 36136-36149. [Link]
  • De Backer, M., Van der Veken, P., De Winter, H., Sang-Gong, S., Jo, S., Augustyns, K., & Haemers, A. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules (Basel, Switzerland), 17(1), 154–173. [Link]

Sources

Application Notes and Protocols: 1-Amino-3-morpholinopropan-2-ol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets. This application note delves into the specific utility of the chiral building block, 1-Amino-3-morpholinopropan-2-ol, as a versatile synthon in drug design and development. We will provide an in-depth analysis of its application in the synthesis of the blockbuster antibiotic, Linezolid, and explore its potential as a foundational scaffold for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway. Detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to guide researchers in leveraging this valuable chemical entity for the creation of next-generation therapeutics.

Introduction: The Significance of the Morpholinopropanolamine Scaffold

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, is a recurring motif in a multitude of approved drugs.[1][2][3] Its prevalence stems from several key attributes that medicinal chemists exploit to fine-tune the properties of drug candidates:

  • Enhanced Aqueous Solubility: The polar ether and amine groups of the morpholine ring can significantly improve the water solubility of a molecule, a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]

  • Pharmacophoric Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond donor or acceptor, depending on its substitution pattern. These interactions are often crucial for high-affinity binding to biological targets.[1][4]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the morpholine ring provides a degree of conformational constraint, which can be advantageous in positioning substituents in a precise orientation for optimal target engagement.

The this compound scaffold combines these favorable features of the morpholine ring with a chiral 1-amino-2-propanol unit. This chiral backbone is a common structural element in many biologically active molecules and provides additional points for diversification and interaction with chiral biological macromolecules.

Application I: Keystone in the Synthesis of the Antibiotic Linezolid

Linezolid is the first member of the oxazolidinone class of antibiotics and is a critical therapeutic option for treating serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5] The synthesis of Linezolid prominently features the construction of a core structure derived from a this compound derivative.

Retrosynthetic Analysis and Key Transformation

A common and efficient synthetic strategy for Linezolid involves the coupling of 3-fluoro-4-morpholinylaniline with a chiral three-carbon electrophile to construct the N-aryl-1-amino-3-halopropan-2-ol intermediate. This intermediate then undergoes cyclization to form the pharmacologically active oxazolidinone ring.

G Linezolid Linezolid Oxazolidinone_Formation Oxazolidinone Ring Formation Linezolid->Oxazolidinone_Formation Retrosynthesis Aminopropanol_Intermediate (R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)acetamide Oxazolidinone_Formation->Aminopropanol_Intermediate Coupling Nucleophilic Substitution Aminopropanol_Intermediate->Coupling Starting_Materials 3-fluoro-4-morpholinylaniline + (R)-Epichlorohydrin Coupling->Starting_Materials

Caption: Retrosynthetic analysis of Linezolid.

Experimental Protocol: Synthesis of a Key Linezolid Precursor

The following protocol details the synthesis of (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, a crucial intermediate that embodies the this compound scaffold and is readily converted to Linezolid.[6][7]

Reaction Scheme:

G A 3-fluoro-4-morpholinylaniline C (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol A->C + B (R)-Epichlorohydrin B->C Methanol, Reflux

Caption: Synthesis of a key Linezolid intermediate.

Materials:

  • 3-fluoro-4-morpholinylaniline

  • (R)-Epichlorohydrin

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-morpholinylaniline (1.0 equivalent) in methanol.

  • To the stirred solution, add (R)-epichlorohydrin (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure (R)-1-chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be assessed by chiral HPLC.

Application II: A Versatile Scaffold for Kinase Inhibitor Design

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Consequently, inhibitors of this pathway are highly sought-after as potential cancer therapeutics. The morpholine moiety is a common feature in many PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and contributes to both potency and selectivity.[6][8]

Rationale for Using the this compound Scaffold

The this compound scaffold provides an excellent starting point for the design of novel kinase inhibitors. The morpholine group can be retained to occupy the solvent-exposed region, while the primary amine and secondary alcohol functionalities serve as convenient handles for the introduction of various substituents to explore the different pockets of the kinase active site.

G Scaffold This compound Scaffold Amine_Mod Amine Functionalization (e.g., amide, sulfonamide) Scaffold->Amine_Mod R1 Alcohol_Mod Alcohol Functionalization (e.g., ether, ester) Scaffold->Alcohol_Mod R2 Kinase_Inhibitor Potential Kinase Inhibitor Amine_Mod->Kinase_Inhibitor Alcohol_Mod->Kinase_Inhibitor

Caption: Diversification of the this compound scaffold.

Generalized Protocol: Synthesis of Morpholinopropanolamine-based Scaffolds for Kinase Inhibitors

This generalized protocol outlines a synthetic route to a library of compounds based on the this compound scaffold for screening as kinase inhibitors.

Reaction Scheme:

G A This compound C N-Substituted Intermediate A->C + B Heterocyclic Halide (e.g., chloropyrimidine) B->C Base, Solvent E Final Kinase Inhibitor Library C->E + D Acylating/Sulfonylating Agent D->E Base, Solvent

Caption: Generalized synthesis of kinase inhibitor library.

Procedure:

  • N-Arylation/Heteroarylation: React this compound (1.0 equivalent) with a suitable heterocyclic halide (e.g., 2,4-dichloropyrimidine) (1.0-1.2 equivalents) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF, NMP) at elevated temperature.

  • Functionalization of the Primary Amine: The resulting intermediate is then reacted with a library of acylating or sulfonylating agents (e.g., acid chlorides, sulfonyl chlorides) in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to generate the final library of compounds.

  • Purification: Each compound is purified by an appropriate method, such as preparative HPLC or column chromatography.

Self-Validation: The structure and purity of each library member should be confirmed by LC-MS and ¹H NMR.

Data Summary

Compound Class Target Key Synthetic Strategy Rationale for Scaffold Use
Oxazolidinones (e.g., Linezolid)Bacterial RibosomeNucleophilic opening of an epoxide by an N-arylmorpholineProvides the chiral backbone and the morpholine moiety for improved pharmacokinetics.
MorpholinopyrimidinesPI3K/Akt/mTOR PathwaySequential nucleophilic aromatic substitution and amide/sulfonamide formationMorpholine for solvent-exposed region interaction; amine and alcohol for diversification.[8][9]

Conclusion

This compound is a highly valuable and versatile building block in drug design. Its successful application in the synthesis of the antibiotic Linezolid highlights its importance in constructing complex and stereochemically defined drug molecules. Furthermore, its inherent structural features make it an attractive scaffold for the development of novel therapeutics targeting other important disease areas, such as cancer, through the inhibition of kinase signaling pathways. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery programs.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-751.
  • Shrivastava, A., et al. (2018). A review on pharmacological profile of Morpholine derivatives.
  • Jain, A., & Sahu, S. K. (2024).
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
  • Rao, D. M., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Journal of Chemical and Pharmaceutical Research, 3(4), 738-743.
  • Pharmaffiliates. (R)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol. [Link]
  • Bentham Science Publishers. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Recent Patents on Anti-Infective Drug Discovery, 14(1).
  • Google Patents. (2009). Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.
  • ChemRxiv. (2024).
  • PrepChem. (n.d.). Synthesis of 3,5-bis(trifluoromethyl)-N,N-bis(2,3-epoxypropyl)aniline. [Link]
  • Wang, C., et al. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Topics in Current Chemistry, 366, 1-48.6*, 1-48.

Sources

Application Notes and Protocols for the Quantification of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-morpholinopropan-2-ol is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[1] Its structure, featuring a primary amine, a secondary alcohol, and a morpholine ring, imparts a high degree of polarity. Accurate and precise quantification of this amino alcohol is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of this compound in various matrices.

The inherent characteristics of this compound, such as its high polarity and lack of a strong chromophore, present unique challenges for analytical method development. This guide will explore suitable analytical techniques, provide detailed protocols, and discuss the rationale behind the selection of specific methods and parameters.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValue (Predicted/Known)Source/Justification
Molecular Formula C₇H₁₆N₂O₂[2]
Molecular Weight 160.21 g/mol [2]
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solidAnalogy to similar amino alcohols.[2]
Solubility Expected to be highly soluble in water and polar organic solvents (e.g., methanol, ethanol).Presence of polar functional groups (amine, alcohol, morpholine).
pKa The primary amine is predicted to have a pKa in the range of 9-10. The morpholine nitrogen is a weaker base.Based on typical values for primary amines and the electron-withdrawing effect of the ether oxygen in the morpholine ring.[1]
UV Absorbance Lacks a significant chromophore, resulting in weak UV absorbance at lower wavelengths (around 200-220 nm).The molecule does not contain conjugated systems or aromatic rings.
Chirality Contains one chiral center at the C2 position of the propanol backbone.Structural analysis.
Calculated LogP -1.3618[2]
Topological Polar Surface Area (TPSA) 58.72 Ų[2]

Recommended Analytical Techniques

Given the physicochemical properties of this compound, the following analytical techniques are recommended for its quantification. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) : A versatile technique suitable for the analysis of polar, non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : The most sensitive and selective method, ideal for trace-level quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone of pharmaceutical analysis. For this compound, two primary HPLC approaches are proposed: Hydrophilic Interaction Liquid Chromatography (HILIC) for the underivatized compound and Reversed-Phase HPLC with pre-column derivatization.

Method 1: Underivatized Analysis by HILIC-UV/CAD

Rationale: HILIC is an excellent choice for retaining and separating highly polar compounds like this compound that show little to no retention on traditional reversed-phase columns. Due to the weak UV absorbance, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for universal and more sensitive detection. A UV detector set at a low wavelength (e.g., 205 nm) can also be used, but may suffer from lower sensitivity and higher baseline noise.

Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and a CAD or UV/PDA detector.

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica), 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • CAD: Nebulizer Temperature 35 °C, Evaporation Temperature 50 °C.

      • UV: 205 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent of 80:20 (v/v) acetonitrile:water to a final concentration of 1 mg/mL.

    • Prepare working standards and quality control samples by serial dilution in the same diluent.

Expected Performance:

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 1-10 µg/mL (Detector dependent)
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Causality Behind Experimental Choices:

  • The choice of a HILIC column is dictated by the high polarity of the analyte.

  • Ammonium formate is a volatile buffer, making it compatible with mass spectrometry if an LC-MS/MS method is developed based on these separation conditions.

  • The acidic pH ensures the protonation of the primary amine, leading to better peak shape.

  • A gradient elution is employed to ensure the elution of any less polar impurities.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

Rationale: Derivatization of the primary amine with a chromophoric or fluorophoric agent allows for the use of more common and robust reversed-phase HPLC methods with highly sensitive UV or fluorescence detection. This approach is particularly useful for trace analysis. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).

Experimental Protocol:

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of borate buffer (0.1 M, pH 9.0).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a 0.1 M glycine solution.

    • The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

Expected Performance:

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Quantification (LOQ) 0.1-1 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Causality Behind Experimental Choices:

  • The FMOC-Cl derivatization introduces a highly UV-active and fluorescent group, significantly enhancing detection sensitivity.

  • The C18 column provides excellent separation for the more hydrophobic derivatized analyte.

  • TFA is used as an ion-pairing agent to improve peak shape.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution for Standards & QCs Sample->Dilution Injection Autosampler Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/CAD/Fluorescence Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Final Report Generation Integration->Report

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is a highly specific and sensitive technique. However, due to the low volatility and high polarity of this compound, derivatization is mandatory to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization technique for compounds with active hydrogens (in -OH and -NH₂ groups).

Experimental Protocol:

  • Derivatization Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions of the derivatized analyte.

Expected Performance:

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Quantification (LOQ) 0.05-0.5 µg/mL
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%

Causality Behind Experimental Choices:

  • BSTFA with TMCS is a powerful silylating agent that efficiently derivatizes both the hydroxyl and amino groups, increasing volatility and thermal stability.

  • The DB-5ms column is a robust, low-bleed column suitable for a wide range of applications, including the analysis of silylated derivatives.

  • The temperature program is designed to provide good separation of the analyte from potential impurities and derivatization by-products.

GCMS_Workflow Sample Sample/Standard Solution Dry Evaporation to Dryness Sample->Dry Derivatize Addition of BSTFA/TMCS & Heating Dry->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Quantify Data Analysis (SIM Mode) Detect->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Rationale: LC-MS/MS offers the ultimate in sensitivity and selectivity, making it the method of choice for bioanalysis or for detecting very low levels of the analyte. A HILIC-based separation is again recommended for the underivatized compound.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC column, 100 mm x 2.1 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B to 40% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 161.1). The product ions will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.

Expected Performance:

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Quantification (LOQ) < 1 ng/mL
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%

Causality Behind Experimental Choices:

  • The combination of HILIC for separation and tandem MS for detection provides exceptional selectivity and sensitivity for this polar analyte in complex matrices.

  • Positive ESI is chosen because the basic amine groups are readily protonated.

  • Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.

Chiral Separation

Since this compound is a chiral molecule, the separation of its enantiomers may be required for pharmaceutical applications. This can be achieved using a chiral stationary phase (CSP) in HPLC.

Recommended Approach:

  • Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a good starting point.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a low wavelength or derivatization with a suitable agent followed by UV or fluorescence detection.

Method development for chiral separations is often empirical, and screening of different CSPs and mobile phases is usually necessary to achieve optimal resolution.

Method Validation

All analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities and Stability-Indicating Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential impurities and degradation products.[3] The potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation.

Common synthetic routes for morpholine involve the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia.[4] Impurities could therefore include starting materials and related substances.

To develop a stability-indicating method, forced degradation studies should be performed on the analyte. This involves subjecting the analyte to stress conditions such as:

  • Acidic and basic hydrolysis

  • Oxidation

  • Thermal stress

  • Photolysis

The developed HPLC or GC method should then be able to separate the intact analyte from all the degradation products formed. Peak purity analysis using a PDA detector in HPLC is essential to demonstrate the specificity of the method.

Conclusion

The quantification of this compound requires careful consideration of its physicochemical properties. This guide provides a comprehensive overview of suitable analytical techniques, including HPLC, GC-MS, and LC-MS/MS, along with detailed protocols and the rationale behind the proposed methods. For routine quality control, HPLC with either HILIC and a universal detector or reversed-phase chromatography with derivatization offers a robust solution. For trace-level analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. All methods must be thoroughly validated to ensure their suitability for their intended application in a regulated environment.

References

  • Benchchem. Troubleshooting guide for the synthesis of morpholine compounds. URL: https://www.benchchem.com/troubleshooting-guide/synthesis-of-morpholine-compounds
  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. URL: https://www.ncbi.nlm.nih.gov/books/NBK539950/
  • Gene Tools, LLC. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. URL: https://www.gene-tools.com/hplc
  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. URL: https://akjournals.com/view/journals/1326/10/2/article-p133.xml
  • National Institutes of Health. Development of Novel Bioanalytical Methods to Determine the Effective Concentrations of Phosphorodiamidate Morpholino Oligomers in Tissues and Cells. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217036/
  • Wikipedia. Morpholine. URL: https://en.wikipedia.org/wiki/Morpholine
  • ChemCeed. Everything You Need to Know About Morpholine. URL: https://www.chemceed.com/everything-you-need-to-know-about-morpholine/
  • YouTube. Stability Indicating Methods. URL: https://www.youtube.
  • National Institutes of Health. Using Morpholinos to Control Gene Expression. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2896576/
  • Ataman Kimya. MORPHOLINE (CAS 110-91-8). URL: https://www.ataman-kimya.com/en/morpholine-cas-110-91-8_u_r_n_110.html
  • ChemScene. 1-Amino-3-(morpholin-4-yl)propan-2-ol. URL: https://www.chemscene.com/products/1-Amino-3-morpholin-4-yl-propan-2-ol_39849-45-1.html

Sources

A Robust HILIC-ELSD Method for the Purity Determination of the Non-Chromophoric Pharmaceutical Intermediate: 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purity Analysis of 1-Amino-3-morpholinopropan-2-ol

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for this compound. Due to the compound's high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is ineffective. To overcome these challenges, this method employs Hydrophilic Interaction Chromatography (HILIC) for retention and separation, coupled with an Evaporative Light Scattering Detector (ELSD) for universal detection. The developed protocol is suitable for quality control and purity assessment in research, development, and manufacturing environments, and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various pharmaceutical agents. Its structure, containing a primary amine, a hydroxyl group, and a morpholine moiety, renders it highly polar and water-soluble.[1] This high polarity makes it difficult to retain on conventional non-polar stationary phases used in reversed-phase HPLC (RP-HPLC), the workhorse of most analytical laboratories.[2][3] Furthermore, the molecule is alicyclic and lacks conjugated double bonds, meaning it possesses no significant chromophore to absorb ultraviolet (UV) light, precluding the use of standard UV-Vis detectors for sensitive analysis.[4][5]

Addressing these analytical hurdles requires a departure from standard RP-HPLC. Hydrophilic Interaction Chromatography (HILIC) presents a powerful alternative for the retention and separation of highly polar compounds.[6][7][8] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent content, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition.[8][9] This mechanism provides excellent retention for compounds that would otherwise elute in the void volume in RP-HPLC.

For detection, an Evaporative Light Scattering Detector (ELSD) is an ideal choice. The ELSD is a mass-based, universal detector that is independent of the analyte's optical properties.[10][11][12] It works by nebulizing the column effluent, evaporating the volatile mobile phase, and measuring the light scattered by the non-volatile analyte particles.[12] This makes it perfectly suited for quantifying non-chromophoric compounds like this compound and its potential impurities.

This document provides a comprehensive guide to the HILIC-ELSD method, explaining the rationale behind the chosen parameters and presenting a detailed protocol for implementation and validation.

Method Development Rationale: A Logic-Driven Approach

The selection of each component of this analytical method is based on the physicochemical properties of this compound and the principles of modern chromatography.

G cluster_analyte Analyte Properties cluster_validation Validation & Output Analyte This compound Prop1 High Polarity (Amines, Hydroxyl Group) Analyte->Prop1 Prop2 No UV Chromophore (Alicyclic Structure) Analyte->Prop2 Mode Separation Mode: HILIC Prop1->Mode Detector Detector: ELSD Prop2->Detector Justification: Requires universal detection Column Stationary Phase: Bare Silica or Amide Mode->Column Enables MobilePhase Mobile Phase: Acetonitrile / Aqueous Buffer Mode->MobilePhase Requires Validation Method Validation (ICH Q2(R1)) Column->Validation MobilePhase->Validation Detector->MobilePhase Detector->Validation Output Reliable Purity Data Validation->Output

Caption: Logical framework for method development.

  • Chromatography Mode - HILIC: As discussed, HILIC is selected to ensure adequate retention of the highly polar analyte. Unlike RP-HPLC, where high aqueous mobile phases can lead to stationary phase "dewetting" and unstable retention, HILIC operates with high organic content, providing robust and reproducible retention for polar molecules.[8] The elution order in HILIC is typically from least polar to most polar.[7]

  • Stationary Phase - Amide or Silica Column: A column with a polar stationary phase is required. While bare silica columns are effective in HILIC, amide-bonded phases often provide different selectivity and are generally robust.[6][9] An amide column is chosen here for its excellent performance in separating polar neutral and basic compounds.

  • Mobile Phase - Acetonitrile and Volatile Buffer: The mobile phase consists of a high percentage of an organic solvent (acetonitrile) and a small percentage of an aqueous component. A volatile buffer, such as ammonium formate or ammonium acetate, is essential for two reasons:

    • pH Control: It maintains a consistent pH, ensuring reproducible ionization states for the analyte and any impurities, leading to stable retention times.[6]

    • Detector Compatibility: It is volatile and will be removed along with the mobile phase in the ELSD's drift tube, preventing high background noise and ensuring that only the non-volatile analyte is detected.[11]

  • Detector - Evaporative Light Scattering Detector (ELSD): The ELSD is the cornerstone of this method. Its ability to detect any non-volatile analyte makes it ideal for this compound.[10][13] The detector's response is proportional to the mass of the analyte, allowing for accurate quantification. It is also fully compatible with the gradient elution required for separating impurities with different polarities.[4][12]

Experimental Protocol

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC grade or higher)

  • Ammonium Formate (LC-MS grade or higher)

  • Formic Acid (LC-MS grade or higher)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column oven.
Detector ELSD (e.g., Agilent 1290 Infinity II ELSD, Sedere Sedex, or equivalent)
Column Waters XBridge BEH Amide XP, 2.5 µm, 4.6 x 100 mm, or equivalent HILIC phase.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator (Drift Tube) Temperature: 60 °C, Gas (Nitrogen) Flow: 1.5 SLM
Run Time 15 minutes

Note: ELSD settings may require optimization based on the specific instrument model and laboratory conditions.

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water (90:10 v/v).

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Step-by-Step Analytical Procedure

G start Start prep 1. Prepare Mobile Phases, Diluent, and Solutions start->prep equilibrate 2. Equilibrate HPLC System (at least 30 min) prep->equilibrate blank 3. Inject Blank (Diluent) to ensure clean baseline equilibrate->blank system_suit 4. Perform System Suitability (Inject Working Standard 5x) blank->system_suit check_sst 5. Check SST Criteria (%RSD of Peak Area and RT) system_suit->check_sst check_sst->equilibrate Fail inject_sample 6. Inject Sample Solution check_sst->inject_sample Pass integrate 7. Integrate Peaks (Report main peak and all impurities >0.05%) inject_sample->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate end_process End calculate->end_process

Caption: Experimental workflow for purity analysis.

  • System Preparation: Set up the HPLC system according to the conditions in the table above. Prepare all necessary solutions.

  • System Equilibration: Purge all solvent lines and allow the system to equilibrate with the initial mobile phase conditions (10% A, 90% B) for at least 30 minutes or until a stable baseline is achieved on the ELSD.

  • Blank Injection: Inject the diluent to ensure that there are no interfering peaks from the solvent or system contamination.

  • System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate SST Results: The system is deemed suitable for analysis if the following criteria are met:

    • Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 5.0%.

    • Retention Time Reproducibility: The %RSD of the retention time should be ≤ 2.0%.

  • Sample Analysis: Once the system suitability is confirmed, inject the Sample Solution.

  • Data Processing: Integrate all peaks in the chromatogram. The purity of the sample is calculated using the area percent method.

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[14][15][16] The following parameters must be assessed for a purity test.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), the reference standard, the sample, and a spiked sample (sample fortified with known impurities, if available). Stress studies should be performed.The main peak should be free from interference from the blank, and potential impurities should be well-resolved.
Linearity Prepare a series of at least five concentrations of the reference standard, typically from the reporting limit (e.g., 0.05%) to 120% of the nominal concentration (1 mg/mL).Correlation coefficient (r²) ≥ 0.99. The ELSD response is often non-linear and may require a logarithmic or quadratic fit.
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision within the specified concentration limits.Typically 80% to 120% of the test concentration.
Accuracy (Recovery) Analyze a sample spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six separate preparations of the same sample at 100% of the test concentration.%RSD of the purity result should be ≤ 2.0%.
Intermediate Precision Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.Results should be consistent with repeatability data; statistical comparison (e.g., F-test) should show no significant difference.
Quantitation Limit (QL) Determined as the lowest concentration on the linearity curve that can be measured with acceptable precision (%RSD ≤ 10%) and accuracy.Typically corresponds to the reporting threshold for impurities (e.g., 0.05%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units) and observe the effect on the results.The results should remain unaffected by small, deliberate variations in the method parameters.

Conclusion

This application note presents a highly effective HILIC-ELSD method for the purity analysis of this compound. The method successfully addresses the analytical challenges of high polarity and the absence of a UV chromophore, providing excellent retention and sensitive detection. The detailed protocol and validation framework ensure that the method is robust, reliable, and compliant with international regulatory standards, making it a valuable tool for quality control throughout the pharmaceutical development lifecycle.

References

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
  • Quantum Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Brückner, H., & Keller-Hoehl, C. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Bhushan, R., & Kumar, V. (2009). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Pesek, J. (2018). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • News-Medical.Net. (2019). Hydrophilic Interaction Chromatography Applications.
  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.
  • Bartolomé, B., et al. (2002). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 50(5), 1007-1012. [Link]
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6).
  • PubChem. (n.d.). N-(3-Aminopropyl)morpholine.
  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE.

Sources

Derivatization of 1-Amino-3-morpholinopropan-2-ol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

[Application Notes and Protocols]

Abstract

This document provides a comprehensive guide to the derivatization of 1-Amino-3-morpholinopropan-2-ol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a secondary amine and a hydroxyl group, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and thermal degradation. Derivatization is a critical step to enhance its volatility and thermal stability, thereby enabling robust and sensitive quantification.[1] This application note details a proven acylation protocol using Trifluoroacetic Anhydride (TFAA), explaining the underlying chemical principles, providing a step-by-step methodology, and outlining the expected analytical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the analysis of this and structurally similar compounds.

Introduction: The Rationale for Derivatization

This compound is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a morpholine ring, a secondary amine, and a secondary alcohol, imparts significant polarity. For GC-MS analysis, analytes must be sufficiently volatile to partition into the gaseous mobile phase and thermally stable to withstand the high temperatures of the injection port and column without degradation.[1]

Direct injection of underivatized this compound typically leads to:

  • Poor Peak Shape: The polar functional groups (amine and hydroxyl) can interact strongly with active sites on the GC column, leading to peak tailing.

  • Low Sensitivity: Strong interactions with the column can cause irreversible adsorption, reducing the amount of analyte reaching the detector.

  • Thermal Degradation: The high temperatures required for volatilization can cause the molecule to break down, leading to inaccurate quantification and the appearance of artifact peaks.

Derivatization addresses these challenges by chemically modifying the polar functional groups to create a more volatile and thermally stable derivative.[1][2] This process involves replacing the active hydrogens on the amine and hydroxyl groups with nonpolar moieties.[3] The most common derivatization techniques for compounds containing amine and hydroxyl groups are silylation, acylation, and alkylation.[4]

The Chemistry of Acylation with Trifluoroacetic Anhydride (TFAA)

For the derivatization of this compound, acylation with Trifluoroacetic Anhydride (TFAA) is a highly effective and widely used method.[5][6] TFAA is a powerful acylation reagent that readily reacts with both amines and alcohols to form stable trifluoroacetyl derivatives.[2][5][6]

The reaction proceeds as follows:

  • The lone pair of electrons on the nitrogen of the secondary amine and the oxygen of the hydroxyl group act as nucleophiles, attacking the electrophilic carbonyl carbon of the TFAA molecule.

  • This results in the formation of a stable N-trifluoroacetyl and O-trifluoroacetyl derivative, respectively.

  • The resulting derivatized molecule is significantly less polar and more volatile than the parent compound, making it amenable to GC-MS analysis.[2][6]

Advantages of using TFAA include:

  • High Reactivity: TFAA is highly reactive, leading to rapid and complete derivatization.[7]

  • Formation of Stable Derivatives: The resulting trifluoroacetyl derivatives are thermally stable.[7]

  • Enhanced Detectability: The presence of fluorine atoms in the derivative can enhance the response of certain detectors, such as the Electron Capture Detector (ECD), although it is also highly suitable for standard Flame Ionization Detection (FID) and Mass Spectrometry (MS).[2]

  • No Acid Byproducts: Unlike some other acylating agents, TFAA does not produce non-volatile acidic byproducts that could potentially damage the GC column.[7]

Experimental Protocol: Derivatization of this compound with TFAA

This protocol provides a detailed, step-by-step methodology for the derivatization of this compound using TFAA.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic Anhydride (TFAA), ≥99.0% purity

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Nitrogen gas, high purity

  • 2 mL glass vials with PTFE-lined screw caps

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Pipette an appropriate volume of the stock solution into a 2 mL glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as moisture can hydrolyze the TFAA reagent.

  • Derivatization Reaction:

    • To the dried sample residue, add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion.

    • Add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle it in a fume hood and ensure all glassware is dry.

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or water bath.

  • Sample Work-up:

    • After heating, allow the vial to cool to room temperature.

    • Evaporate the excess pyridine and TFAA under a gentle stream of nitrogen gas.

    • Reconstitute the dried derivative in 100 µL of ethyl acetate.

    • The sample is now ready for GC-MS analysis.

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Work-up start Start with 1-Amino-3- morpholinopropan-2-ol sample dry_sample Evaporate solvent to dryness (N2 stream) start->dry_sample add_reagents Add Pyridine and TFAA dry_sample->add_reagents heat_mixture Heat at 70°C for 30 min add_reagents->heat_mixture cool_down Cool to room temperature heat_mixture->cool_down evaporate_excess Evaporate excess reagents (N2 stream) cool_down->evaporate_excess reconstitute Reconstitute in Ethyl Acetate evaporate_excess->reconstitute end_point Ready for GC-MS Injection reconstitute->end_point

Caption: Workflow for TFAA derivatization.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. These may need to be optimized for your specific instrumentation.

Parameter Condition
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Split (10:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp: 80°C, hold for 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Expected Results and Discussion

The derivatization of this compound with TFAA will result in the formation of a di-trifluoroacetyl derivative. The expected mass spectrum will show a characteristic fragmentation pattern that can be used for identification and quantification. The molecular ion may or may not be present, but key fragment ions will be indicative of the derivatized structure.

The derivatization process significantly improves the chromatographic behavior of the analyte. A sharp, symmetrical peak should be observed with a significantly shorter retention time compared to the underivatized compound (if it elutes at all).

Troubleshooting

Problem Potential Cause Solution
Poor peak shape (tailing) Incomplete derivatizationEnsure the sample is completely dry before adding reagents. Increase reaction time or temperature.
Active sites in the GC systemUse a deactivated liner and column.
Low response/no peak Loss of analyte during evaporationUse a gentle stream of nitrogen and do not overheat.
Degradation of the derivativeEnsure the injector temperature is not excessively high.
Multiple peaks for the analyte Presence of byproductsEnsure the purity of reagents and the absence of moisture.

Conclusion

The acylation of this compound with Trifluoroacetic Anhydride is a robust and reliable method to prepare the analyte for GC-MS analysis. This derivatization protocol effectively addresses the challenges associated with the analysis of this polar compound, leading to improved volatility, thermal stability, and chromatographic performance. The detailed methodology and troubleshooting guide provided herein should enable researchers to successfully implement this technique for the accurate and sensitive quantification of this compound and related compounds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Villas-Bôas, S. G., Rasmussen, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123–131.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
  • Edwards, J. L., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(6), 1405-1413.
  • Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.

Sources

Application Note: Synthetic Protocols for the N-Alkylation of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated amino alcohols are pivotal structural motifs in medicinal chemistry, frequently serving as key intermediates or as the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and robust protocols for the N-alkylation of 1-amino-3-morpholinopropan-2-ol, a versatile building block. We present two primary synthetic strategies: reductive amination and direct alkylation. The reductive amination protocol is highlighted as the preferred method due to its high selectivity for mono-alkylation, broad substrate scope, and mild reaction conditions.[1][2] In contrast, direct alkylation with alkyl halides is presented as a viable alternative, with a discussion on controlling the common side reaction of polyalkylation.[3] Each protocol is designed to be a self-validating system, incorporating in-process monitoring and detailed characterization guidelines to ensure scientific integrity. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Mechanistic Rationale

The this compound scaffold combines a primary amine, a secondary alcohol, and a morpholine ring, offering multiple points for chemical modification. The primary amine is the most nucleophilic site under typical conditions, making selective N-alkylation a synthetically accessible and valuable transformation.[4] N-alkylated derivatives of this and similar scaffolds are integral to the development of drugs targeting a wide range of therapeutic areas.

Two principal pathways are commonly employed for the N-alkylation of primary amines:

  • Reductive Amination: This highly efficient one-pot method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ by a mild hydride-donating agent to yield the desired secondary amine.[1][2] This method is favored for its excellent control over mono-alkylation, as the resulting secondary amine is generally less reactive under these conditions than the starting primary amine.[5]

  • Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide in the presence of a base.[4] While conceptually simple, this method faces a significant challenge: the product, a secondary amine, is often more nucleophilic than the starting primary amine.[3] This can lead to a "runaway reaction," producing a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and lowers the yield of the desired product.[3]

Comparative Overview of Synthetic Pathways

cluster_0 Reductive Amination (Recommended) cluster_1 Direct Alkylation (Alternative) start This compound (Primary Amine) ra_reagents Aldehyde or Ketone (R₂C=O) Mild Reducing Agent (e.g., NaBH(OAc)₃) start->ra_reagents One-Pot da_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->da_reagents Sₙ2 product N-Alkylated Product (Secondary Amine) ra_reagents->product ra_adv Advantages: • High selectivity for mono-alkylation • Broad substrate scope • Mild conditions da_reagents->product da_disadv Disadvantages: • Risk of polyalkylation • Harsher conditions may be needed • Waste generation (salts)

Caption: High-level comparison of N-alkylation strategies.

Recommended Protocol: Reductive Amination

This protocol is the preferred method for its superior selectivity and operational simplicity. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild reducing agent that selectively reduces the protonated imine intermediate without affecting the starting carbonyl compound.[1]

Experimental Workflow Diagram

A 1. Dissolve Amine & Carbonyl in Solvent (e.g., DCE) B 2. Stir for 1-2h (Imine Formation) A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir 12-24h at RT (Reduction) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench Reaction (aq. NaHCO₃) D->F Upon Completion G 7. Extract with Organic Solvent F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Final Product I->J

Sources

Application Notes & Protocols: Exploring the Catalytic Potential of 1-Amino-3-morpholinopropan-2-ol in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are proposed based on the structural characteristics of 1-Amino-3-morpholinopropan-2-ol and its analogy to known organocatalysts. To date, the specific use of this compound as a catalyst in the described organic reactions has not been extensively reported in peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals as a framework for investigating its potential catalytic activities.

Introduction: The Promise of a Multifunctional Catalyst

This compound is a chiral molecule featuring a primary amine, a secondary alcohol, and a morpholine moiety. This unique combination of functional groups suggests its potential as a versatile organocatalyst in asymmetric synthesis. The primary amine can engage in enamine or iminium ion formation, fundamental activation modes in many organocatalytic transformations. The hydroxyl group, in proximity to the stereocenter, can act as a directing group through hydrogen bonding, thereby influencing the stereochemical outcome of the reaction. The morpholine ring, a common structural motif in biologically active compounds, may also play a role in modulating the catalyst's solubility, stability, and steric environment.

This document outlines proposed applications of this compound as a catalyst in two cornerstone carbon-carbon bond-forming reactions: the Asymmetric Aldol Reaction and the Asymmetric Michael Addition. The provided protocols are designed as starting points for experimental investigation.

Proposed Application 1: Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.[1][2][3][4] Chiral amino alcohols and their derivatives have been successfully employed as organocatalysts to control the stereoselectivity of this transformation.[5]

Catalytic Rationale and Proposed Mechanism

We hypothesize that this compound can catalyze the asymmetric aldol reaction between a ketone and an aldehyde via an enamine-based mechanism. The primary amine of the catalyst is expected to react with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde, and the stereochemistry of the resulting product is influenced by the steric hindrance and potential hydrogen bonding interactions involving the catalyst's hydroxyl group and the morpholine ring. Subsequent hydrolysis regenerates the catalyst and yields the chiral β-hydroxy ketone.

Aldol_Mechanism cluster_0 Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Product_Complex Product-Catalyst Complex Iminium->Product_Complex + H₂O Product_Complex->Catalyst Regeneration Product Chiral β-Hydroxy Ketone Product_Complex->Product Hydrolysis Water_In H₂O Water_Out - H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

  • (S)- or (R)-1-Amino-3-morpholinopropan-2-ol (Catalyst)

  • Cyclohexanone (distilled before use)

  • 4-Nitrobenzaldehyde

  • Solvent (e.g., Toluene, anhydrous)

  • Additive (e.g., Acetic Acid)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add (S)-1-Amino-3-morpholinopropan-2-ol (0.1 mmol, 10 mol%) and 4-nitrobenzaldehyde (1.0 mmol).

  • Add anhydrous toluene (2.0 mL) and acetic acid (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add cyclohexanone (2.0 mmol, 2 equivalents).

  • Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation:

EntryCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)dr (syn/anti)ee (%)
110TolueneAcetic Acid24TBDTBDTBD
220TolueneAcetic Acid24TBDTBDTBD
310CH₂Cl₂Acetic Acid24TBDTBDTBD
410TolueneBenzoic Acid24TBDTBDTBD
TBD: To be determined by experimental investigation.

Proposed Application 2: Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, enabling the formation of 1,5-dicarbonyl compounds and their derivatives.[6][7][8][9][10] Organocatalytic asymmetric Michael additions are well-established, with chiral amines and their derivatives being prominent catalysts.[11]

Catalytic Rationale and Proposed Mechanism

Similar to the aldol reaction, this compound is proposed to catalyze the asymmetric Michael addition of a ketone to a nitroolefin via enamine activation. The chiral enamine formed from the catalyst and the ketone nucleophile attacks the β-position of the nitroolefin. The stereochemical outcome is dictated by the catalyst's chiral environment. Hydrolysis of the resulting iminium intermediate releases the product and regenerates the catalyst.

Michael_Mechanism cluster_1 Catalytic Cycle Catalyst_M This compound Enamine_M Chiral Enamine Intermediate Catalyst_M->Enamine_M + Ketone Ketone_M Ketone (e.g., Acetone) Iminium_Adduct Iminium Adduct Enamine_M->Iminium_Adduct + Nitroolefin Nitroolefin Nitroolefin (e.g., β-Nitrostyrene) Product_Complex_M Product-Catalyst Complex Iminium_Adduct->Product_Complex_M + H₂O Product_Complex_M->Catalyst_M Regeneration Product_M Chiral Michael Adduct Product_Complex_M->Product_M Hydrolysis Water_In_M H₂O Water_Out_M - H₂O

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Acetone to β-Nitrostyrene

Materials:

  • (S)- or (R)-1-Amino-3-morpholinopropan-2-ol (Catalyst)

  • Acetone (reagent grade)

  • β-Nitrostyrene

  • Solvent (e.g., Chloroform)

  • Additive (e.g., Trifluoroacetic acid)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve β-nitrostyrene (1.0 mmol) and (S)-1-Amino-3-morpholinopropan-2-ol (0.1 mmol, 10 mol%) in chloroform (2.0 mL).

  • Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the mixture.

  • Add acetone (5.0 mmol, 5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After completion (typically 12-24 hours), quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Data Presentation:

EntryCatalyst Loading (mol%)SolventAdditiveTemp (°C)Time (h)Yield (%)ee (%)
110CHCl₃TFART24TBDTBD
220CHCl₃TFART24TBDTBD
310THFTFART24TBDTBD
410CHCl₃Acetic AcidRT24TBDTBD
TBD: To be determined by experimental investigation.

Conclusion and Future Outlook

This compound possesses the key structural features of a promising chiral organocatalyst. The proposed application notes and protocols for the asymmetric aldol and Michael additions provide a solid foundation for investigating its catalytic potential. Further studies should focus on optimizing reaction conditions, exploring the substrate scope, and elucidating the precise role of the morpholine moiety and the hydroxyl group in stereocontrol. The development of this and similar catalysts could offer new, efficient, and sustainable routes to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

References

  • Zhu, J., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Source information not fully available in search results]
  • Doyle, A. G., & Jacobsen, E. N. (2007). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Source information not fully available in search results]
  • Oliva, A., et al. (2021). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Source information not fully available in search results]
  • Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Source information not fully available in search results]
  • Alfa Chemistry. Michael Addition. [Source information not fully available in search results]
  • Gong, L.-Z. (2021).
  • Waymouth, R. M., & Blake, T. R. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255.
  • Master Organic Chemistry. (2023).
  • Master Organic Chemistry. (2022).
  • O'Brien, P. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709.
  • Wikipedia. (2023). Aldol reaction.
  • Chandrasekharam, M., & Raman, V. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5221.
  • Khan Academy. (2019). examples of Michael additions. YouTube.
  • Guiry, P. J. (2015).
  • Chiralpedia. (2024).
  • Wikipedia. (2023). Michael addition reaction.
  • Chemistry Steps. Aldol Reaction.
  • Singh, V. K. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Advances, 13(29), 20080–20092.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
  • Jack Westin. Aldehydes And Ketones Important Reactions.
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • Belokon, Y. N. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • ResearchGate. (2018).

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 1-Amino-3-morpholinopropan-2-ol. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents. Its synthesis, however, presents several stereochemical challenges that can impact yield, purity, and overall success.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and offer field-proven troubleshooting strategies and protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: Why is the enantiomeric excess (ee%) of my final product consistently low?

Answer: Low enantiomeric excess is one of the most common hurdles and can stem from several factors related to catalyst integrity, reaction conditions, and reagent quality.[1][2]

  • Probable Cause A: Catalyst Inactivity or Impurity. The performance of the chiral catalyst is paramount for achieving high stereoselectivity.[1][2] Many organometallic catalysts, such as chiral (salen)Co(III) complexes used in hydrolytic kinetic resolution (HKR), are sensitive to air and moisture.[2][3][4]

    • Solution:

      • Verify Catalyst Purity: Ensure the chiral catalyst or ligand is of high purity. Commercial batches can sometimes contain impurities that inhibit catalytic activity.[1] If you are preparing the catalyst in situ, confirm that the precursors are pure and that the formation reaction has gone to completion.[1]

      • Strict Inert Atmosphere: Use oven- or flame-dried glassware and perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[1][2]

      • Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Residual water can deactivate the catalyst or participate in non-selective background reactions.[1][2]

      • Fresh Catalyst: Use a fresh batch or a recently opened bottle of the catalyst, as degradation can occur over time, leading to poor reproducibility.[2]

  • Probable Cause B: Suboptimal Reaction Temperature. Temperature control is critical in asymmetric synthesis. Even minor fluctuations can significantly diminish enantioselectivity by allowing non-selective reaction pathways to compete.[1][5]

    • Solution:

      • Precise Temperature Monitoring: Monitor the internal reaction temperature throughout the experiment, not just the bath temperature.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). While this may slow the reaction rate, it often dramatically improves enantioselectivity.[5]

      • Screen Temperatures: Systematically screen a range of temperatures to identify the optimal balance between reaction time and enantiomeric excess.

  • Probable Cause C: Incorrect Stoichiometry. An incorrect ratio of substrate to catalyst or reagents can allow a non-catalyzed, non-selective background reaction to occur, which erodes the overall ee%.[2]

    • Solution:

      • Re-evaluate Stoichiometry: Double-check all calculations for reagent and catalyst loading.

      • Titrate Reagents: If using organometallic reagents (e.g., Grignards, organolithiums), titrate them before use to determine their exact molarity.

Question 2: My reaction yield is very low, or the reaction fails to proceed to completion. What should I investigate?

Answer: Low yield or a stalled reaction is often linked to issues with reagent purity, catalyst activity, or steric hindrance.

  • Probable Cause A: Poor Quality Starting Materials. The primary starting point for this synthesis is often a racemic epoxide which undergoes ring-opening by morpholine.[6][7] Impurities in either the epoxide or the amine can inhibit the catalyst.

    • Solution:

      • Purify Starting Materials: Purify the starting epoxide (e.g., by distillation or chromatography) and ensure the morpholine is from a reliable source and stored properly.

      • Check for Water: Ensure both starting materials are anhydrous, as water can interfere with many catalytic systems.

  • Probable Cause B: Catalyst Poisoning. In addition to air and moisture, other functional groups or impurities can act as Lewis bases and coordinate to the metal center of the catalyst, effectively poisoning it.

    • Solution:

      • Analyze Reagents: Analyze starting materials and solvents for potential catalyst poisons.

      • Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading can sometimes overcome minor poisoning effects, although this is not an ideal long-term solution.

  • Probable Cause C: Insufficient Reaction Time or Temperature. While lower temperatures favor selectivity, they also decrease the reaction rate.

    • Solution:

      • Monitor Progress: Monitor the reaction closely using an appropriate technique (e.g., TLC, GC, or LC-MS).

      • Optimize Time and Temperature: Find an optimal temperature that provides good selectivity within a practical timeframe. If the reaction stalls at low temperatures, consider allowing it to warm slowly to room temperature after the initial selective phase is complete.

Question 3: I am observing significant amounts of a side product. How can I improve the regioselectivity of the epoxide ring-opening?

Answer: The formation of a regioisomeric amino alcohol (attack at the more substituted carbon of the epoxide) is a common side reaction. The goal is the S_N2 attack of morpholine at the less sterically hindered carbon of the activated epoxide.

  • Probable Cause: Lack of Regiocontrol. The choice of catalyst and reaction conditions heavily influences where the nucleophile (morpholine) attacks the epoxide ring.[7] Lewis acid catalysts activate the epoxide by coordinating to the oxygen, making the ring more susceptible to nucleophilic attack.[7]

    • Solution:

      • Catalyst Choice: Employ a catalyst known to promote high regioselectivity. For terminal epoxides, many catalyst systems strongly direct the nucleophile to the terminal carbon. Yttrium trichloride (YCl₃) has been shown to be effective in catalyzing the ring-opening of epoxides with amines with high regioselectivity.[7]

      • Solvent Effects: The solvent can influence the transition state. Screen non-coordinating solvents like toluene or dichloromethane, which are less likely to interfere with the catalyst-substrate complex.[1]

      • Steric Factors: While the substrate is fixed, ensure the catalyst used is appropriate. Bulky chiral ligands can create a steric environment that further directs the nucleophile to the desired position.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues in the synthesis.

TroubleshootingWorkflow Start Low ee% or Yield CheckPurity Verify Purity of Reagents (Catalyst, Substrate, Solvent) Start->CheckPurity CheckConditions Evaluate Reaction Conditions (Temp, Atmosphere, Time) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry & Catalyst Loading Start->CheckStoichiometry PurifyReagents Solution: Purify/Recrystallize Catalyst Use Anhydrous Solvents Distill Substrates CheckPurity->PurifyReagents Impurity Detected OptimizeTemp Solution: Lower Reaction Temperature Perform Temp Screening CheckConditions->OptimizeTemp Temp Fluctuations InertAtmosphere Solution: Use Schlenk Line/Glovebox Degas Solvents CheckConditions->InertAtmosphere Air/Moisture Sensitivity AdjustStoichiometry Solution: Recalculate Loadings Titrate Organometallics CheckStoichiometry->AdjustStoichiometry Error Found Success Problem Resolved PurifyReagents->Success OptimizeTemp->Success InertAtmosphere->Success AdjustStoichiometry->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic strategies for producing chiral this compound?

    • The most common and efficient method is the asymmetric ring-opening (ARO) of a suitable prochiral or racemic epoxide with morpholine.[6] This can be achieved through kinetic resolution, where a chiral catalyst selectively promotes the reaction of one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and enriched.[4] The hydrolytic kinetic resolution (HKR) is a powerful variant of this approach.[3][8][9]

  • Q2: How do I choose the correct enantiomer of the catalyst to obtain the desired (S)- or (R)-product?

    • The stereochemical outcome is dictated by the chirality of the catalyst. For example, in the Sharpless asymmetric epoxidation, the choice of diethyl tartrate enantiomer, (+)-DET or (-)-DET, predictably determines the facial selectivity of the epoxidation.[10] Similarly, for kinetic resolutions using (salen)Co catalysts, the (R,R) or (S,S) configuration of the salen ligand will determine which epoxide enantiomer reacts faster. You must consult the literature for the specific catalytic system you are using to predict the product's absolute configuration.

  • Q3: How can I confirm the enantiomeric excess of my product?

    • The most reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times. It is often necessary to first derivatize the amino alcohol (e.g., by acylation) to improve its chromatographic properties.[2]

  • Q4: Can I use a biocatalytic approach for this synthesis?

    • Yes, enzymatic methods are a powerful green chemistry approach for asymmetric synthesis.[5] Lipases can be used for the kinetic resolution of racemic epoxides or precursor alcohols. Epoxide hydrolases can also be employed for the enantioselective opening of epoxides. These methods often proceed with very high enantioselectivity under mild conditions.[5]

Reference Protocol: Hydrolytic Kinetic Resolution (HKR) Approach

This protocol is a representative example based on the well-established Jacobsen-Katsuki hydrolytic kinetic resolution, which can be adapted for the synthesis of chiral amino alcohols.[4][9] The first step is to resolve a racemic epoxide, which is then opened with morpholine in a subsequent step.

Step 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

ReagentMolar Eq.MW ( g/mol )Amount
Racemic Epichlorohydrin1.092.5210.0 g
(R,R)-Jacobsen Catalyst0.005~600(as needed)
Water (deionized)0.5518.021.07 mL
Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (R,R)-Jacobsen catalyst.

  • Add anhydrous THF and stir until the catalyst dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the racemic epichlorohydrin to the flask.

  • Slowly add the water dropwise over 10-15 minutes. The reaction is often exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by chiral GC to ~50-55% conversion.

  • Upon reaching the desired conversion, remove the solvent under reduced pressure. The unreacted, enantioenriched (S)-epichlorohydrin can be purified by distillation.

Step 2: Ring-Opening of Enantioenriched Epoxide with Morpholine

Procedure:

  • In a separate flask, dissolve the purified (S)-epichlorohydrin in a suitable solvent such as isopropanol.

  • Add morpholine (2.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours until the epoxide is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified via column chromatography or recrystallization to yield (S)-1-(morpholino)-3-chloropropan-2-ol.

  • Subsequent substitution of the chloride with an amino group (e.g., via an azide intermediate followed by reduction) will yield the final product, (S)-1-Amino-3-morpholinopropan-2-ol.

References

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol - Benchchem.
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis - Benchchem.
  • minimizing racemization during the synthesis of chiral amino alcohols - Benchchem.
  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - ACS Publications.
  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI.
  • Heterobimetallic dual-catalyst systems for the hydrolytic kinetic resolution of terminal epoxides - Catalysis Science & Technology (RSC Publishing).
  • Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed.
  • Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed.
  • Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed.
  • Hydrolytic kinetic resolution (HKR) of terminal epoxides | Download Table - ResearchGate.
  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC - NIH.

Sources

Technical Support Center: Synthesis of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for improving the yield of 1-Amino-3-morpholinopropan-2-ol synthesis.

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on maximizing product yield and purity. The information herein is synthesized from established chemical principles and practical, field-proven insights.

The predominant synthetic route involves a two-step process: the nucleophilic ring-opening of an epoxide (like epichlorohydrin or glycidyl amine precursors) by morpholine, followed by the introduction of the primary amino group. The initial and most critical step is the epoxide ring-opening, which is a classic SN2 reaction.[1][2] The yield and purity of the final product are highly dependent on the precise control of this first reaction.

Reaction Mechanism Overview

The reaction proceeds via a nucleophilic attack by the nitrogen atom of morpholine on one of the carbon atoms of the epoxide ring. This attack occurs from the opposite side of the oxygen atom (anti-attack), leading to an inversion of stereochemistry if the carbon is chiral.[1] The high ring strain of the epoxide provides the thermodynamic driving force for the reaction.[1]

ReactionMechanism Morpholine Morpholine (Nucleophile) R1 Morpholine->R1 Epoxide Epichlorohydrin (Electrophile) Epoxide->R1 Ammonia Ammonia (or amine source) R2 Ammonia->R2 Intermediate 1-chloro-3- morpholinopropan-2-ol (Intermediate) Intermediate->R2 Product This compound (Final Product) R1->Intermediate R2->Product

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low Product Yield

Question: My overall yield is consistently low. What are the most likely causes related to the initial epoxide opening reaction?

Answer: Low yield in the synthesis of the intermediate, 1-chloro-3-morpholinopropan-2-ol, is the most common problem and typically stems from one of four areas: reaction stoichiometry, temperature control, solvent choice, or reaction time.

  • Reaction Stoichiometry: The molar ratio of morpholine to epichlorohydrin is critical.

    • Causality: While a 1:1 molar ratio is theoretically required, in practice, an excess of one reagent is often used to drive the reaction to completion. However, an excess of morpholine can lead to the formation of a di-substituted byproduct where a second morpholine molecule displaces the chlorine atom. Conversely, an excess of epichlorohydrin can lead to polymerization.[3]

    • Recommendation: Start with a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents). This ensures the complete consumption of the more reactive epichlorohydrin. Monitor the reaction progress closely to avoid subsequent side reactions.

  • Temperature Control: This reaction is exothermic. Uncontrolled temperature is a primary driver of side reactions.

    • Causality: High temperatures can promote the polymerization of epichlorohydrin and other undesirable side reactions.[3] A study on the reaction between morpholine and epichlorohydrin noted that controlling the temperature, particularly during the initial addition, is crucial for achieving high yields of 92-95%.[3]

    • Recommendation: Maintain a low reaction temperature, especially during the addition of epichlorohydrin. A range of 0-5 °C is often effective.[3] Use an ice bath and add the epichlorohydrin dropwise to the solution of morpholine to dissipate the heat generated.

  • Solvent Selection: The solvent plays a significant role in reaction kinetics and selectivity.

    • Causality: The solvent must be inert to the reactants and capable of dissolving them. Protic solvents like ethanol or water can solvate the amine nucleophile, potentially slowing the reaction, but are often used for safety and solubility reasons.[3] Aprotic solvents like THF or DMF can also be used. Amines are known to be better nucleophiles than water, and their reactivity is highest when the pH is above their pKa, ensuring the amine is in its unprotonated, nucleophilic form.[4]

    • Recommendation: Ethanol is a common and effective solvent for this reaction.[3] It provides good solubility for both reactants and helps to manage the exotherm.

  • Reaction Time: Both insufficient and excessive reaction times can reduce yield.

    • Causality: The reaction must be allowed to proceed to completion, but extended reaction times, especially at elevated temperatures, can increase the formation of byproducts.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum intermediate formation before significant byproduct accumulation occurs. A typical reaction time can be several hours (e.g., 4-10 hours) depending on the scale and temperature.[3]

Question: I have isolated the intermediate, but the yield of the final amination step is poor. Why?

Answer: A low yield in the second step (conversion of the chlorohydrin intermediate to the final amino alcohol) is typically due to incomplete reaction, harsh reaction conditions, or issues with the ammonia source.

  • Ammonia Source and Conditions: The choice of ammonia source and reaction conditions is crucial.

    • Causality: Aqueous or alcoholic ammonia is commonly used. The reaction requires elevated temperature and pressure to proceed at a reasonable rate, which necessitates a sealed reaction vessel (autoclave). Insufficient temperature or pressure will result in a slow and incomplete reaction. Conversely, excessively high temperatures can lead to degradation and the formation of impurities.

    • Recommendation: Use a significant excess of aqueous or methanolic ammonia in a sealed pressure vessel. Heat the reaction to a temperature range of 80-120°C. The pressure will build autogenously. Ensure the vessel is rated for the expected temperature and pressure.

  • pH Control: The pH of the reaction medium can influence the reaction.

    • Causality: The nucleophilic species is ammonia (NH₃), not the ammonium ion (NH₄⁺). The reaction medium must be sufficiently basic to ensure a high concentration of free ammonia.

    • Recommendation: Commercial aqueous ammonia is already basic. No additional base is typically required.

Category 2: Impurity Formation

Question: My final product is contaminated with a high-molecular-weight impurity. What is it and how can I prevent it?

Answer: This is likely a polymer of epichlorohydrin or a di-addition product.

  • Causality: As mentioned, epichlorohydrin can undergo self-polymerization, especially if the temperature is not strictly controlled or if there are acidic impurities present.[3] A di-addition product can also form where two molecules of the chlorohydrin intermediate react with one molecule of ammonia.

  • Prevention:

    • Strict Temperature Control: Maintain low temperatures (0-5 °C) during the addition of epichlorohydrin.[3]

    • Correct Stoichiometry: Use a slight excess of morpholine to ensure all epichlorohydrin is consumed in the desired initial reaction.

    • Slow Addition: Add epichlorohydrin dropwise to the morpholine solution to prevent localized high concentrations and exotherms.

Question: How can I minimize the formation of the trans-halohydrin impurity during the epoxide opening?

Answer: The formation of a halohydrin from the chloride ion of epichlorohydrin is a potential side reaction, especially under acidic conditions.

  • Causality: If the reaction medium becomes acidic, the epoxide oxygen can be protonated. This makes the epoxide much more reactive and susceptible to attack by weaker nucleophiles, including the chloride ion.[5]

  • Prevention: Ensure the reaction is run under neutral or slightly basic conditions. Morpholine itself is a base, which is generally sufficient. Avoid any accidental introduction of acid.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of This compound Problem1 Problem in Step 1: Morpholine + Epoxide? Start->Problem1 Problem2 Problem in Step 2: Amination? Start->Problem2 Cause1a Incorrect Stoichiometry Problem1->Cause1a Check Reactant Ratio Cause1b Poor Temp. Control Problem1->Cause1b Review Temp. Logs Cause1c Suboptimal Solvent Problem1->Cause1c Evaluate Solvent Cause2a Incomplete Reaction Problem2->Cause2a Check Conversion Cause2b Product Degradation Problem2->Cause2b Analyze Purity Solution1a Use 1.1-1.2 eq. Morpholine. Verify reactant purity. Cause1a->Solution1a Solution1b Add epoxide dropwise at 0-5 °C. Ensure efficient stirring & cooling. Cause1b->Solution1b Solution1c Use Ethanol or other appropriate solvent. Cause1c->Solution1c Solution2a Use large excess of NH3. React in sealed vessel at 80-120 °C. Cause2a->Solution2a Solution2b Avoid excessive temperatures. Monitor reaction to determine optimal time. Cause2b->Solution2b

Caption: A workflow diagram for troubleshooting low yield issues.

Optimized Experimental Protocol

This protocol is a general guideline. Researchers should optimize based on their specific equipment and scale.

Part 1: Synthesis of 1-chloro-3-morpholinopropan-2-ol

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Reagents: Charge the flask with morpholine (1.1 equivalents) and ethanol (approx. 3-5 mL per gram of morpholine). Stir until a homogenous solution is formed and cool the mixture to 0-5 °C.

  • Addition: Add epichlorohydrin (1.0 equivalent) to the dropping funnel. Add the epichlorohydrin dropwise to the stirred morpholine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the consumption of epichlorohydrin by TLC or GC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude oil (1-chloro-3-morpholinopropan-2-ol) can be used directly in the next step or purified further if necessary.

Part 2: Synthesis of this compound

  • Setup: Place the crude 1-chloro-3-morpholinopropan-2-ol in a pressure-rated reactor (autoclave).

  • Reagents: Add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

  • Reaction: Seal the reactor and heat it to 90-100 °C with vigorous stirring. Maintain this temperature for 8-12 hours. The pressure will rise; ensure it remains within the safe operating limits of the reactor.

  • Cooling & Workup: Cool the reactor to room temperature. Carefully vent any excess ammonia pressure in a fume hood. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Purification: The resulting crude product is an oil or solid. It can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).

Data Summary: Key Parameter Optimization
ParameterConditionExpected OutcomeRationale & References
Molar Ratio 1.1 eq. Morpholine : 1.0 eq. EpichlorohydrinHigh conversion of epoxide, minimized polymerization.Ensures complete consumption of the limiting reagent and avoids side reactions from excess epoxide.[3]
Temperature 0-5 °C for addition, RT for reactionControlled exotherm, reduced byproduct formation.Prevents polymerization of epichlorohydrin and improves selectivity.[3]
Solvent EthanolGood solubility, aids in heat dissipation.A common, effective solvent for epoxide ring-opening with amines.[3]
Amination Temp. 90-100 °C (in sealed vessel)Reasonable reaction rate for amination.Provides sufficient energy to overcome the activation barrier for nucleophilic substitution of the chloride.

References

  • Karimov, E. K., et al. (2021). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. E3S Web of Conferences, 288, 01047. [Link]
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
  • Belbachir, M., et al. (2008). Chemical Modification of Poly(epichlorohydrin) Using Montmorillonite Clay. International Journal of Molecular Sciences, 9(5), 785-795. [Link]
  • Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11543-11551. [Link]
  • Zagorodniy, A. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 785-809. [Link]
  • Chini, M., et al. (1991). Aromatic and aliphatic amines react with cycloalkene oxides to exclusively form trans-2-(aryl/alkylamino) cycloalkanols in high yields. Tetrahedron Letters, 32(35), 4593-4596. Summarized in: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Oriental Journal of Chemistry, 33(2). [Link]
  • Wade, L. G. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]
  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Amino-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this versatile amino alcohol. The inherent structural features of this molecule—a primary amine, a secondary alcohol, and a tertiary morpholine nitrogen—give it a high degree of polarity and basicity, which are central to the purification challenges addressed below.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification of this compound.

Q1: What are the key physical properties of this compound that influence its purification?

A1: this compound (CAS: 39849-45-1) is a highly polar molecule with a molecular weight of 160.21 g/mol .[1] Its key features are two basic nitrogen atoms and a hydroxyl group, which allow for strong hydrogen bonding. This results in a high boiling point, making vacuum distillation necessary, and excellent solubility in polar solvents like water and methanol. Its LogP value is approximately -1.36, indicating high hydrophilicity.[1] These properties dictate that standard purification methods must often be adapted to handle its polarity and basicity.

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities are typically related to the synthetic route. A common synthesis involves the reaction of morpholine with an epoxide precursor. Potential impurities include:

  • Unreacted Starting Materials: Residual morpholine or epoxide starting materials.

  • Solvent Residues: Water or organic solvents used in the synthesis and workup.[2]

  • Side-Reaction Products: Isomeric byproducts or products from polymerization, especially if reaction temperatures were not well-controlled.

  • Degradation Products: Amino alcohols can be sensitive to oxidation and prolonged exposure to acidic conditions, which may lead to colored impurities.[3][4]

Q3: Which purification technique is generally the most effective for this compound?

A3: For lab-scale purification, flash column chromatography on silica gel with a modified eluent system is typically the most effective and versatile method.[3][5] The polarity of the molecule allows for good interaction with the stationary phase, while the addition of a basic modifier prevents the common issue of peak tailing. For larger scales, vacuum distillation or crystallization (often via salt formation) may be more practical.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification. Due to the compound's polarity, you will need a relatively polar mobile phase, such as Dichloromethane (DCM)/Methanol (MeOH). To visualize the spot, use a potassium permanganate (KMnO₄) stain, which reacts with the alcohol and amine groups, or a ninhydrin stain, which is specific for the primary amine. UV light is generally not effective as the molecule lacks a strong chromophore.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography Issues

Q5: My compound is streaking severely on my silica gel column. What is happening and how do I fix it?

A5: This is the most common issue when purifying amino alcohols on silica gel.[2][3][5]

  • Causality: The streaking, or "tailing," is caused by the strong ionic interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor separation and broad elution bands.

  • Solution: You must deactivate the acidic sites on the silica. This is achieved by adding a small amount of a competitive base to your eluent system.

    • Add Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[3]

    • Use an Ammonia System: For very polar compounds, a mobile phase containing ammonia, such as a 90:9:1 mixture of DCM:MeOH:NH₄OH, can be highly effective.[3][5]

    • Change the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.[3][5]

Q6: My compound is not moving from the baseline on the TLC plate, even with ethyl acetate. What should I do?

A6: This indicates that your eluent system is not polar enough to move the highly polar amino alcohol. Ethyl acetate alone is insufficient.

  • Causality: The strong hydrogen bonding and polar nature of your compound cause it to remain adsorbed to the silica at the baseline.

  • Solution: You need to significantly increase the polarity of your mobile phase.

    • Introduce an Alcohol: Start by adding methanol to dichloromethane (DCM). A good starting point for TLC analysis is 10% MeOH in DCM.

    • Optimize the Gradient: You will likely need a gradient of 10-20% MeOH in DCM for elution from a column. Remember to include a basic modifier (like 1% TEA) in your eluent to prevent tailing, as discussed in Q5.

Crystallization & Isolation Issues

Q7: My purified this compound is a thick, colorless oil that refuses to crystallize. What can I try?

A7: It is common for highly functionalized, low-molecular-weight compounds to exist as oils. Inducing crystallization can be challenging but is often achievable.

  • Causality: The presence of multiple hydrogen bond donors and acceptors, along with rotational flexibility, can inhibit the formation of an ordered crystal lattice.

  • Solutions:

    • High Vacuum: First, ensure all residual solvents are removed under high vacuum, as they can inhibit crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[3]

    • Seeding: If you have a previously crystallized batch, add a single, tiny crystal (a "seed") to the oil.

    • Anti-Solvent Addition: Dissolve your oil in a minimum amount of a good solvent (e.g., isopropanol). Then, slowly add a non-polar "anti-solvent" in which your compound is insoluble (e.g., hexane or diethyl ether) dropwise until the solution becomes persistently cloudy. Allow it to stand, ideally at a low temperature (4°C or -20°C), to allow crystals to form.[3]

    • Salt Formation: Convert the free base into a salt (e.g., hydrochloride or tartrate). Salts often have much higher melting points and are more likely to be crystalline solids. This can be done by dissolving the oil in a solvent like isopropanol and adding a stoichiometric amount of an acid (e.g., HCl in ether).

Q8: My final product has a persistent yellow or brown color. How can I remove it?

A8: A faint color can indicate the presence of minor, highly conjugated impurities, often from oxidation.[2]

  • Causality: Trace impurities or degradation products can be intensely colored, even at very low concentrations.

  • Solution: Activated Carbon Treatment. This is a classic and effective method for removing colored impurities.

    • Dissolve the colored product in a suitable solvent (e.g., methanol or ethanol).

    • Add a small amount (typically 1-2% by weight) of activated carbon.

    • Stir or gently heat the mixture for 15-30 minutes.

    • Remove the carbon by filtering the mixture through a pad of Celite®. The filtrate should be colorless.

    • Remove the solvent under reduced pressure.

Section 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol describes the standard method for purifying this compound on a laboratory scale.

1. Preparation of the Eluent and Slurry:

  • Prepare the mobile phase. A typical system is Dichloromethane (DCM) with 10-15% Methanol (MeOH) and 1% Triethylamine (TEA) .
  • In a beaker, add silica gel to a small amount of a less polar version of your eluent (e.g., 5% MeOH in DCM with 1% TEA) to create a slurry.

2. Packing the Column:

  • Secure a flash column vertically. Add a layer of sand to the bottom.
  • Pour the silica slurry into the column. Use gentle pressure with a pump or nitrogen line to pack the bed evenly, ensuring no air bubbles are trapped.
  • Add another layer of sand on top of the packed silica.

3. Loading the Sample:

  • Dissolve your crude product in a minimal amount of the DCM/MeOH eluent.
  • Alternatively (for better resolution): Dissolve the crude product in a small volume of a strong solvent (like pure MeOH), add a small amount of silica gel, and evaporate the solvent to create a "dry load." Carefully add this dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and begin applying pressure to move the solvent through.
  • Collect fractions in test tubes. Monitor the elution process using TLC with a KMnO₄ stain.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified amino alcohol.
Table 1: Suggested Solvent Systems for Chromatography
Eluent System (v/v/v)Stationary PhaseApplication Notes
90:10:1 DCM / MeOH / TEASilica GelStandard starting point for good resolution and prevention of tailing.[3][5]
85:15:1 DCM / MeOH / TEASilica GelFor slightly faster elution if the compound's Rf is too low in the 10% MeOH system.
90:9:1 DCM / MeOH / NH₄OHSilica GelAn excellent alternative for highly basic compounds where TEA is not sufficient.[3]
5-50% Acetonitrile / WaterC18 Reverse PhaseUseful if normal phase fails or if impurities are very non-polar.[5]
Section 4: Visual Workflows
Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for selecting a primary purification technique for crude this compound.

PurificationStrategy cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods Crude Crude Product (Oil or Solid) Analysis Analyze Crude by TLC (10% MeOH/DCM + 1% TEA) Crude->Analysis Decision What are the main impurities? Analysis->Decision Chrom Flash Column Chromatography Decision->Chrom Polar impurities close to product Rf Distill High-Vacuum Distillation Decision->Distill Non-volatile or very volatile impurities Crystallize Crystallization / Salt Formation Decision->Crystallize Product is solid or can be solidified Carbon Activated Carbon Treatment Decision->Carbon Colored impurities present

Caption: Decision tree for selecting the primary purification method.

Diagram 2: Troubleshooting Column Chromatography

This workflow provides a logical path to solving common issues encountered during flash column chromatography.

TroubleshootingChromatography cluster_problem Problem Identification cluster_solutions Solutions Problem Identify Chromatography Issue Sol_Tailing Add 1-2% Triethylamine (TEA) or use NH4OH in eluent Problem->Sol_Tailing Severe Tailing or Streaking Sol_NoMove Increase % of Methanol (e.g., from 10% to 15-20%) Problem->Sol_NoMove Compound Stuck on Baseline Sol_Decomp Use Neutral Alumina instead of Silica or work quickly at low temp. Problem->Sol_Decomp New Spots Appear on TLC (Decomposition) Sol_CoElute Use a shallower gradient or switch to Reverse Phase (C18) Problem->Sol_CoElute Poor Separation from Impurity Check Problem Solved? Sol_Tailing->Check Re-run TLC to confirm fix Sol_NoMove->Check Re-run TLC to confirm fix Sol_Decomp->Check Re-run TLC to confirm fix Sol_CoElute->Check Re-run TLC to confirm fix Success Proceed with Column Check->Success Yes Failure Consult Senior Chemist Check->Failure No

Caption: Troubleshooting workflow for column chromatography issues.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols.
  • Benchchem. (2025). Technical Support Center: Purification of 1-Amino-2-butanol.
  • Benchchem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Sigma-Aldrich. (n.d.). (S)-1-Amino-3-morpholinopropan-2-ol.
  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265.
  • ChemScene. (n.d.). 1-Amino-3-(morpholin-4-yl)propan-2-ol.
  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE.
  • Svendsen, H. F., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). Method for crystallization of amino acids.

Sources

Technical Support Center: Synthesis of 1-Amino-3-morpholinopropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-morpholinopropan-2-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, we will address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and practical, field-proven insights to optimize your experimental outcomes.

I. Introduction to the Synthesis and its Challenges

The synthesis of this compound derivatives, which are valuable intermediates in medicinal chemistry, typically involves the ring-opening of an epoxide with morpholine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. Understanding and controlling these side reactions is crucial for a successful synthesis.

The primary synthetic route involves the reaction of a suitable epoxide, such as (R)-4-(Oxiran-2-ylmethyl)morpholine, with an amine nucleophile, or the reaction of an epihalohydrin with morpholine followed by reaction with an amine. The high reactivity of the epoxide ring is both a blessing and a curse, as it can lead to undesired pathways if not properly managed.

II. Troubleshooting Guide & FAQs: Common Side Reactions and Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of a high-molecular-weight, viscous substance that is difficult to remove. What is it and how can I prevent it?

A1: This is likely due to polymerization of the epoxide starting material.

  • Causality: Cationic ring-opening polymerization is a common side reaction, especially under acidic conditions or in the presence of Lewis acids.[1] The highly strained epoxide ring can be opened by an electrophile, generating a carbocation that then acts as an initiator for the polymerization of other epoxide molecules.

  • Troubleshooting & Prevention:

    • Strict pH Control: Ensure your reaction medium is neutral or slightly basic. If using an amine salt, neutralize it before the reaction or use a non-nucleophilic base to scavenge any acid generated.

    • Reagent Purity: Use freshly distilled or high-purity epoxides. Impurities can sometimes act as initiators for polymerization.

    • Solvent Choice: Aprotic solvents are generally preferred. Protic solvents, especially in the presence of trace acids, can facilitate polymerization.

    • Temperature Control: While the reaction is often heated, excessive temperatures can promote polymerization. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize this side reaction.

Q2: I am observing a diol byproduct in my final product mixture. Where is this coming from?

A2: The presence of a diol, such as (R)-1-(morpholin-4-yl)propane-2,3-diol, is a result of epoxide hydrolysis.

  • Causality: Even trace amounts of water in the reaction mixture can lead to the hydrolysis of the epoxide, forming the corresponding diol.[1] This reaction can be catalyzed by both acids and bases.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Purification of Reagents: Ensure your morpholine and other amines are dry. Distillation or the use of drying agents can be effective.

    • Work-up Procedure: During the work-up, minimize contact time with aqueous layers if the desired product has some water solubility.

Q3: When using a primary amine as the nucleophile, I'm getting a complex mixture of products, including some with higher molecular weights than expected. What's happening?

A3: This is likely due to double alkylation of the primary amine.

  • Causality: After the initial reaction of the primary amine with the epoxide to form a secondary amine, this newly formed secondary amine can then react with another molecule of the epoxide.[1] This leads to a mixture of the desired product and a di-alkyated byproduct.

  • Troubleshooting & Prevention:

    • Excess of Primary Amine: Use a significant excess of the primary amine nucleophile. This will statistically favor the reaction of the epoxide with the primary amine over the secondary amine product.

    • Slow Addition: Add the epoxide slowly to a solution of the primary amine. This maintains a high concentration of the primary amine relative to the epoxide throughout the reaction.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.

Q4: My reaction is sluggish, and I'm not getting a good conversion to the desired product. Should I just increase the temperature?

A4: While increasing the temperature can increase the reaction rate, it may also promote side reactions. Consider other factors first.

  • Causality: A sluggish reaction could be due to several factors, including poor nucleophilicity of the amine, steric hindrance, or the use of a non-optimal solvent.

  • Troubleshooting & Optimization:

    • Catalyst: Consider the use of a catalyst to promote the ring-opening. Lewis acids can be effective, but must be used with caution to avoid polymerization. Lithium salts, such as lithium perchlorate, have been shown to catalyze the ring-opening of epoxides with amines.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate the reaction. In some cases, protic solvents like ethanol or even water can be used, but care must be taken to avoid hydrolysis.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for the ring-opening of epoxides.[2]

Q5: I'm having difficulty purifying my final product. What are some effective purification strategies?

A5: Purification of β-amino alcohols can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Troubleshooting & Purification:

    • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane or ethyl acetate), is often effective. The addition of a small amount of a volatile base like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals.

    • Acid-Base Extraction: An acid-base workup can be used to separate the basic amino alcohol product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.

    • Distillation: For liquid products, distillation under reduced pressure can be a viable purification method, provided the compound is thermally stable.

III. Experimental Protocol: A General Procedure for the Synthesis of this compound

This protocol provides a general methodology. Specific amounts and conditions may need to be optimized for different derivatives.

Materials:

  • Epichlorohydrin

  • Morpholine

  • Ammonia solution (aqueous)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Synthesis of 1-chloro-3-morpholinopropan-2-ol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 eq) in ethanol.

    • Cool the solution in an ice bath.

    • Add epichlorohydrin (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1-chloro-3-morpholinopropan-2-ol.

  • Synthesis of this compound:

    • To the crude 1-chloro-3-morpholinopropan-2-ol, add an excess of aqueous ammonia solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

IV. Visualization of Reaction Pathways

The following diagrams illustrate the desired synthetic pathway and common side reactions.

Synthesis and Side Reactions cluster_main Desired Synthesis cluster_side Side Reactions Epoxide Epoxide Product This compound Derivative Epoxide->Product + Amine Polymer Polymerization Epoxide->Polymer Diol Diol (Hydrolysis) Epoxide->Diol + H2O Morpholine Morpholine Morpholine->Product Ring Opening DoubleAlkylation Double Alkylation (with primary amines) Product->DoubleAlkylation + Epoxide

Sources

Technical Support Center: Optimization of Reaction Conditions for Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) related to the optimization of morpholine ring formation. As a privileged scaffold in medicinal chemistry, the successful synthesis of the morpholine ring is crucial for the advancement of many drug discovery programs.[1][2] This resource provides field-proven insights to overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during morpholine synthesis, offering explanations for the underlying causes and actionable solutions.

Issue 1: Consistently Low Reaction Yields

Low yields are a frequent challenge in morpholine synthesis and can be attributed to several factors.[3] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Potential Causes & Recommended Actions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time or consider a moderate increase in temperature. For instance, in the classic dehydration of diethanolamine, maintaining a temperature of 200-210°C is critical, as a drop to 190-195°C can reduce the yield by approximately 10%.[3][4]

  • Suboptimal Reagent Stoichiometry: Incorrect ratios of starting materials, reagents, or catalysts can significantly impact yield.

    • Solution: Carefully optimize the stoichiometry of all reactants. A systematic evaluation of reagent ratios is recommended.

  • Catalyst Inactivation or Insufficiency: If a catalyst is employed, its activity and concentration are paramount.

    • Solution: Ensure the catalyst is active and used in the appropriate amount. For example, in certain industrial processes, NaOH has been identified as an effective catalyst.[3] For metal-based catalysts, such as those used in the diethylene glycol (DEG) route (e.g., nickel, copper, cobalt on an alumina carrier), ensure high purity of starting materials to prevent catalyst poisoning.[5]

  • Product Isolation Losses: The physical properties of morpholine derivatives, particularly their water solubility, can lead to significant losses during workup and purification.[3]

    • Solution: Review and optimize the product isolation procedure. For water-soluble compounds, consider techniques like lyophilization or extraction with a more polar solvent system.

Issue 2: Formation of Significant Side Products

The formation of byproducts is a common hurdle that can complicate purification and reduce the overall yield of the desired morpholine derivative.[5]

Potential Causes & Recommended Actions:

  • Lack of Temperature Control: Temperature fluctuations can favor alternative reaction pathways, leading to the formation of undesired side products.

    • Solution: Implement precise temperature control throughout the reaction. Running the reaction at a lower temperature may enhance selectivity, although this could necessitate longer reaction times.[3]

  • Inappropriate Solvent Choice: The solvent can significantly influence reaction pathways and selectivity.

    • Solution: A solvent screen is advisable. Aprotic polar and apolar solvents like toluene and 1,4-dioxane have proven effective in certain morpholine ring-forming cascade reactions.[6][7]

  • Presence of Impurities: Impurities in starting materials or reagents can lead to unintended side reactions.

    • Solution: Ensure the purity of all starting materials. Purification of reactants before use can minimize the formation of byproducts.[5]

  • Suboptimal Base Selection: In base-mediated cyclizations, the choice and strength of the base are critical.

    • Solution: Screen a variety of organic and inorganic bases. For instance, in some cascade reactions, K₂CO₃ has been found to be a highly effective base.[6][7]

Issue 3: Difficulty with Ring Closure in Intramolecular Cyclization Reactions

Intramolecular cyclization is a common strategy for morpholine synthesis, but achieving efficient ring closure can be challenging.

Potential Causes & Recommended Actions:

  • Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the cyclization process.

    • Solution: Consider alternative synthetic routes that introduce bulky substituents after the morpholine ring has been formed. Protecting group strategies can also be employed to temporarily mask sterically demanding groups.[8][9]

  • Unfavorable Conformation: The acyclic precursor may not readily adopt the necessary conformation for cyclization.

    • Solution: The choice of solvent and temperature can influence the conformational equilibrium. Experiment with different solvent systems to find one that favors the desired pre-cyclization conformation.

  • Poor Leaving Group: In reactions involving nucleophilic substitution, the efficiency of the ring closure is dependent on the quality of the leaving group.

    • Solution: If the reaction is sluggish, consider converting a poor leaving group (e.g., a hydroxyl group) into a better one (e.g., a tosylate or mesylate).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing the basic morpholine ring?

A1: The two primary industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[5] The DEG route is now more prevalent due to its efficiency.[5]

Q2: How does the choice of solvent impact the success of a morpholine synthesis reaction?

A2: The solvent plays a multifaceted role in morpholine synthesis. It can influence the solubility of reactants, the reaction rate, and the selectivity. For some reactions, aprotic polar and apolar solvents have been shown to be optimal.[6] The polarity of the solvent can affect the transition state energy of the cyclization step, thereby influencing the reaction rate.

Q3: What role do protecting groups play in the synthesis of complex morpholine derivatives?

A3: Protecting groups are crucial for the synthesis of complex molecules containing multiple functional groups.[8][9] They are used to temporarily mask reactive sites to prevent unwanted side reactions.[8][9] For example, an amine can be protected as a carbamate to prevent it from reacting while another part of the molecule is being modified.[9] The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and functionalization of specific sites within the molecule.[8][9]

Q4: Can you provide a general laboratory-scale protocol for the synthesis of morpholine from diethanolamine?

A4: The following is a representative lab-scale protocol based on the dehydration of diethanolamine:

  • In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[4]

  • Carefully add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[4]

  • Heat the mixture to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours to facilitate the cyclization.[4]

  • After cooling, the resulting morpholine hydrochloride is mixed with a base, such as calcium oxide, and subjected to distillation to yield crude morpholine.[4]

  • The crude product is then dried and purified by fractional distillation.[4]

Q5: What are some modern, milder methods for morpholine synthesis?

A5: Recent advancements have focused on developing milder and more efficient synthetic routes. These include:

  • Gold-catalyzed tandem reactions: A gold(I) catalyst can be used for the ring-opening of aziridines followed by cycloisomerization to form morpholine derivatives under mild conditions.[10]

  • Copper-promoted oxyamination: Copper(II) 2-ethylhexanoate can promote the intramolecular addition of an alcohol and an amine across an alkene to stereoselectively synthesize 2-aminomethyl morpholines.[11]

  • Ethylene sulfate-based synthesis: A redox-neutral protocol using ethylene sulfate and potassium tert-butoxide allows for the conversion of 1,2-amino alcohols to morpholines in high yield.[12]

Data & Protocols

Table 1: Effect of Base on a Cascade Reaction for Morpholine Formation
EntryBaseConversion (%)Diastereomeric Ratio (d.r.)
1DBU752.9
2TBD802.5
3BEMP852.4
9K₂CO₃912.0
10Cs₂CO₃882.1
11Na₂CO₃702.3
Data adapted from a study on the synthesis of morpholine congeners via ring opening of 2-tosyl-1,2-oxazetidine.[6]
Experimental Protocol: Synthesis of Morpholine-2,5-diones from an N-(chloroacetyl)amino acid

This protocol outlines the intramolecular cyclization to form a morpholine-2,5-dione derivative.

  • Dissolve 5g of the N-(chloroacetyl)amino acid (25 mmol) in 80 mL of DMF.

  • Add this solution dropwise over 8 hours to a vigorously stirred solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of DMF at 60 °C.

  • Continue stirring the reaction mixture for an additional 24 hours at 60 °C.

  • Cool the solution to 0 °C and remove the solid by filtration.

  • The filtrate can then be concentrated and the product purified, typically by recrystallization. This is a generalized protocol based on the optimization of morpholine-2,5-dione synthesis.[13]

Visualizations

Diagram 1: General Strategies for Morpholine Ring Synthesis

G cluster_start Starting Materials cluster_methods Cyclization Methods 1,2-Amino Alcohols 1,2-Amino Alcohols Intramolecular Cyclization Intramolecular Cyclization 1,2-Amino Alcohols->Intramolecular Cyclization Dehydration Dehydration 1,2-Amino Alcohols->Dehydration Aziridines Aziridines Aziridines->Intramolecular Cyclization Epoxides Epoxides Epoxides->Intramolecular Cyclization N-Propargylamines N-Propargylamines Metal-Catalyzed Cyclization Metal-Catalyzed Cyclization N-Propargylamines->Metal-Catalyzed Cyclization Morpholine Ring Morpholine Ring Intramolecular Cyclization->Morpholine Ring Reductive Amination Reductive Amination Reductive Amination->Morpholine Ring Dehydration->Morpholine Ring Metal-Catalyzed Cyclization->Morpholine Ring

Caption: Common starting materials and synthetic routes to the morpholine ring.

Diagram 2: Troubleshooting Workflow for Low Yields

G Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction (TLC, LC-MS, NMR) Start->IncompleteReaction Yes1 Increase Time/Temp IncompleteReaction->Yes1 Yes No1 Reaction Complete IncompleteReaction->No1 No Stoichiometry Verify Stoichiometry No1->Stoichiometry Yes2 Optimize Reagent Ratios Stoichiometry->Yes2 Incorrect No2 Stoichiometry Correct Stoichiometry->No2 Correct Catalyst Catalyst Issue? No2->Catalyst Yes3 Check Activity/Amount Catalyst->Yes3 Yes No3 Catalyst OK Catalyst->No3 No Isolation Review Isolation Protocol No3->Isolation

Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health.
  • BenchChem Technical Support Team. (2025, December). Side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Feng, Y., Klee, D., Keul, H., & Höcker, H. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel).
  • Zhang, S., et al. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (n.d.). Representative morpholine ring formation reactions.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of morpholines via radical intermediates.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate.
  • Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health.
  • Wikipedia. (n.d.). Morpholine.
  • Semantic Scholar. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols.
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2019). Recent progress in the synthesis of morpholines.
  • Royal Society of Chemistry. (n.d.). Solvents for ring-closing metathesis reactions.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Amino-3-morpholinopropan-2-ol (CAS: 103690-89-7). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues encountered during experimentation. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your experimental workflow.

Physicochemical Profile & Baseline Solubility

Understanding the structure of this compound is the first step in predicting its behavior. The molecule contains a primary amine, a secondary alcohol, and a tertiary morpholine amine.[1] These functional groups, rich in hydrogen bond donors and acceptors, make the molecule inherently hydrophilic, as indicated by its negative LogP value.[1]

PropertyValueSource
Molecular Formula C₇H₁₆N₂O₂[1]
Molecular Weight 160.21 g/mol [1]
Calculated LogP -1.36[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Polar Surface Area 58.72 Ų[1]

This hydrophilic nature predicts good solubility in polar solvents. However, the two basic amine groups mean that its charge state, and therefore its solubility in aqueous media, is highly dependent on pH.[2][3]

SolventPredicted Baseline SolubilityRationale
Water (acidic, pH < 6) Highly Soluble Both amine groups are protonated, forming a highly polar salt.[4]
Water (neutral, pH ~7) Soluble to Sparingly Soluble Partial protonation occurs; solubility is concentration-dependent.
Water (basic, pH > 9) Sparingly Soluble The molecule exists primarily as the less polar free base.
Methanol, Ethanol Soluble Polar protic solvents capable of hydrogen bonding.
DMSO, DMF Soluble Polar aprotic solvents effective for polar molecules.
Dichloromethane (DCM) Slightly Soluble Limited polarity makes it a poor solvent for this molecule.
Hexane, Toluene Insoluble Non-polar solvents are incompatible with the molecule's polar nature.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in my aqueous buffer (pH 7.4). What's happening?

A: At neutral or near-neutral pH, the compound exists as a mixture of its protonated (charged) and free base (neutral) forms. The free base is significantly less soluble than its salt form. If your concentration is high enough, you may be exceeding the solubility limit of the free base, leading to an insoluble suspension. This is a common issue for amine-containing compounds in pharmaceutical development.[5][6]

Q2: What is the most reliable first step to improve aqueous solubility?

A: The most effective and immediate strategy is pH adjustment . By lowering the pH of your aqueous solvent with a suitable acid (e.g., HCl, citric acid), you can fully protonate the basic amine groups. This converts the molecule into its corresponding salt, which is vastly more soluble in water.[2] For detailed instructions, please see Protocol 1: Solubility Enhancement via pH Adjustment .

Q3: Can I heat the mixture to force dissolution?

A: Yes, gentle heating can increase the rate and extent of dissolution.[2] However, exercise caution. First, the compound may precipitate back out of the solution upon cooling to room temperature. Second, prolonged heating, especially at pH extremes, could risk thermal degradation. Always perform a small-scale test and check for stability (e.g., by LC-MS) if you plan to store the heated solution.

Q4: The compound is for a cell-based assay. What acid should I use for pH adjustment?

A: For biological applications, it is critical to use a biocompatible acid and to readjust the final pH of your stock solution to match your assay conditions (e.g., pH 7.4). Hydrochloric acid (HCl) is a common choice as the resulting chloride ion is biologically ubiquitous. After dissolving the compound at a low pH to create a concentrated stock, you can neutralize it carefully with a base like NaOH while vortexing. The final solution should remain clear, indicating that although the molecule is neutralized, it is kinetically trapped in a soluble state at your working dilution.

Q5: Are there any known chemical incompatibilities for this molecule?

A: As a compound with primary and tertiary amine groups, it will exhibit typical amine reactivity.[7] Avoid direct mixing with strong oxidizing agents, acid halides, and anhydrides. In formulation contexts, be aware that primary amines can potentially react with certain excipients like aldehydes or reducing sugars, which could impact long-term stability.[8]

Systematic Troubleshooting Workflow

When facing a persistent solubility issue, a structured approach is more effective than random trial and error. The following workflow guides you from the simplest to more advanced techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Undissolved Compound check_solvent Is the solvent aqueous? start->check_solvent ph_adjust Protocol 1: Adjust pH to < 4 with HCl check_solvent->ph_adjust Yes cosolvent_org Protocol 2: Co-solvent Screening (e.g., Methanol, DMSO in DCM/Toluene) check_solvent->cosolvent_org No ph_success Soluble? ph_adjust->ph_success cosolvent_aq Protocol 2: Add Co-solvent (e.g., 5-20% Ethanol, DMSO, PEG 400) ph_success->cosolvent_aq No end_success Success: Proceed with Experiment ph_success->end_success Yes cosolvent_success_aq Soluble? cosolvent_aq->cosolvent_success_aq cosolvent_success_aq->end_success Yes advanced Advanced Strategies: - Surfactants (e.g., Tween® 80) - Complexation (e.g., Cyclodextrins) - Solid Dispersion cosolvent_success_aq->advanced No cosolvent_success_org Soluble? cosolvent_org->cosolvent_success_org cosolvent_success_org->end_success Yes cosolvent_success_org->advanced No contact Contact Technical Support advanced->contact G compound_high_ph Free Base Form (Sparingly Soluble) At High pH (>9) compound_low_ph Dicationic Salt Form (Highly Soluble) At Low pH (<6) compound_high_ph->compound_low_ph + 2 H⁺ / - 2 H⁺

Caption: pH-dependent equilibrium of the compound.

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol details the preparation of a 10 mg/mL stock solution in an aqueous buffer by in situ salt formation.

  • Weigh Compound: Accurately weigh 10 mg of this compound into a sterile glass vial.

  • Initial Suspension: Add 900 µL of purified water (or your desired buffer) to the vial. The compound will likely form a cloudy suspension.

  • Acidification: While vortexing or stirring the suspension, add 1 M hydrochloric acid (HCl) dropwise (typically 1-2 µL at a time).

  • Observe Dissolution: Continue adding acid incrementally until the solution becomes completely clear. This indicates the formation of the soluble hydrochloride salt.

  • pH Check & Volume Adjustment: Check the pH of the solution; it will be acidic. Add purified water to reach a final volume of 1.0 mL.

  • (Optional) Neutralization for Biological Assays: If required, carefully add 1 M sodium hydroxide (NaOH) dropwise to adjust the pH back to the desired physiological range (e.g., 7.4). Perform this step slowly while vortexing to avoid localized precipitation. The final solution should remain clear at your working concentration.

Protocol 2: Co-solvent Screening

This method is used when pH adjustment is insufficient or when working with organic solvents. Co-solvents work by reducing the polarity of the bulk solvent system, making it more favorable for the solute to dissolve. [9][10]

  • Aliquot Compound: Dispense a known amount (e.g., 1 mg) of the compound into several separate vials.

  • Add Primary Solvent: To each vial, add a small volume (e.g., 200 µL) of the primary solvent in which the compound is poorly soluble (e.g., water or dichloromethane).

  • Titrate with Co-solvent: Create a panel of water-miscible organic co-solvents (e.g., Ethanol, DMSO, Propylene Glycol, PEG 400).

  • Incremental Addition: Add one co-solvent to each vial in small, incremental percentages (e.g., 5% v/v, or 10 µL).

  • Assess Solubility: After each addition, cap the vial and vortex vigorously for 30 seconds. Visually inspect for complete dissolution.

  • Determine Optimal Ratio: Continue adding the co-solvent incrementally until the compound fully dissolves. Record the solvent system and the volume percentage of co-solvent required. This identifies the most efficient solubilizing agent for your system.

By applying these principles and protocols, researchers can effectively overcome the majority of solubility challenges associated with this compound, ensuring reliable and reproducible experimental results.

References

  • CA2826391C - Pharmaceutical formulations including an amine compound - Google P
  • overcoming solubility issues of 3-Amino-1-(furan-3-yl)propan-1-ol in various solvents - Benchchem
  • What are the Applications of Amines in the Pharmaceutical Industry?
  • Morpholine (CAS: 110-91-8)
  • (S)-1-Amino-3-morpholinopropan-2-ol | 452105-36-1 - Sigma-Aldrich
  • MORPHOLINE (CAS 110-91-8)
  • Morpholine CAS#: 110-91-8 - ChemicalBook
  • MORPHOLINE | -
  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies
  • Morpholine - Sciencemadness Wiki
  • (S)-1-Amino-3-morpholinopropan-2-ol | C7H16N2O2 - PubChem
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal
  • Research could enable assembly line synthesis of prevalent amine-containing drugs
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research
  • Improving API Solubility - Sigma-Aldrich
  • (R)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol - Simson Pharma Limited
  • 1-Amino-3-(morpholin-4-yl)propan-2-ol - ChemScene
  • 1-Amino-3-methylpentan-2-ol | C6H15NO | CID 17895953 - PubChem
  • Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives.
  • Chapter 18 Amines In order for a drug to be effective orally, it generally has to be reasonable soluble in water so th
  • N-(3-Aminopropyl)morpholine | 123-00-2 - ChemicalBook
  • N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem
  • 1-Aminopropan-2-ol - Wikipedia
  • 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem

Sources

Technical Support Center: Ensuring the Stability of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Amino-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to proactively address challenges you may encounter in your experiments.

I. Understanding the Molecule: A Foundation for Stability

This compound is a versatile building block in pharmaceutical synthesis, featuring a primary amine, a secondary alcohol, and a morpholine ring. Each of these functional groups contributes to its chemical reactivity and, consequently, its potential degradation pathways. The morpholine moiety, a six-membered heterocyclic ring containing nitrogen and oxygen, is a common scaffold in medicinal chemistry due to its favorable physicochemical properties.[1][2] However, like all amino alcohols, this compound is susceptible to degradation under suboptimal storage conditions. Understanding these vulnerabilities is the first step toward prevention.

II. Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity of the compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The primary amine group can react with atmospheric carbon dioxide, and both the amine and alcohol functionalities are susceptible to oxidation.

Q2: What type of container is recommended for storing this compound?

A2: Use amber glass vials or bottles with a tight-fitting, inert cap (e.g., PTFE-lined). The amber glass protects the compound from light-induced degradation, while the inert cap prevents contamination and reaction with atmospheric components.

Q3: Can I store this compound at room temperature for short periods?

A3: While short excursions to room temperature are unlikely to cause significant immediate degradation, it is strongly advised to minimize such occurrences. For long-term stability, adherence to refrigerated storage is critical. Thermal stress can accelerate oxidative and other degradation pathways. Studies on morpholine have shown that while it is relatively stable, degradation can occur at elevated temperatures.[3][4]

Q4: Should I store the compound under an inert atmosphere?

A4: For maximum stability, especially for long-term storage or if the compound will be used in sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. This minimizes the risk of oxidation of the amino and alcohol groups.

Q5: What are the visible signs of degradation?

A5: A change in color (e.g., yellowing or browning), the development of an unusual odor, or a change in physical state (e.g., from a clear liquid to a viscous or discolored substance) can all be indicators of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical verification of purity is crucial.

III. Troubleshooting Guide: A Proactive Approach to Degradation

This troubleshooting guide is structured around the principles of forced degradation studies, which are designed to intentionally stress a compound to identify its potential degradation pathways.[5] By understanding these potential failure modes, you can take preventative measures.

Scenario 1: Suspected Oxidative Degradation
  • Symptoms: You observe a yellowing of the compound, or your analytical results show a decrease in the main peak area and the appearance of new, unidentified peaks.

  • Root Cause Analysis: The primary amine and secondary alcohol in this compound are susceptible to oxidation, especially in the presence of oxygen, light, and trace metal impurities. The oxidation of amino alcohols can lead to the formation of various degradation products.[5][6]

  • Preventative & Corrective Actions:

    • Storage: Always store the compound under an inert atmosphere (argon or nitrogen) to displace oxygen.

    • Handling: Minimize the exposure of the compound to air during handling. If possible, work in a glove box or under a stream of inert gas.

    • Container: Ensure the container is clean and free of any metal contaminants that could catalyze oxidation.

    • Purity Check: If oxidation is suspected, verify the purity of your material using the analytical protocol outlined in Section IV.

Potential Oxidative Degradation Pathway

G cluster_main Oxidative Degradation Compound This compound Oxidized_Products Oxidized Degradation Products (e.g., aldehydes, ketones, N-oxides) Compound->Oxidized_Products O₂, light, metal ions

Caption: Potential oxidative degradation of this compound.

Scenario 2: Reaction with Atmospheric Carbon Dioxide
  • Symptoms: You notice a decrease in the pH of an aqueous solution of the compound over time, or you observe the formation of a white precipitate (carbamate salts). Analytical results may show a decrease in the main peak intensity.

  • Root Cause Analysis: The primary amine group can readily react with atmospheric carbon dioxide (CO₂) to form carbamates or bicarbonate salts. This is a common reaction for primary and secondary amines.

  • Preventative & Corrective Actions:

    • Storage: Store the compound in a tightly sealed container to minimize exposure to air.

    • Handling: When preparing solutions, use freshly degassed solvents. If working with the neat compound, minimize the time it is exposed to the atmosphere.

    • Inert Atmosphere: Storing under an inert atmosphere is the most effective way to prevent this reaction.

Reaction with Carbon Dioxide

G cluster_main Reaction with CO₂ Compound This compound Carbamate Carbamate/Bicarbonate Adducts Compound->Carbamate CO₂ (from air)

Caption: Reaction of the primary amine with atmospheric carbon dioxide.

Scenario 3: Thermal and Light-Induced Degradation
  • Symptoms: Discoloration of the compound, even when stored in a sealed container. Analytical data shows the emergence of multiple degradation peaks.

  • Root Cause Analysis: Exposure to elevated temperatures or certain wavelengths of light (especially UV) can provide the energy needed to initiate degradation reactions. While the morpholine ring is generally stable, high-energy conditions can lead to ring-opening or other complex degradation pathways.[3][4]

  • Preventative & Corrective Actions:

    • Temperature Control: Strictly adhere to the recommended storage temperature of 2-8°C. Avoid repeated freeze-thaw cycles.

    • Light Protection: Always store the compound in amber-colored containers to protect it from light. If using clear containers for experimental work, wrap them in aluminum foil.

IV. Analytical Protocols for Stability Assessment

Regularly assessing the purity of your this compound is crucial for ensuring the reliability of your experimental results. Below are recommended starting points for analytical method development.

A. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

HPLC is a powerful technique for separating and quantifying the parent compound and potential non-volatile degradation products.[7][8][9][10]

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities from the column.
Gradient Start with a low percentage of B, ramp up to elute the compound and impurities.A gradient is necessary to separate compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Column Temperature 30°CProvides reproducible retention times.
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)The compound has a weak UV chromophore; ELSD is a good alternative for universal detection.
Injection Volume 10 µLA standard injection volume.

Experimental Workflow for HPLC Analysis

G cluster_workflow HPLC Purity Assessment Workflow Sample_Prep Prepare sample (e.g., 1 mg/mL in Mobile Phase A) HPLC_Analysis Inject onto HPLC system Sample_Prep->HPLC_Analysis Data_Acquisition Acquire chromatogram HPLC_Analysis->Data_Acquisition Data_Analysis Integrate peaks and calculate purity Data_Acquisition->Data_Analysis

Caption: A streamlined workflow for HPLC-based purity assessment.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is well-suited for identifying volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is often necessary to improve its volatility and chromatographic performance.[11][12][13]

Table 2: Recommended GC-MS Parameters (with Derivatization)

ParameterRecommended ConditionRationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Silylation is a common and effective method for derivatizing amines and alcohols.[14]
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)A general-purpose column with good performance for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 280°C)Separates compounds based on their boiling points.
Injector Temperature 250°CEnsures complete vaporization of the derivatized sample.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-500 amuCovers the expected mass range of the derivatized compound and its fragments.

Experimental Workflow for GC-MS Analysis

G cluster_workflow GC-MS Impurity Profiling Workflow Sample_Drying Dry sample to remove moisture Derivatization Add derivatization agent and heat Sample_Drying->Derivatization GCMS_Analysis Inject into GC-MS system Derivatization->GCMS_Analysis Data_Analysis Analyze mass spectra to identify impurities GCMS_Analysis->Data_Analysis

Caption: Workflow for the analysis of volatile impurities by GC-MS following derivatization.

V. Conclusion: A Commitment to Quality

By implementing these storage, handling, and analytical best practices, you can significantly mitigate the risk of degradation and ensure the integrity of your this compound. This proactive approach to stability will enhance the reproducibility of your experiments and the quality of your research outcomes. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. URL
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Merck. URL
  • Different analytical methods of estimation of morpholine or its derivatives. (n.d.).
  • Liquid phase method for morpholine. (2023). Shaanxi Dideu Medichem Co., Ltd. URL
  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2009).
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. URL
  • What Is Derivatiz
  • HPLC Methods for analysis of Morpholine. (n.d.).
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich. URL
  • Thermal Degradation of Morpholine for CO2 Capture. (2018). AIChE Proceedings. URL
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. URL
  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (2014). Methods in Molecular Biology. URL
  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture. (2017). Energy Procedia. URL
  • Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Study of OH-initiated degradation of 2-aminoethanol. (2012).
  • The oxidation of amino alcohols. (1938). University of Louisville ThinkIR. URL
  • Thermal Degradation of Morpholine in CO2 Post-combustion Capture. (2017). GHGT-13. URL
  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids. URL
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules. URL
  • Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. (2016). Semantic Scholar. URL
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). Molecules. URL
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Study of OH-initiated degradation of 2-aminoethanol. (2012).
  • Examining the early stages of thermal oxidative degradation in epoxy-amine resins. (2021).
  • Amino Alcohols. (n.d.). Alfa Chemistry. URL
  • Amino alcohols – Knowledge and References. (n.d.). Taylor & Francis. URL

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-3-morpholinopropan-2-ol (CAS No. 39849-45-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a trifunctional molecule featuring a primary amine, a secondary alcohol, and a tertiary morpholine nitrogen, it offers numerous synthetic possibilities but also presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Molecular Profile: Reactive Sites

This compound possesses three distinct functional groups, each with its own reactivity profile. Understanding the interplay between these sites is critical for designing successful reactions and troubleshooting unexpected outcomes.

Troubleshooting_Low_Yield start Low / No Conversion Observed check_reagents Are all reagents (especially electrophile) and solvents fresh and anhydrous? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_base Does the reaction require a base? Is it strong/non-nucleophilic enough? base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_temp Is the reaction temperature appropriate? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_stoich Is stoichiometry correct? solution_stoich Re-calculate and re-weigh reagents. Consider adding slight excess of one reagent. check_stoich->solution_stoich No final_check Re-run reaction with adjusted parameters check_stoich->final_check Yes reagent_yes->check_base solution_reagent Replace/purify suspect reagents. Use anhydrous solvents. reagent_no->solution_reagent base_yes->check_temp solution_base Add a suitable base (e.g., TEA, DIPEA) or switch to a stronger one. base_no->solution_base temp_yes->check_stoich solution_temp Optimize temperature. Try gentle heating (e.g., 50-80°C). temp_no->solution_temp solution_reagent->final_check solution_base->final_check solution_temp->final_check

Technical Support Center: A Guide to Scaling Up the Synthesis of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 1-Amino-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. As a key intermediate in various pharmaceutical applications, robust and reproducible synthesis of this compound is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to ensure your success.

I. Understanding the Core Synthesis: Reaction of Morpholine with an Epoxide

The most common and efficient route to this compound involves the nucleophilic ring-opening of a suitable epoxide by morpholine. This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Key Reaction Parameters and Their Impact:
  • Nucleophilicity of the Amine: Morpholine is a secondary amine and a reasonably good nucleophile. However, its reactivity can be influenced by steric hindrance and the solvent system.[1]

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Protic solvents can participate in hydrogen bonding, potentially slowing down the reaction, while aprotic polar solvents are often preferred.

  • Temperature: Like most SN2 reactions, the rate of epoxide ring-opening is temperature-dependent. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions.[1]

  • Stoichiometry: The molar ratio of morpholine to the epoxide is a critical parameter to control to maximize yield and minimize the formation of byproducts.

II. Troubleshooting Guide: Common Issues and Solutions in Scale-Up

This section addresses specific problems that may arise during the scale-up of the this compound synthesis.

Problem 1: Low or Incomplete Conversion

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of starting material (epoxide) remaining even after extended reaction times.

  • The isolated yield of the desired product is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Temperature The activation energy for the epoxide ring-opening is not being met.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious of potential side reactions at higher temperatures.[1]
Low Reactivity of Morpholine While a good nucleophile, factors like steric hindrance or solvent effects can reduce its effective reactivity.Consider the use of a catalyst. For less reactive amines, a Lewis acid might be employed, though this can affect regioselectivity.[1] In this specific synthesis, ensuring a homogenous reaction mixture and appropriate solvent is often sufficient.
Poor Mixing/Mass Transfer In larger scale reactions, inadequate agitation can lead to localized concentration gradients and incomplete reaction.Ensure the use of an appropriately sized and shaped reactor with efficient overhead stirring. Baffles within the reactor can also improve mixing.
Presence of Water Water can compete with morpholine as a nucleophile, leading to the formation of a diol byproduct.Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.[1]
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and product.

  • NMR or GC-MS analysis of the crude product shows the presence of impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Di-addition Product If the starting epoxide has two reactive sites, or if the product can react further, di-addition can occur. In the synthesis of this compound from a suitable glycidyl precursor, this is less common but possible if the primary amine of the product attacks another epoxide molecule.Use a slight excess of the epoxide relative to morpholine to favor the mono-addition product. Careful control of stoichiometry is key.
Formation of Diol Byproduct As mentioned previously, the presence of water can lead to the formation of a diol.[1]Rigorously exclude water from the reaction mixture by using anhydrous solvents and drying agents.
Rearrangement Products Under certain conditions (e.g., strong acids or high temperatures), epoxides can undergo rearrangement.[1]Maintain milder reaction conditions. If a catalyst is necessary, opt for a weaker one.
Polymerization High concentrations of reactants or excessive temperatures can sometimes lead to polymerization of the epoxide.Control the rate of addition of the limiting reagent and maintain a moderate reaction temperature.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is difficult to crystallize or isolate from the reaction mixture.

  • Purification by column chromatography is inefficient or leads to significant product loss.

  • The final product is contaminated with residual solvent or starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Product is Highly Soluble in the Reaction Solvent The product may have a high affinity for the solvent used in the reaction, making precipitation or extraction difficult.Perform a solvent swap to a solvent in which the product is less soluble. For amino alcohols, precipitation by the addition of a non-polar solvent to a polar solution can be effective.
Formation of Salts If acidic or basic conditions are used, the product may exist as a salt, altering its solubility.Adjust the pH of the aqueous phase during workup to neutralize the product and facilitate its extraction into an organic solvent. For amino compounds, a basic workup is typical.
Emulsion Formation During Workup The presence of both polar and non-polar functionalities in the product and byproducts can lead to stable emulsions during aqueous extraction.Add a saturated brine solution to the aqueous layer to break the emulsion. Filtration through a pad of celite can also be effective.
Inefficient Purification Method The chosen purification method may not be suitable for the scale or the nature of the impurities.For large-scale purification, consider techniques like crystallization or distillation under reduced pressure. If chromatography is necessary, optimize the solvent system and stationary phase. The formation of a Schiff base with an aromatic aldehyde can be a method for purification, followed by hydrolysis to recover the purified amino alcohol.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reaction between morpholine and an epoxide?

The choice of solvent can significantly impact the reaction. While a range of solvents can be used, polar aprotic solvents like acetonitrile or DMF are often good choices as they can solvate the reactants well without interfering with the nucleophilicity of the amine. Alcohols like isopropanol or ethanol can also be used, but the reaction may be slower due to hydrogen bonding. It is crucial that the chosen solvent is anhydrous to prevent diol formation.[1]

Q2: How can I monitor the progress of the reaction effectively on a larger scale?

For large-scale reactions, taking aliquots for analysis can be cumbersome. In-situ monitoring techniques are preferable.

  • Thin-Layer Chromatography (TLC): A simple and effective method. A sample is taken from the reaction mixture, spotted on a TLC plate, and eluted with an appropriate solvent system. The disappearance of the starting epoxide spot and the appearance of the product spot indicate the reaction's progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the conversion and the presence of any byproducts.

Q3: What are the key safety considerations when scaling up this synthesis?

  • Epoxides: Many epoxides are reactive and potentially mutagenic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Morpholine: Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes, and work in a well-ventilated area.

  • Exothermic Reaction: The ring-opening of epoxides is often exothermic.[3] When scaling up, the heat generated can be significant. It is crucial to have an efficient cooling system for the reactor and to add the reagents portion-wise or via a dropping funnel to control the reaction temperature.

Q4: What is the expected stereochemistry of the product?

The reaction of an amine with an epoxide proceeds via an SN2 mechanism. This means the nucleophile (morpholine) attacks the epoxide carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack.[1] The stereochemistry of the starting epoxide will directly determine the stereochemistry of the final this compound product.

IV. Experimental Workflow & Visualization

General Step-by-Step Synthesis Protocol (Illustrative)
  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and a dropping funnel is assembled and dried thoroughly.

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous solvent is charged into the reactor, followed by morpholine. The mixture is stirred and brought to the desired reaction temperature.

  • Epoxide Addition: The epoxide, dissolved in a small amount of anhydrous solvent, is added dropwise to the stirred morpholine solution via the dropping funnel, maintaining the reaction temperature within the desired range.

  • Reaction Monitoring: The reaction is monitored periodically using TLC or GC-MS until completion.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The workup procedure will depend on the solvent and the nature of the product, but typically involves quenching the reaction, followed by extraction and washing.

  • Purification: The crude product is purified using an appropriate method such as crystallization, distillation, or column chromatography.

Logical Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Epoxide Ring-Opening in Carane Systems. Retrieved from

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Retrieved from

  • ChemicalBook. (n.d.). N-(3-Aminopropyl)morpholine. Retrieved from

  • Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from

Sources

minimizing by-product formation in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for morpholine derivative synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to address common challenges encountered in the laboratory. As a versatile scaffold in medicinal chemistry, the successful synthesis of morpholine derivatives is crucial for the development of novel therapeutics.[1][2][3][4] This resource aims to equip you with the knowledge to minimize by-product formation and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing the morpholine core?

A1: The two primary industrial routes are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at elevated temperature and pressure over a hydrogenation catalyst.[5][6] The DEG method is often preferred due to its efficiency.[5]

Q2: What are the major by-products I should be aware of in these core syntheses?

A2: By-product formation is a significant challenge. In the DEG route, an intermediate, 2-(2-aminoethoxy)ethanol (AEE), can remain if the reaction is incomplete. N-ethylmorpholine is another common by-product.[5] High-molecular-weight condensation products can also form, which reduces the overall yield.[5] The DEA route, particularly with sulfuric acid, generates a substantial amount of sodium sulfate after neutralization, which requires disposal.[5]

Q3: I'm performing an N-alkylation of morpholine. What are the typical side reactions?

A3: Over-alkylation, where the desired N-alkylmorpholine reacts further, can be an issue, especially with highly reactive alkylating agents. If your starting material or solvent contains impurities, these can also lead to undesired side products. Steric hindrance from bulky substituents on either the morpholine ring or the alkylating agent can also lead to incomplete reaction or alternative reaction pathways.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to resolving specific problems you may encounter during the synthesis of morpholine derivatives.

Issue 1: Low Yield of the Desired Morpholine Derivative

  • Possible Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. Be aware that excessive heat can sometimes promote by-product formation.

      • Catalyst Integrity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials or solvent can halt the reaction.[5] Consider catalyst regeneration or using a fresh batch.[5]

  • Possible Cause B: Inefficient Water Removal (in Dehydration Reactions)

    • Explanation: In reactions like the cyclization of diethanolamine, the presence of water can inhibit the forward reaction and shift the equilibrium back towards the starting materials.[5]

    • Troubleshooting Steps:

      • Improve Water Trapping: Employ a Dean-Stark apparatus or other efficient water-trapping methods to drive the reaction to completion.

      • Use of a Drying Agent: In some cases, the addition of a suitable drying agent to the reaction mixture can be beneficial.

Issue 2: Significant Formation of N-Ethylmorpholine By-product in the DEG Route

  • Explanation: N-ethylmorpholine formation is a known side reaction in the synthesis of morpholine from diethylene glycol and ammonia.[5] This can occur through various secondary reactions involving the catalyst and reaction intermediates.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical in controlling selectivity.[5] Catalysts composed of metals like nickel, copper, or cobalt on an alumina support are common.[5] Experimenting with different catalyst compositions can help minimize the formation of N-ethylmorpholine.

    • Temperature Optimization: As shown in the table below, reaction temperature can significantly impact the product distribution. A lower temperature may favor the formation of the desired morpholine over N-ethylmorpholine.

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-Ethylmorpholine (%)
18065.228.13.5
20072.818.55.1
22075.112.37.9
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.

Issue 3: Formation of High-Molecular-Weight "Heavies"

  • Explanation: These are typically polymeric or condensation by-products that can form at high temperatures, leading to reduced yields and difficulties in purification.[5]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, which can favor the formation of these by-products.

    • Control Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant can sometimes lead to polymerization.

III. Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the acid-catalyzed dehydration of diethanolamine.[8][9]

  • Materials:

    • Diethanolamine (62.5 g)

    • Concentrated Hydrochloric Acid (~50-60 mL)

    • Calcium Oxide (50 g)

    • Potassium Hydroxide (20 g)

    • Sodium metal (~1 g)

    • Round-bottom flask, thermocouple, air condenser, blender, distillation apparatus.

  • Procedure:

    • To a round-bottom flask equipped with a thermocouple and air condenser, add 62.5 g of diethanolamine.

    • Carefully add concentrated hydrochloric acid until the pH is approximately 1. This reaction is highly exothermic.

    • Heat the solution to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.

    • Allow the mixture to cool to 160 °C before pouring it into a dish to solidify.

    • Scrape the resulting morpholine hydrochloride paste into a blender and mix with 50 g of calcium oxide.

    • Transfer the paste to a round-bottom flask and perform a flame distillation to recover the crude morpholine.

    • Dry the crude product by stirring over 20 g of potassium hydroxide for 30-60 minutes.

    • Separate the upper morpholine layer and reflux over a small piece of sodium metal for one hour.

    • Fractionally distill the morpholine, collecting the fraction between 126-129 °C. A typical yield is 35-50%.[8]

Protocol 2: N-Alkylation of Morpholine with an Alkyl Halide

This is a general procedure for the synthesis of N-alkylmorpholines via an SN2 reaction.[10]

  • Materials:

    • Morpholine

    • Alkyl halide (e.g., benzyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Standard laboratory glassware for reaction, workup, and purification.

  • Procedure:

    • In a round-bottom flask, dissolve morpholine and the alkyl halide in acetonitrile.

    • Add potassium carbonate as a base.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

IV. Diagrams

G cluster_0 Primary Synthesis Routes DEA Diethanolamine (DEA) Morpholine Morpholine DEA->Morpholine Dehydration DEG Diethylene Glycol (DEG) DEG->Morpholine Reductive Amination Ammonia Ammonia Ammonia->Morpholine Acid Strong Acid (e.g., H₂SO₄) Acid->Morpholine Catalyst Hydrogenation Catalyst Catalyst->Morpholine

Caption: Primary industrial synthesis routes for morpholine.

G Start By-product Formation Observed Check_Purity Check Purity of Starting Materials? Start->Check_Purity Optimize_Temp Optimize Reaction Temperature? Check_Purity->Optimize_Temp No Purify_SM Purify Starting Materials Check_Purity->Purify_SM Yes Optimize_Time Optimize Reaction Time? Optimize_Temp->Optimize_Time No Adjust_Temp Adjust Temperature Optimize_Temp->Adjust_Temp Yes Change_Catalyst Change Catalyst/Reagents? Optimize_Time->Change_Catalyst No Adjust_Time Adjust Reaction Time Optimize_Time->Adjust_Time Yes Select_New Select Alternative Catalyst/Reagents Change_Catalyst->Select_New Yes End Problem Resolved Change_Catalyst->End No Purify_SM->Optimize_Temp Adjust_Temp->Optimize_Time Adjust_Time->Change_Catalyst Select_New->End

Caption: Logical workflow for troubleshooting by-product formation.

V. References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Am. J. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • Kumar, S., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Britton, E. C., & Lange, N. A. (1957). Process of producing morpholine from diethanolamine. U.S. Patent No. 2,777,846.

  • USDA. (n.d.). Morpholine - Processing. [Link]

  • Dissertation. (n.d.). The Study on the Preparation of Morpholine. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdul-Majid, M. (2011). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • IARC Publications. (n.d.). Morpholine. [Link]

  • ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

  • XMB 1.9.11. (n.d.). Morpholine derivate from secondary amine/alcohol. [Link]

  • AKJournals. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of small molecules, centered on the validation of 1-Amino-3-morpholinopropan-2-ol. We will explore why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structure determination and compare its capabilities against other common spectroscopic methods.

Introduction: The Imperative of Unambiguous Structure

This compound is a chiral amino alcohol containing a morpholine moiety. Such molecules are valuable building blocks in medicinal chemistry, often serving as scaffolds for the synthesis of complex pharmaceutical agents.[1] Given that subtle changes in stereochemistry or connectivity can drastically alter a molecule's biological activity, absolute and unambiguous confirmation of its three-dimensional structure is not merely an academic exercise—it is a foundational requirement for drug development, patentability, and regulatory approval. This guide details the definitive method for achieving this certainty: X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

While various analytical techniques can suggest a structure, only single-crystal X-ray crystallography directly observes the spatial arrangement of atoms. The technique generates a three-dimensional electron density map from the diffraction of X-rays by a single, highly ordered crystal.[2][3] This map is then interpreted to build a molecular model with atomic-level precision, revealing not just the connectivity of atoms but also their precise bond lengths, angles, and the absolute stereochemistry of chiral centers.

The process, from obtaining a suitable crystal to a final validated structure, is a self-validating system where each step provides a quality check on the next.

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic validation of a small molecule like this compound is a systematic process. The causality behind each step is crucial for success.

XRay_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Analysis A Synthesis of This compound B Purification via Column Chromatography / Recrystallization A->B Crude Product C Purity Confirmation (>98% via NMR/LC-MS) B->C Purified Compound D Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) C->D High-Purity Sample E Selection of a Single, Diffraction-Quality Crystal D->E Crystal Harvest F X-ray Diffraction Data Collection E->F Mounted Crystal G Structure Solution (e.g., Direct Methods) F->G Diffraction Pattern H Structure Refinement G->H Initial Model I Final Structure Validation (CheckCIF, R-factors) H->I Refined Model

Figure 1: Experimental workflow for X-ray crystallographic validation.
  • Synthesis and Purification:

    • Synthesis: this compound can be synthesized from a suitable starting material, such as the epoxidation of an allylamine followed by ring-opening with morpholine. A variety of synthetic routes for morpholine derivatives are well-documented.[1][4]

    • Purification: The crude product must be purified to >98% purity, typically by column chromatography or recrystallization. Causality: Impurities are the primary inhibitor of crystal growth, as they disrupt the formation of a regular, repeating lattice.

    • Purity Validation: Purity is confirmed using techniques like NMR and LC-MS before attempting crystallization. This is a critical checkpoint to avoid wasting time on crystallization screens.

  • Crystallization:

    • Screening: The purified compound (typically 10-20 mg) is dissolved in a range of solvents and solvent systems (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water) to screen for conditions conducive to forming single crystals.

    • Methodology: Slow evaporation is the most common method for small molecules. A loosely covered vial containing a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate over days or weeks, leading to supersaturation and crystal nucleation.

    • Causality: The goal is to approach supersaturation slowly and controllably. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction. The choice of solvent is critical as it influences molecular packing through interactions like hydrogen bonding.

  • Data Collection and Structure Solution:

    • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is selected under a microscope and mounted on a diffractometer.

    • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibration of the atoms and exposed to a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation). A detector collects the pattern of diffracted X-rays as the crystal is rotated.

    • Structure Solution & Refinement: Specialized software is used to process the diffraction data, determine the unit cell parameters, and solve the phase problem to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed by metrics like the R-factor.[5]

Interpreting the Results: Definitive Validation

The output of a successful crystallographic experiment is a set of atomic coordinates that define the molecule's structure. This data provides unequivocal evidence of its chemical identity.

Parameter Description Significance for Validation
Connectivity The pattern of covalent bonds between atoms.Confirms the fundamental molecular scaffold is correct.
Bond Lengths & Angles Precise measurements of distances and angles between bonded atoms.Must agree with established chemical principles. Significant deviations can indicate model error or unusual electronic effects.[2]
Stereochemistry The absolute 3D arrangement at chiral centers.Unambiguously determines if the molecule is the (R) or (S) enantiomer (if a chiral reference is present).
Conformation The specific spatial arrangement of the molecule in the solid state.Reveals the preferred torsion angles and the overall shape adopted in the crystal lattice.
Crystal Packing The arrangement of molecules relative to each other in the unit cell.Elucidates intermolecular interactions like hydrogen bonds, which govern the crystal's stability.

Orthogonal and Comparative Validation Methods

While X-ray crystallography is definitive, other techniques are essential for routine characterization and provide complementary information. It is crucial for researchers to understand what these methods can—and cannot—prove.[6][7]

Logic_Flow Start Need to Validate Structure of This compound Q1 Is Absolute 3D Structure (incl. Stereochemistry) Required? Start->Q1 XRay Primary Method: X-ray Crystallography Q1->XRay Yes Spectro Complementary Methods: NMR & Mass Spectrometry Q1->Spectro No (Connectivity Only) Q2 Can a Single Crystal be Grown? XRay->Q2 Failure Result: Structure Inferred from Spectroscopic Data (Connectivity & Formula Only) Spectro->Failure Success Result: Unambiguous, Validated 3D Structure Q2->Success Yes Q2->Failure No

Sources

A Comparative Analysis of 1-Amino-3-morpholinopropan-2-ol with Other Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile World of Amino Alcohols

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality imparts a unique combination of properties, making them indispensable in a wide array of industrial and scientific applications. From regulating pH in cosmetic formulations to capturing greenhouse gases and serving as chiral building blocks in the synthesis of life-saving drugs, the utility of amino alcohols is vast and varied.

This guide focuses on 1-Amino-3-morpholinopropan-2-ol, a chiral amino alcohol incorporating a morpholine ring, and compares its functional characteristics with three widely used amino alcohols: ethanolamine, diethanolamine, and aminomethyl propanol. Through a detailed examination of their performance in key applications, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to select the optimal amino alcohol for their specific needs.

Chemical Structures and Key Properties

A fundamental understanding of the chemical structure of each amino alcohol is crucial to appreciating its unique properties and performance in various applications.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
This compound 160.21Not available
Ethanolamine 61.08170
Diethanolamine 105.14268
Aminomethyl propanol 89.14165

Table 1: Chemical structures and key physical properties of the selected amino alcohols.

Section 1: Buffering Capacity - A Comparative Overview

The ability of a solution to resist changes in pH upon the addition of an acid or a base is a critical parameter in many chemical and biological systems. Amino alcohols, with their basic amino group, are effective buffering agents in the alkaline pH range. The pKa value of the amino group is the primary determinant of the buffering range of an amino alcohol.

Understanding pKa and Buffering Range

The pKa is the pH at which the protonated and unprotonated forms of the amino group are present in equal concentrations. The effective buffering range of a compound is generally considered to be pKa ± 1.

Comparative pKa Values and Buffering Performance
CompoundpKaEffective Buffering Range (pH)
This compound ~10.3 (Predicted for a structural analog)~9.3 - 11.3
Ethanolamine ~9.58.5 - 10.5
Diethanolamine ~8.97.9 - 9.9
Aminomethyl propanol ~9.78.7 - 10.7

Table 2: Comparative pKa values and effective buffering ranges of the selected amino alcohols.

Analysis:

Experimental Workflow: Potentiometric Titration for pKa Determination

The pKa of an amino alcohol can be experimentally determined using potentiometric titration. This involves titrating a solution of the amino alcohol with a strong acid (e.g., HCl) and monitoring the pH change.

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Carbon Dioxide (CO₂) Capture - A Performance Evaluation

The capture of CO₂ from industrial flue gases and the atmosphere is a critical strategy for mitigating climate change. Aqueous solutions of amino alcohols are widely used as solvents for CO₂ absorption due to their ability to chemically react with the acidic CO₂ gas.

Key Performance Metrics for CO₂ Capture
  • CO₂ Absorption Capacity: The amount of CO₂ that can be absorbed per mole of amine (mol CO₂/mol amine).

  • Absorption Rate: The speed at which the amine solution absorbs CO₂.

  • Regeneration Energy: The energy required to reverse the reaction and release the captured CO₂, allowing for the reuse of the amine solvent.

Comparative Performance in CO₂ Capture
CompoundCO₂ Absorption Capacity (mol CO₂/mol amine)Absorption Rate
This compound Data not available; Morpholine: High capacityMorpholine: High rate
Ethanolamine (MEA) ~0.5 (theoretical)Fast
Diethanolamine (DEA) Higher than MEASlower than MEA
Aminomethyl propanol (AMP) ~1.0 (theoretical, as a sterically hindered amine)Slower than MEA

Table 3: Comparative performance of amino alcohols in CO₂ capture.

Analysis:

Ethanolamine (MEA) is a primary amine that reacts with CO₂ to form a stable carbamate, limiting its theoretical capacity to 0.5 mol of CO₂ per mole of amine. Diethanolamine (DEA), a secondary amine, generally exhibits a higher absorption capacity than MEA. Aminomethyl propanol (AMP) is a sterically hindered primary amine. This steric hindrance leads to the formation of less stable carbamates, which allows for a higher theoretical CO₂ loading of 1.0 mol of CO₂ per mole of amine and potentially lower regeneration energy.[7]

The presence of both a primary amine and a tertiary amine (within the morpholine ring) in this compound suggests a potentially complex and beneficial reaction mechanism with CO₂. The primary amine can react to form a carbamate, while the tertiary amine can facilitate the hydration of CO₂ to bicarbonate, potentially leading to a high overall absorption capacity.

Experimental Workflow: CO₂ Absorption Measurement

The CO₂ absorption capacity and rate of an amino alcohol solution can be determined by bubbling a gas stream with a known CO₂ concentration through the solution and measuring the amount of CO₂ absorbed over time.

Caption: Workflow for measuring CO₂ absorption performance.

Section 3: Corrosion Inhibition - Protecting Metallic Surfaces

Corrosion is a major concern in many industrial processes where aqueous solutions come into contact with metallic surfaces. Amino alcohols can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective film that hinders the corrosion process.

Mechanisms of Corrosion Inhibition

Amino alcohols can inhibit corrosion through:

  • Adsorption: The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective layer.

  • pH Neutralization: Their basicity can help to neutralize acidic species that contribute to corrosion.

Comparative Performance as Corrosion Inhibitors
CompoundInhibition Efficiency
This compound Data not available; Morpholine derivatives: High efficiency (e.g., >85% for some derivatives)
Ethanolamine Effective, used in various formulations
Diethanolamine Widely used as a corrosion inhibitor
Aminomethyl propanol Known for its anticorrosive properties

Table 4: Comparative performance of amino alcohols as corrosion inhibitors.

Analysis:

While specific data for this compound as a corrosion inhibitor is not available, studies on various morpholine derivatives have demonstrated their high efficiency in protecting steel from corrosion, with some derivatives showing over 85% inhibition.[8] The morpholine ring, with its nitrogen and oxygen atoms, can effectively adsorb onto metal surfaces, forming a protective barrier.[3][9]

Ethanolamine, diethanolamine, and aminomethyl propanol are all known to be effective corrosion inhibitors and are commonly used in metalworking fluids, coolants, and other industrial applications.[10] The choice of a specific amino alcohol often depends on the specific metal, the corrosive environment, and the operating conditions. The presence of the morpholine ring in this compound, in addition to the amino and hydroxyl groups, provides multiple sites for interaction with the metal surface, which could lead to strong adsorption and excellent corrosion inhibition.

Experimental Workflow: Electrochemical Corrosion Testing

Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are powerful techniques for evaluating the performance of corrosion inhibitors.

Caption: Workflow for evaluating corrosion inhibitor performance.

Section 4: Pharmaceutical Synthesis - The Role of Chiral Building Blocks

In the pharmaceutical industry, the three-dimensional structure of a drug molecule is critical to its biological activity and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological effects. Therefore, the synthesis of enantiomerically pure drugs is of paramount importance.

Chiral Amino Alcohols as Valuable Synthons

Chiral amino alcohols, such as (S)-1-Amino-3-morpholinopropan-2-ol, are highly valuable building blocks (synthons) in the synthesis of complex chiral drug molecules.[11] Their bifunctional nature and defined stereochemistry allow for the construction of specific molecular architectures with high precision.

Advantages of the Morpholine Moiety in Drug Design:

The morpholine ring is considered a "privileged structure" in medicinal chemistry and is found in numerous approved drugs.[4][12] Its inclusion in a drug molecule can offer several advantages:

  • Improved Physicochemical Properties: The morpholine ring can enhance water solubility and provide a favorable balance of lipophilicity and hydrophilicity, which can improve a drug's pharmacokinetic profile.[2][10]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the drug's half-life in the body.

  • Receptor Binding: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other interactions with biological targets, contributing to the drug's potency and selectivity.[10]

Comparative Roles in Synthesis:

  • (S)-1-Amino-3-morpholinopropan-2-ol: As a chiral building block, it is used in the asymmetric synthesis of complex molecules where a specific stereochemistry is required. Its morpholine moiety can be strategically incorporated to enhance the pharmacological properties of the final drug candidate. For instance, chiral amino alcohols are key precursors in the synthesis of various substituted morpholines, which are important scaffolds in drug discovery.[13]

  • Ethanolamine, Diethanolamine, and Aminomethyl Propanol: These are achiral molecules and are typically used as basic catalysts, pH adjusters, or as starting materials for the synthesis of other achiral molecules. While they are important in pharmaceutical manufacturing, they do not offer the stereochemical control provided by chiral amino alcohols.

Synthetic Workflow: Asymmetric Synthesis Using a Chiral Amino Alcohol

The synthesis of a chiral drug molecule often involves a multi-step process where a chiral building block is used to introduce a specific stereocenter.

Caption: General workflow for asymmetric synthesis using a chiral building block.

Conclusion

This comparative analysis highlights the unique and valuable properties of this compound in comparison to the more common amino alcohols: ethanolamine, diethanolamine, and aminomethyl propanol.

  • As a buffering agent , its predicted high pKa suggests effectiveness in a more alkaline pH range.

  • In CO₂ capture , the presence of the morpholine ring points towards potentially high absorption rates, combining the reactivity of a primary amine with the catalytic potential of a tertiary amine.

  • As a corrosion inhibitor , the multiple heteroatoms in its structure suggest strong adsorption to metal surfaces and excellent protective capabilities.

  • In pharmaceutical synthesis , its chiral nature and the presence of the advantageous morpholine moiety make it a highly valuable building block for the development of enantiomerically pure drugs with improved pharmacological properties.

While further experimental data is needed to fully quantify the performance of this compound in all these applications, its structural features strongly indicate its potential as a high-performance specialty chemical. For researchers and drug development professionals, this compound represents a promising alternative to traditional amino alcohols, particularly in applications requiring high pH buffering, rapid CO₂ absorption, robust corrosion protection, and stereospecific synthesis of advanced pharmaceutical intermediates.

References

  • Diethanolamine. PubChem.
  • Ethanolamine. PubChem.
  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
  • Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration.
  • AMINOMETHYL PROPANOL.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • Absorption of Carbon Dioxide in Aqueous Morpholine Solutions.
  • Absorption of Carbon Dioxide in Aqueous Morpholine Solutions. Sci-Hub. [Link]
  • Absorption of CO2 by Amine Blends Solution: An Experimental Evalu
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Amino-3-morpholinopropan-2-ol Derivatives in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. Among the promising scaffolds in medicinal chemistry, the 1-amino-3-morpholinopropan-2-ol backbone has garnered attention as a versatile template for the development of new therapeutic agents. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, to inform the rational design of more potent antifungal compounds.

The this compound Scaffold: A Privileged Structure

The this compound core combines several key features that contribute to its potential as a pharmacophore. The morpholine ring, a common motif in bioactive molecules, is known to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] The β-amino alcohol functionality provides a crucial anchor for interactions with biological targets, often mimicking the transition state of enzymatic reactions. The primary amino group offers a convenient handle for synthetic modification, allowing for the introduction of a wide array of substituents to probe the chemical space and optimize biological activity.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

Systematic structural modifications of the this compound scaffold have revealed critical insights into the determinants of antifungal activity. The primary focus of derivatization has been on the terminal amino group, where the introduction of various lipophilic and aromatic moieties has led to significant improvements in potency.

A key strategy in enhancing the antifungal efficacy of this class of compounds involves the incorporation of a silicon atom into the morpholine ring, creating sila-morpholine analogues. This modification has been shown to yield compounds with potent, broad-spectrum antifungal activity.[1] The rationale behind this approach lies in the unique physicochemical properties of silicon, which can alter the lipophilicity, metabolic stability, and binding interactions of the molecule.

Comparative Antifungal Activity of Sila-Morpholine Analogues

A comparative study of sila-morpholine analogues has provided valuable quantitative data on their antifungal efficacy against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the concentration causing 50% growth inhibition (IC50), and the minimum fungicidal concentration (MFC) are key parameters used to evaluate and compare the potency of these derivatives.

CompoundTarget FungusMIC (µg/mL)[1]IC50 (µg/mL)[1]MFC (µg/mL)[1]
Sila-analogue 24 Candida albicans10.52
Candida glabrata214
Candida tropicalis10.52
Cryptococcus neoformans0.50.251
Aspergillus niger214
Fenpropimorph Candida albicans428
Candida glabrata8416
Candida tropicalis428
Cryptococcus neoformans214
Aspergillus niger8416
Fenpropidin Candida albicans214
Candida glabrata428
Candida tropicalis214
Cryptococcus neoformans10.52
Aspergillus niger428
Amorolfine Candida albicans0.50.251
Candida glabrata10.52
Candida tropicalis0.50.251
Cryptococcus neoformans0.250.1250.5
Aspergillus niger10.52

Table 1: Comparative in vitro antifungal activity of a lead sila-morpholine analogue against standard antifungal agents.

The data clearly indicates that the sila-analogue 24 exhibits superior or comparable activity to the established antifungal agents fenpropimorph and fenpropidin against a range of pathogenic fungi.[1] Notably, its potency against Cryptococcus neoformans is particularly high. This highlights the significant potential of silicon incorporation in optimizing the antifungal profile of this compound derivatives.

Mechanistic Insights: Targeting Ergosterol Biosynthesis

The primary mechanism of action for many morpholine-based antifungals, including the sila-analogues, is the inhibition of ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately cell death. Specifically, these compounds are known to inhibit two key enzymes in the ergosterol pathway: sterol reductase and sterol isomerase.[1] The β-amino alcohol core of the this compound scaffold is believed to play a crucial role in binding to the active site of these enzymes.

SAR_Pathway cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Outcome cluster_moa Mechanism of Action Scaffold Core Structure (β-amino alcohol + morpholine) N_Subst N-Substitution (Lipophilic/Aromatic groups) Scaffold->N_Subst Derivatization Sila Sila-Morpholine (Silicon incorporation) Scaffold->Sila Bioisosteric Replacement Activity Enhanced Antifungal Activity (Lower MIC/IC50) N_Subst->Activity Sila->Activity Ergosterol Ergosterol Biosynthesis Inhibition Activity->Ergosterol leads to Enzymes Sterol Reductase & Sterol Isomerase Inhibition Ergosterol->Enzymes targets

Figure 1: Structure-Activity Relationship and Mechanism of Action.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel this compound derivatives relies on robust and reproducible experimental procedures. Below are representative protocols for the synthesis of the core scaffold and the evaluation of antifungal activity.

General Synthetic Procedure for this compound Derivatives

The synthesis of the this compound backbone typically starts from a suitable epoxide precursor.

Synthesis_Workflow Start Epichlorohydrin Step1 Ring-opening with Morpholine Start->Step1 Intermediate1 1-Chloro-3-morpholinopropan-2-ol Step1->Intermediate1 Step2 Reaction with Primary Amine (R-NH2) Intermediate1->Step2 Product 1-(Alkyl/Arylamino)-3- morpholinopropan-2-ol Step2->Product

Figure 2: General Synthetic Workflow.

Step 1: Synthesis of 1-Chloro-3-morpholinopropan-2-ol

  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent (e.g., methanol) at 0°C, add epichlorohydrin (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-chloro-3-morpholinopropan-2-ol.

Step 2: Synthesis of N-substituted this compound

  • To a solution of 1-chloro-3-morpholinopropan-2-ol (1.0 eq) in a polar aprotic solvent (e.g., DMF), add the desired primary amine (R-NH2, 1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of final concentrations.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (a known antifungal agent) and negative (no drug) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed visually or by measuring the optical density.

  • To determine the MFC, aliquot a small volume from the wells with no visible growth onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The structure-activity relationship studies, particularly those involving sila-substitution, have demonstrated that significant improvements in potency and spectrum of activity can be achieved through rational design. Future research in this area should focus on:

  • Exploring a wider range of N-substituents: Investigating the impact of diverse heterocyclic and polycyclic aromatic groups on antifungal activity.

  • Stereochemical optimization: Synthesizing and evaluating enantiomerically pure derivatives to determine the optimal stereochemistry for target engagement.

  • Mechanism of action studies: Further elucidating the precise binding interactions with target enzymes to guide the design of more selective and potent inhibitors.

  • In vivo evaluation: Assessing the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds in animal models of fungal infections.

References

  • Kumar, R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 58(20), 8175-8183. [Link]

Sources

comparing the efficacy of different synthetic routes to 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-morpholinopropan-2-ol is a key structural motif found in a variety of pharmacologically active compounds. Its vicinal amino alcohol functionality coupled with the morpholine moiety makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an in-depth look at their respective methodologies, and a discussion of their relative merits in terms of yield, efficiency, and practicality.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Epichlorohydrin as a PrecursorRoute 2: Glycidol as a Precursor
Starting Materials Epichlorohydrin, Morpholine, Sodium Azide, Reducing Agent (e.g., H₂/Pd-C)Glycidol, Morpholine, Ammonia
Key Intermediates 1-Chloro-3-morpholinopropan-2-ol, 1-Azido-3-morpholinopropan-2-ol1-(Morpholin-4-yl)propane-2,3-diol
Overall Yield Moderate to GoodGood to Excellent
Reaction Steps 32
Key Considerations Use of potentially hazardous sodium azide, requires a final reduction step.Direct amination with ammonia can require high pressure and temperature.
Advantages Readily available and inexpensive starting materials, well-established reaction pathways.Fewer synthetic steps, potentially higher atom economy.
Disadvantages Multi-step process, safety concerns with azide usage.May require specialized equipment for high-pressure reactions.

Visualizing the Synthetic Pathways

cluster_0 Route 1: From Epichlorohydrin cluster_1 Route 2: From Glycidol A1 Epichlorohydrin B1 1-Chloro-3-morpholinopropan-2-ol A1->B1 Morpholine C1 1-Azido-3-morpholinopropan-2-ol B1->C1 NaN₃ D1 This compound C1->D1 Reduction (e.g., H₂/Pd-C) A2 Glycidol B2 1-(Morpholin-4-yl)propane-2,3-diol A2->B2 Morpholine C2 This compound B2->C2 Ammonia

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Route 1: Synthesis via Epichlorohydrin Intermediate

This classical and widely employed route utilizes the readily available and cost-effective starting materials, epichlorohydrin and morpholine. The synthesis proceeds through a three-step sequence involving nucleophilic ring-opening, azide substitution, and subsequent reduction.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-3-morpholinopropan-2-ol

  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as methanol or water at 0-5 °C, epichlorohydrin (1.1 eq) is added dropwise, ensuring the temperature is maintained below 10 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or chromatography to yield 1-chloro-3-morpholinopropan-2-ol.

Causality Behind Experimental Choices: The use of a protic solvent facilitates the ring-opening of the epoxide by morpholine. The initial cooling of the reaction mixture is crucial to control the exothermic nature of the reaction.

Step 2: Synthesis of 1-Azido-3-morpholinopropan-2-ol

  • 1-Chloro-3-morpholinopropan-2-ol (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., DMF or DMSO) and water.

  • Sodium azide (1.5 - 2.0 eq) is added, and the mixture is heated to 80-100 °C for 6-12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 1-azido-3-morpholinopropan-2-ol, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The nucleophilic substitution of the chloride with azide is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the azide ion. The elevated temperature is necessary to drive the reaction to completion.

Step 3: Synthesis of this compound

  • 1-Azido-3-morpholinopropan-2-ol (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 4-8 hours.

  • Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. Palladium on carbon is a robust and commonly used catalyst for this transformation.

Route 2: Synthesis via Glycidol Intermediate

This route offers a more convergent approach, potentially reducing the number of synthetic steps. It involves the initial reaction of glycidol with morpholine, followed by the direct amination of the resulting diol.

Experimental Protocol

Step 1: Synthesis of 1-(Morpholin-4-yl)propane-2,3-diol

  • To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., water or a lower alcohol), glycidol (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-8 hours.

  • After cooling, the solvent is removed under reduced pressure to yield 1-(morpholin-4-yl)propane-2,3-diol, which can be purified by distillation or used directly in the next step.

Causality Behind Experimental Choices: The reaction is a straightforward nucleophilic ring-opening of the epoxide by the secondary amine of morpholine. Heating accelerates the reaction rate.

Step 2: Synthesis of this compound

  • 1-(Morpholin-4-yl)propane-2,3-diol (1.0 eq) is reacted with a large excess of aqueous or alcoholic ammonia in a sealed pressure vessel.

  • The reaction is heated to a temperature of 100-150 °C for 12-24 hours.

  • After cooling and venting the excess pressure, the solvent and excess ammonia are removed under reduced pressure.

  • The crude product is then purified by distillation or chromatography to yield this compound.

Causality Behind Experimental Choices: This step involves a nucleophilic substitution of the primary hydroxyl group with ammonia. Due to the lower reactivity of the hydroxyl group compared to a halide, this reaction requires forcing conditions, including high temperature and pressure, to achieve a reasonable conversion.

Comparative Efficacy and Field-Proven Insights

Route 1 (from Epichlorohydrin):

  • Strengths: This is a well-established and reliable method. The starting materials are inexpensive and readily available in bulk quantities, making it suitable for large-scale synthesis. The reaction conditions for each step are generally mild and do not require specialized high-pressure equipment.

  • Weaknesses: The multi-step nature of this route can lead to a lower overall yield compared to a more convergent synthesis. The use of sodium azide poses a significant safety hazard, as azides are potentially explosive and toxic. The final reduction step adds to the overall process time and cost.

Route 2 (from Glycidol):

  • Strengths: This route is more atom-economical and involves fewer synthetic steps, which can lead to a higher overall yield and reduced waste generation. It avoids the use of hazardous azide reagents.

  • Weaknesses: The direct amination of the diol with ammonia requires high temperatures and pressures, necessitating the use of specialized and more expensive autoclave equipment. This can be a limiting factor for laboratories not equipped for high-pressure reactions. The reaction may also suffer from side reactions, such as the formation of secondary and tertiary amines, which can complicate purification.

Conclusion

The choice between these two synthetic routes for the preparation of this compound will largely depend on the specific requirements of the researcher or organization.

For large-scale industrial production where cost and the availability of simple equipment are paramount, Route 1 (from Epichlorohydrin) , despite its drawbacks, may be the more practical choice due to the low cost of starting materials and the avoidance of high-pressure reactors. However, stringent safety protocols must be implemented to handle sodium azide.

For laboratory-scale synthesis or in settings where green chemistry principles and process efficiency are prioritized , and the necessary high-pressure equipment is available, Route 2 (from Glycidol) presents a more attractive option due to its shorter reaction sequence and avoidance of hazardous reagents.

Further optimization of reaction conditions, particularly for the amination step in Route 2, could enhance its appeal for broader applications. This could involve exploring alternative, milder amination methods or the use of more efficient catalysts.

References

  • General synthetic methods for morpholines and amino alcohols can be found in various organic chemistry textbooks and databases. Specific procedural details are often proprietary or published in specialized chemical literature. The protocols provided here are illustrative and based on general principles of organic synthesis.

A Comparative Guide to the Biological Activity of 1-Amino-3-morpholinopropan-2-ol Versus Piperidine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the most utilized saturated heterocycles are morpholine and piperidine. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth technical comparison of the biological activities of 1-Amino-3-morpholinopropan-2-ol and its piperidine analogs, offering insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Differences: A Tale of Two Rings

The core difference between morpholine and piperidine lies in the heteroatom at the 4-position of the six-membered ring. This seemingly minor change has a cascade of effects on the molecule's properties.

Morpholine: The presence of the oxygen atom in the morpholine ring imparts a higher polarity and the potential for hydrogen bond acceptance. The electron-withdrawing nature of the oxygen also reduces the basicity of the nitrogen atom compared to piperidine.[1] This can be a critical factor in modulating interactions with biological targets and improving metabolic stability.

Piperidine: The piperidine ring, with its all-carbon framework aside from the nitrogen, is more lipophilic than morpholine. The nitrogen in piperidine is more basic, which can be advantageous for forming strong ionic interactions with acidic residues in a target protein but may also lead to higher susceptibility to metabolic degradation.[1]

Structural_Comparison cluster_0 This compound cluster_1 1-Amino-3-(piperidin-1-yl)propan-2-ol Morpholine_Compound This compound Morpholine_Structure Piperidine_Structure Morpholine_Structure->Piperidine_Structure Structural Analogs Piperidine_Compound 1-Amino-3-(piperidin-1-yl)propan-2-ol

Caption: Structural comparison of this compound and its piperidine analog.

Comparative Biological Activities

While a direct head-to-head comparison of the biological activity of this compound and its exact piperidine analog is not extensively documented in publicly available literature, we can infer their potential activities by examining studies on related morpholine and piperidine derivatives.

Metabolic Stability

A crucial aspect of drug design is ensuring a compound has a suitable metabolic profile. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing oxygen atom in morpholine decreases the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1] Piperidine rings, on the other hand, are more prone to metabolic transformations such as N-dealkylation, ring oxidation leading to lactam formation, and ring opening.[1]

Table 1: Illustrative Metabolic Stability Comparison

Compound ClassKey Metabolic PathwaysGeneral Stability
Morpholine Analogs Oxidative N-dealkylation, Ring Oxidation (alpha or beta to N or O), N-oxidation[1]Generally more stable
Piperidine Analogs N-dealkylation, C-oxidation (alpha to N), Ring Opening, N-oxidation[1]Generally less stable
Antimicrobial and Antifungal Activity

Both morpholine and piperidine scaffolds are integral to a wide array of antimicrobial and antifungal agents.[2][3][4] The specific activity is highly dependent on the other substituents on the molecule.

Recent research has demonstrated the potent antifungal activity of certain piperidine-4-carbohydrazide derivatives, with some compounds showing superior efficacy against Rhizoctonia solani and Verticillium dahliae compared to commercial fungicides.[3] Similarly, various morpholine derivatives have exhibited broad-spectrum antibacterial activity.[5] For instance, some morpholine derivatives have shown high inhibitory action against a range of bacterial strains, with significant inhibition zones.

Table 2: Comparative Antimicrobial and Antifungal Activity of Morpholine and Piperidine Derivatives

Compound/Derivative ClassOrganism(s)Activity MetricReported ValueReference
Piperidine-4-carbohydrazide (A13)Rhizoctonia solaniEC₅₀0.83 µg/mL[3]
Piperidine-4-carbohydrazide (A13)Verticillium dahliaeEC₅₀1.12 µg/mL[3]
Morpholine derivative (Compound 3)Various BacteriaInhibition Zone16 - 31 mm
Morpholine derivative (Compound 5)Various BacteriaInhibition Zone21 - 29 mm
Piperidine-substituted halogenobenzene (Compound 5)Candida albicansMIC32-64 µg/mL[4]
Piperazine propanol derivativeCandida albicans 1,3-beta-D-glucan synthaseIC₅₀0.16 µM[3]

Experimental Protocols

To aid researchers in their own comparative studies, the following are detailed, step-by-step methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound and its piperidine analog) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antimicrobial_Susceptibility_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Compound Dilutions Prep_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The choice between a morpholine and a piperidine scaffold in drug design is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacokinetic profile. While morpholine analogs often exhibit enhanced metabolic stability, piperidine derivatives can be tailored to achieve potent biological activities. The available data on various derivatives suggest that both this compound and its piperidine analog have the potential for significant biological activity, particularly in the antimicrobial and antifungal realms. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials.

References

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ResearchGate.
  • ACS Publications. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry.
  • CORE.
  • Taylor & Francis Online. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 684-688.
  • PubMed.
  • PubMed Central.
  • DR-NTU (Data repository at Nanyang Technological University). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection.
  • ResearchGate.
  • Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.
  • Simson Pharma Limited. (R)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol.
  • ResearchGate. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | Request PDF.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • National Institutes of Health. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Sigma-Aldrich. (S)-1-Amino-3-morpholinopropan-2-ol.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed Central.
  • National Institutes of Health.
  • ChemicalBook. N-(3-Aminopropyl)morpholine.
  • Biosynth. 1-Amino-3-morpholin-4-yl-propan-2-ol.
  • MDPI.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Test of antimicrobial activity of morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ilthio) acetate (BKP-115)

Sources

A Comparative Guide to Analytical Method Validation for 1-Amino-3-morpholinopropan-2-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-Amino-3-morpholinopropan-2-ol quantification. As a polar amino alcohol, this compound presents unique analytical challenges. This document will navigate these challenges by comparing suitable analytical techniques, delving into the principles of method validation as prescribed by global regulatory bodies, and providing practical, step-by-step protocols.

The analytical techniques primarily suited for the quantification of polar compounds like this compound are High-Performance Liquid Chromatography (HPLC) with derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), Gas Chromatography (GC) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of the most appropriate method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison of Analytical Techniques

The choice of an analytical technique for the quantification of this compound is a critical decision in method development. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, each with its own set of advantages and considerations.

Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is essential to increase its volatility and improve the peak shape[1][2]. Common detectors for amine analysis in GC include the Flame Ionization Detector (FID) and Mass Spectrometry (MS)[3].

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile. The analysis of amino alcohols by HPLC often requires derivatization to introduce a chromophore for UV-Vis or fluorescence detection, as these compounds typically lack a native chromophore[4][5][6]. An alternative approach for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which can sometimes be employed without derivatization[7][8].

FeatureGas Chromatography (GC) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with DerivatizationHydrophilic Interaction Liquid Chromatography (HILIC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of polar compounds on a polar stationary phase using a high organic content mobile phase.[7][9]Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.[10]
Derivatization Typically required to increase volatility and improve peak shape.Often required for UV-Vis or fluorescence detection.May not be required.May not be required, enhancing workflow efficiency.
Sensitivity Good, detector-dependent (FID, MS).Good, detector-dependent (UV, Fluorescence).Moderate to good.Excellent.
Selectivity Good, especially with MS detection.Good, can be enhanced with selective derivatization.Moderate.Excellent, highly specific.
Sample Throughput Can be high with fast analysis times.Can vary depending on the complexity of the separation.Moderate.High, with rapid analysis times.
Instrumentation Cost Moderate.Moderate.Moderate.High.

The Foundation of Trust: Analytical Method Validation

The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose[11]. This process is governed by international guidelines, primarily from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[12][13][14][15]. The core parameters evaluated during validation ensure the reliability and accuracy of the analytical data.

According to the ICH Q2(R1) guideline, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[16].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[16].

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity[16].

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[16].

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability, intermediate precision, and reproducibility[16].

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[16].

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[16].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[16].

The following diagram illustrates the typical workflow for analytical method validation:

Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Finalized Method ExecuteValidation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) ValidationProtocol->ExecuteValidation AnalyzeData Analyze Data & Compare with Acceptance Criteria ExecuteValidation->AnalyzeData ValidationReport Prepare Validation Report AnalyzeData->ValidationReport MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation

Caption: General workflow for analytical method validation.

Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the quantification of this compound using HPLC with pre-column derivatization and GC with derivatization. The provided quantitative data is illustrative of typical performance characteristics for such methods.

Method 1: HPLC with Pre-column Derivatization using o-Phthaldialdehyde (OPA)

This protocol describes a general method for the quantification of this compound using HPLC with OPA derivatization and fluorescence detection. OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative[4][17][18].

a) Reagents and Materials:

  • This compound reference standard

  • o-Phthaldialdehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium borate buffer (0.1 M, pH 9.5)

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

b) Preparation of Solutions:

  • Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of NAC. This reagent should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 to 10 µg/mL.

c) Chromatographic Conditions:

  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm

d) Derivatization and Analysis Procedure:

  • To 100 µL of each working standard or sample solution, add 100 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.

  • Inject 10 µL of the derivatized solution into the HPLC system.

Method 2: GC-MS with Silylation Derivatization

This protocol outlines a general method for the quantification of this compound using GC-MS after derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Silylation replaces active hydrogens on the amine and hydroxyl groups, increasing volatility and thermal stability[2][19].

a) Reagents and Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

b) Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of pyridine.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with pyridine to concentrations ranging from 1 to 100 µg/mL.

c) Chromatographic and Mass Spectrometric Conditions:

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

d) Derivatization and Analysis Procedure:

  • To 100 µL of each working standard or sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature.

  • Inject 1 µL of the derivatized solution into the GC-MS system.

Comparative Validation Data

The following table summarizes typical validation parameters for the two proposed methods. These values are illustrative and should be confirmed during actual method validation.

Validation ParameterHPLC-Fluorescence (OPA Derivatization)GC-MS (Silylation Derivatization)ICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%Typically 80-120% (for assay)
Precision (RSD) < 2.0%< 3.0%Typically ≤ 2% (for assay)
LOD ~0.01 µg/mL~0.05 µg/mLTo be determined and reported
LOQ ~0.03 µg/mL~0.15 µg/mLTo be determined and reported
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo significant interference at the retention time of the analyte
Robustness Unaffected by minor changes in pH, mobile phase composition, and temperatureUnaffected by minor changes in oven temperature ramp rate and gas flow rateNo significant impact on results from minor variations in method parameters

Decision Tree for Method Selection

The choice of the most suitable analytical method depends on various factors. The following decision tree can guide the selection process:dot digraph "Method Selection Decision Tree" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Need to quantify\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sensitivity [label="Is very high sensitivity required\n(e.g., for trace impurity analysis)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS is the preferred method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Is avoiding derivatization a priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HILIC [label="Consider HILIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_or_HPLC [label="Choose between GC and HPLC\nbased on available instrumentation\nand sample matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; GC [label="GC with derivatization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC with derivatization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Sensitivity; Sensitivity -> LCMS [label="Yes"]; Sensitivity -> Derivatization [label="No"]; Derivatization -> HILIC [label="Yes"]; Derivatization -> GC_or_HPLC [label="No"]; GC_or_HPLC -> GC; GC_or_HPLC -> HPLC; }

Sources

A Guide to Cross-Validation of Analytical Methods for 1-Amino-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical results for 1-Amino-3-morpholinopropan-2-ol, a key intermediate in pharmaceutical synthesis. As the purity and concentration of such intermediates are critical for the safety and efficacy of the final drug product, rigorous analytical control is paramount. This document outlines two robust analytical methodologies, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and details a systematic approach to their cross-validation.

The principles discussed herein are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), ensuring that the proposed methodologies meet global regulatory standards for analytical procedure validation.[1][2][3][4]

The Imperative for Method Cross-Validation

In drug development and manufacturing, it is not uncommon to employ different analytical techniques across various stages, from early-stage development to final quality control. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can yield comparable and reliable results for the same analyte.[4][5][6] This is crucial when:

  • Transferring a method between laboratories.

  • Comparing a new or improved method to an established one.

  • Analyzing samples using different analytical technologies (e.g., chromatography vs. spectroscopy).

For a molecule like this compound, which possesses polar functional groups (primary amine, secondary alcohol) and lacks a strong chromophore, direct analysis can be challenging. Therefore, derivatization is often employed to enhance detectability and improve chromatographic performance. This guide will compare an HPLC method, valued for its precision and robustness in routine quality control, with a GC-MS method, which offers superior specificity and structural elucidation capabilities.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and reproducibility.[7][8] For primary amines like this compound, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy to introduce a fluorescent or UV-active moiety, thereby significantly enhancing sensitivity.[9][10]

Experimental Protocol: RP-HPLC
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 0.1 N HCl).

    • Accurately weigh and dissolve the sample containing the analyte in the same diluent.

    • Perform serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.

  • Derivatization Procedure (using OPA):

    • To 100 µL of each standard, sample, and blank, add 200 µL of OPA derivatizing reagent (prepared in a borate buffer, pH 10.2, with 3-mercaptopropionic acid).[9]

    • Vortex the mixture and allow it to react at room temperature for a defined period (e.g., 2 minutes).

    • Immediately inject a fixed volume (e.g., 10 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 70% B in 15 minutes) to ensure separation from impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Fluorescence detector (Excitation: 338 nm, Emission: 455 nm).[9]

Rationale for Method Design

The choice of a C18 column provides a versatile stationary phase for separating the derivatized, now more hydrophobic, analyte from polar impurities. Gradient elution is employed to ensure adequate resolution and to elute any potential late-eluting compounds. The alkaline pH of the derivatization reaction facilitates the reaction of OPA with the primary amine.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Diluent A->B C Prepare Calibrators & QCs B->C D Add OPA Reagent C->D E React at Room Temp D->E F Inject into HPLC E->F G Gradient Elution on C18 F->G H Fluorescence Detection G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[11][12] For polar and non-volatile compounds like this compound, derivatization is essential to increase volatility and thermal stability.[13][14][15] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective approach.[13]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare stock solutions and dilutions as described for the HPLC method, using a volatile solvent like methanol.

    • Aliquots of the standards, samples, and blanks must be evaporated to complete dryness under a gentle stream of nitrogen before derivatization.

  • Derivatization Procedure (using MTBSTFA):

    • To the dried residue, add 100 µL of MTBSTFA and 100 µL of a suitable solvent (e.g., acetonitrile).[13]

    • Seal the vials and heat at a controlled temperature (e.g., 80-100 °C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization of both the amine and hydroxyl groups.[13]

    • Cool the vials to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overload.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of the derivatized analyte. A full scan mode can be used for impurity identification.

Rationale for Method Design

Derivatization with MTBSTFA is chosen for its ability to produce stable tert-butyldimethylsilyl (TBDMS) derivatives that are less moisture-sensitive than trimethylsilyl (TMS) derivatives.[13] The temperature-programmed separation on a non-polar column allows for the elution of analytes based on their boiling points. The use of SIM mode in the mass spectrometer provides excellent sensitivity and selectivity by monitoring only specific ions, thereby reducing chemical noise and improving quantification limits.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Solutions B Aliquot & Evaporate A->B C Add MTBSTFA & Solvent B->C D Heat to React C->D E Inject into GC D->E F Temperature Programmed Separation E->F G MS Detection (SIM Mode) F->G H Extract Ion Chromatogram G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for GC-MS analysis with silylation derivatization.

Cross-Validation: A Comparative Framework

To cross-validate these two methods, a set of identical samples, including quality control samples at low, medium, and high concentrations, should be analyzed by both the HPLC and GC-MS procedures. The validation should focus on key performance characteristics as defined by ICH guidelines.[1][4][16]

Data Comparison Table
Validation ParameterRP-HPLC with OPA DerivatizationGC-MS with SilylationAcceptance CriteriaRationale
Specificity Baseline resolution from known impurities and degradation products.Unique mass spectrum and retention time; no interfering peaks in SIM mode.Methods must be specific for the analyte.[1]Ensures accurate measurement in the presence of other components.
Linearity (r²) > 0.998> 0.995r² ≥ 0.99Demonstrates a proportional relationship between signal and concentration.
Range 80-120% of target concentration80-120% of target concentrationMethod must be accurate and precise over the specified range.[3][4]Defines the concentration interval where the method is reliable.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Within 98.0 - 102.0% of the nominal value.Measures the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability: < 1.0% Intermediate: < 2.0%Repeatability: < 2.0% Intermediate: < 3.0%RSD should not exceed 2-3% for the assay.Assesses the degree of scatter between a series of measurements.[1]
Limit of Quantitation (LOQ) ~5 ng/mL~1 ng/mLSufficiently low to quantify impurities at the required level.The lowest concentration that can be measured with acceptable precision and accuracy.
Robustness Insensitive to small changes in pH, mobile phase composition, flow rate.Insensitive to minor variations in oven ramp rate, injector temperature.No significant impact on results from minor procedural changes.Indicates the method's reliability during normal usage.
Interpretation of Results

The results from both methods should be statistically compared. The mean concentrations obtained for the QC samples should not be significantly different. A common approach is to calculate the percentage difference between the results from the two methods for each sample, with an acceptance criterion typically set at ±15%.

The RP-HPLC method is expected to demonstrate superior precision (lower %RSD) due to the highly automated and reproducible nature of modern liquid chromatography systems. Conversely, the GC-MS method will likely offer a lower limit of quantitation and unparalleled specificity, making it an excellent confirmatory technique, especially for identifying unknown impurities.

Conclusion

Both RP-HPLC with pre-column derivatization and GC-MS with derivatization are suitable and robust methods for the analysis of this compound. The choice of method for routine use will depend on the specific application; HPLC is often preferred for high-throughput quality control environments, while GC-MS is invaluable for method development, impurity identification, and confirmatory analysis.

A thorough cross-validation, as outlined in this guide, provides documented evidence that both methods are fit for their intended purpose and can be used interchangeably or complementarily, ensuring the consistent quality and reliability of analytical data throughout the pharmaceutical development lifecycle.[2][17] This rigorous scientific approach underpins confidence in product quality and satisfies stringent regulatory expectations.

References

  • Validation of Impurity Methods, Part II. (2014-08-22). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). Profound Pharma.
  • Analytical Method Validation: ICH and USP Perspectives. (2025-08-08). International Journal of Research and Review.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022-03-31). European Medicines Agency.
  • Cross and Partial Validation. (2017-09-24). European Bioanalysis Forum.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014-09-05). PMC - NIH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021-03-19). National Institutes of Health (NIH).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). MDPI.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent Technologies.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021-03-19). PubMed.
  • Method development for amino acid analysis. (2025-08-07). ResearchGate.
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2025-08-06). ResearchGate.
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023-06-07). PubMed.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1-Amino-3-morpholinopropan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The subtle, yet profound, difference between enantiomers—non-superimposable mirror images—can mean the difference between a therapeutic breakthrough and a clinical failure. For researchers working with chiral building blocks like 1-Amino-3-morpholinopropan-2-ol, a versatile intermediate in the synthesis of various bioactive compounds, the ability to unequivocally determine and verify the stereochemistry of its enantiomers, (R)- and (S)-1-Amino-3-morpholinopropan-2-ol, is paramount.

This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques employed to distinguish between these two isomers. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure the integrity of your research.

The Significance of Stereoisomerism in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse effects. Amino acids, the building blocks of proteins, are a prime example of nature's reliance on stereospecificity, with L-amino acids being predominant in biological systems[1][2]. The development of prodrugs often utilizes amino acid moieties to enhance properties like bioavailability, and the choice of stereoisomer is crucial for effective transport and enzymatic cleavage[3]. Therefore, robust analytical methods for chiral discrimination are not just a regulatory requirement but a fundamental aspect of rational drug design.

Molecular Structures of this compound Isomers

Before delving into the spectroscopic analysis, it is essential to visualize the molecules at the heart of our discussion.

G cluster_R (R)-1-Amino-3-morpholinopropan-2-ol cluster_S (S)-1-Amino-3-morpholinopropan-2-ol R_C1 H₂N R_C2 C R_C1->R_C2 R_C3 C R_C2->R_C3 R_OH OH R_C2->R_OH R_H1 H R_C2->R_H1 R_C4 N R_C3->R_C4 R_H2 H R_C3->R_H2 R_H3 H R_C3->R_H3 R_C5 CH₂ R_C4->R_C5 R_C6 CH₂ R_C5->R_C6 R_C7 O R_C6->R_C7 R_C8 CH₂ R_C7->R_C8 R_C9 CH₂ R_C8->R_C9 R_C9->R_C4 R_H4 H S_C1 H₂N S_C2 C S_C1->S_C2 S_C3 C S_C2->S_C3 S_OH OH S_C2->S_OH S_H1 H S_C2->S_H1 S_C4 N S_C3->S_C4 S_H2 H S_C3->S_H2 S_H3 H S_C3->S_H3 S_C5 CH₂ S_C4->S_C5 S_C6 CH₂ S_C5->S_C6 S_C7 O S_C6->S_C7 S_C8 CH₂ S_C7->S_C8 S_C9 CH₂ S_C8->S_C9 S_C9->S_C4 S_H4 H

Caption: Molecular structures of the (R) and (S) enantiomers of this compound.

Spectroscopic Comparison Workflow

A multi-pronged spectroscopic approach is essential for the unambiguous characterization and differentiation of the this compound isomers. The following workflow outlines a robust strategy.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Confirmation synthesis Chiral Synthesis of (R) and (S) Isomers purification Purification by Recrystallization or Chiral Chromatography synthesis->purification ftir FT-IR Spectroscopy purification->ftir Functional Group Confirmation ms Mass Spectrometry purification->ms Molecular Weight Verification nmr NMR Spectroscopy purification->nmr Structural Elucidation data_analysis Comparative Spectral Analysis ftir->data_analysis ms->data_analysis chiral_nmr Chiral NMR (with Derivatization) nmr->chiral_nmr Enantiomeric Differentiation chiral_nmr->data_analysis confirmation Confirmation of Absolute Configuration data_analysis->confirmation

Caption: Overall experimental workflow for the spectroscopic comparison of isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical in a non-chiral solvent, the use of a chiral derivatizing agent (CDA) allows for their differentiation.

a) Standard ¹H and ¹³C NMR Spectroscopy

Initially, standard NMR techniques are employed to confirm the overall chemical structure of this compound.

Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H₂N-CH~2.8 - 3.0~45-50
CH (OH)~3.8 - 4.0~68-72
CH ₂-Morpholine~2.4 - 2.6~60-65
Morpholine (-N-CH ₂-)~2.5 - 2.7~53-57
Morpholine (-O-CH ₂-)~3.6 - 3.8~66-70
-OH , -NHBroad, variable-

Note: These are predicted values and may vary based on solvent and concentration.

b) Chiral NMR Spectroscopy: Differentiating the Enantiomers

To distinguish between the (R) and (S) isomers, we must introduce a chiral element to create diastereomers, which have distinct NMR spectra. A well-established method is the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride (MTPA-Cl), as a chiral derivatizing agent.[4][5][6]

Protocol for Chiral Derivatization with (R)- and (S)-MTPA-Cl

  • Sample Preparation: In two separate NMR tubes, dissolve ~5-10 mg of the purified this compound isomer in 0.5 mL of anhydrous pyridine-d₅.

  • Derivatization: To one tube, add a slight molar excess of (R)-(-)-MTPA-Cl. To the other, add a slight molar excess of (S)-(+)-MTPA-Cl. The reaction will form bis-MTPA esters/amides by reacting with both the hydroxyl and amino groups.

  • Reaction Monitoring: Gently shake the tubes and monitor the reaction by ¹H NMR until completion (typically 1-2 hours at room temperature). The formation of the diastereomeric derivatives can be observed by the appearance of new signals.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.

The Causality Behind the Method: The phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the chiral substrate. Due to the different spatial arrangements of the substituents around the chiral center in the two diastereomers, the magnitude of this effect will differ, leading to observable differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center.[7]

Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Bis-MTPA Derivatives

Proton Expected Sign of Δδ Rationale
H₂N-CHPositiveProtons on one side of the MTPA plane will be shielded.
CH ₂-MorpholineNegativeProtons on the other side of the MTPA plane will be deshielded.

By analyzing the sign of the Δδ values for the protons on either side of the chiral center, the absolute configuration of the starting amino alcohol can be determined.[4][5]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it cannot distinguish between enantiomers, it is an essential tool for confirming the successful synthesis and purity of this compound.

Protocol for FT-IR Analysis

  • Sample Preparation: A small amount of the purified solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Characteristic FT-IR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretch, N-H stretchAlcohol, Primary Amine
2950 - 2850C-H stretchAliphatic CH₂
1115 - 1085C-O-C stretchEther (Morpholine)
1650 - 1580N-H bendPrimary Amine

The presence of these characteristic peaks confirms the integrity of the morpholine ring and the amino alcohol functionality.[8][9][10]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Similar to FT-IR, standard MS techniques cannot differentiate between enantiomers. However, it is crucial for confirming the molecular formula and can provide structural information through analysis of fragmentation patterns.

Protocol for Mass Spectrometry Analysis

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely protonate the basic nitrogen atoms to form [M+H]⁺ ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Expected Mass Spectrometry Data

  • Molecular Ion: The expected m/z for the protonated molecule [C₇H₁₆N₂O₂ + H]⁺ is 161.13.

  • Key Fragmentation Pathways: Amino alcohols typically undergo α-cleavage, where the bond adjacent to the nitrogen or oxygen atom is broken.[11][12] Common fragmentation patterns would involve:

    • Loss of H₂O (water) from the alcohol.

    • Cleavage of the C-C bond adjacent to the amino group.

    • Fragmentation of the morpholine ring.

G parent [M+H]⁺ m/z = 161.13 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 143.12 parent->frag1 frag2 α-cleavage [CH₂(OH)CH₂-Morpholine]⁺ m/z = 130.10 parent->frag2 frag3 Morpholine fragment [C₄H₁₀NO]⁺ m/z = 88.08 parent->frag3

Caption: Plausible fragmentation pathways for this compound in MS/MS.

IV. Chiral Chromatography

While not a spectroscopic technique in the traditional sense, chiral high-performance liquid chromatography (HPLC) is an indispensable tool for both the analytical separation and purification of enantiomers.[13][14][15] It serves as a validation method for the results obtained from chiral NMR.

Principle of Operation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Protocol

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohol enantiomers.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol), that provides good resolution of the two enantiomer peaks.

  • Analysis: Inject a solution of the racemic mixture and monitor the elution profile using a UV detector. The two enantiomers will appear as two separate peaks.

  • Identification: By injecting pure samples of the (R) and (S) isomers (if available), the elution order can be established.

The integration of the peak areas provides the enantiomeric excess (ee) of the sample, offering a quantitative measure of its purity.

Conclusion

The spectroscopic comparison of this compound isomers is a multi-faceted process that relies on the synergistic use of several analytical techniques. While FT-IR and Mass Spectrometry are vital for confirming the chemical identity and molecular weight of the compound, they are blind to stereochemistry. The definitive assignment of the absolute configuration of the (R) and (S) enantiomers hinges on the application of chiral NMR spectroscopy, typically through derivatization with an agent like MTPA-Cl. The results from this powerful technique can be further corroborated by the orthogonal method of chiral HPLC.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently and accurately characterize these critical chiral building blocks, ensuring the scientific integrity and ultimate success of their endeavors.

References

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR.
  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-NMR. RSC Publishing. [Link]
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]
  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic letters, 7(15), 3247-3250. [Link]
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. (2021).
  • Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell. (2023). American Chemical Society. [Link]
  • Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-1110. [Link]
  • Li, Y., Wang, F., Liu, M., Li, Z., & Liu, S. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 226-234. [Link]
  • ResearchGate. (n.d.).
  • Desgres, J., & Biemann, K. (1979). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. Biomedical mass spectrometry, 6(9), 389-403. [Link]
  • ResearchGate. (n.d.). FT-IR spectrum for compound (1). [Link]
  • Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. [Link]
  • Khan, A., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link]
  • CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol. (2020).
  • N'Da, D. D. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(11), 17590-17614. [Link]
  • Rather, M. A., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 10(11), 1332. [Link]
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • ResearchGate. (n.d.).
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core-Shell Tandem Column Approach. (2020).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • ChemSynthesis. (n.d.). 1-amino-3-pentyn-2-ol. [Link]
  • PubChem. (n.d.). 2-Amino-3-methylpentan-1-ol. [Link]
  • Revisely. (n.d.). 6.2.2 Amino Acids, Amides and Chirality. [Link]
  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. (2021). PubMed Central. [Link]
  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023).
  • PubChem. (n.d.). 1-Amino-3-methylpentan-2-ol. [Link]
  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]
  • Features, roles and chiral analyses of proteinogenic amino acids. (2020). AIMS Press. [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of 1-Amino-3-morpholinopropan-2-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is fundamentally dependent on the purity of its precursors.[1][2] 1-Amino-3-morpholinopropan-2-ol is a key building block, a morpholine derivative whose structural integrity is paramount for the efficacy and safety of the final drug product.[3] Sourcing this intermediate from different suppliers introduces variability, not just in the percentage of the desired compound but, more critically, in the profile of accompanying impurities. Compromises in intermediate quality, such as the presence of uncharacterized impurities or batch-to-batch inconsistency, can lead to compromised API purity, reduced yields, and significant regulatory hurdles.[2][4]

This guide provides researchers, scientists, and drug development professionals with a robust, multi-faceted analytical framework to rigorously assess and compare the purity of this compound from various commercial sources. We will move beyond a simple percentage assay to build a comprehensive purity profile, empowering you to make data-driven decisions for your supply chain. Our approach is grounded in the principles of Good Manufacturing Practice (GMP) and international regulatory expectations, which emphasize that quality control is not a cost, but a critical investment in the success of a therapeutic program.[1][5]

Our evaluation rests on a triad of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification of the principal component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual starting materials, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and impurity identification.[6][7][8] This self-validating system ensures that every facet of the compound's purity is scrutinized, providing the trustworthiness required for progression in a regulated environment.

Experimental Design: A Multi-Modal Analytical Strategy

The core principle of our assessment is that no single analytical technique is sufficient to declare a pharmaceutical intermediate "pure." Each method offers a unique lens through which to view the sample, and by combining their outputs, we can construct a high-fidelity purity profile. The workflow below illustrates our comprehensive approach.

G cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Analytical Testing cluster_2 Data Analysis & Purity Calculation cluster_3 Supplier Qualification Sample Receive Samples (Supplier A, B, C) Prep Standardized Sample Preparation (e.g., 1 mg/mL) Sample->Prep HPLC HPLC-UV/CAD (Assay, Non-Volatile Impurities) Prep->HPLC Aliquot GCMS GC-MS (Volatile Impurities, Residual Solvents) Prep->GCMS Aliquot NMR NMR (¹H, ¹³C) (Structural Confirmation, Impurity ID) Prep->NMR Aliquot KF Karl Fischer Titration (Water Content) Prep->KF Aliquot Analysis Integrate Data: - HPLC Area % - KF Water % - GC-MS Impurity % - NMR Identification HPLC->Analysis GCMS->Analysis NMR->Analysis KF->Analysis MassBalance Calculate Purity by Mass Balance Analysis->MassBalance Compare Comparative Data Table MassBalance->Compare Decision Informed Supplier Selection Compare->Decision

Caption: Overall workflow for purity assessment of this compound.

Causality Behind Experimental Choices
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment in pharmaceutical analysis.[9] For a molecule like this compound, which lacks a strong UV chromophore, standard UV detection at low wavelengths (~210 nm) can be used, but more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are preferable for a more accurate mass-based response.[9] We employ a reversed-phase method which is ideal for separating the polar main compound from less polar impurities. The primary output is the "Assay," typically reported as area percent, which provides a quantitative measure of the main peak relative to other detected components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile and semi-volatile impurities that may be missed by HPLC.[8] This includes residual starting materials (e.g., morpholine) and synthesis solvents. Due to the polarity of the target molecule and its potential impurities, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[10][11] The mass spectrometer provides definitive identification of the separated components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.[12] While chromatography can separate components, NMR confirms that the main peak in the chromatogram is indeed this compound and not a structural isomer. It provides an unparalleled view of the molecule's hydrogen (¹H NMR) and carbon (¹³C NMR) framework.[6][13] Furthermore, NMR can detect and help identify impurities present at significant levels (>0.1%) without the need for a reference standard of that impurity.

  • Karl Fischer Titration: Water is a common and significant impurity in raw materials. This titrimetric method provides a highly accurate and precise quantification of water content, which is essential for calculating the final purity by mass balance.

Detailed Experimental Protocols

The following protocols are robust starting points. Method validation according to ICH Q2(R1) guidelines would be required for use in a GMP environment.

Protocol 1: Purity Assay by Reversed-Phase HPLC with UV Detection
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine analyte on silica-based columns.[14]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

  • HPLC Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 3.5 µm
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detector UV at 210 nm

    | Gradient | 5% B to 95% B over 20 min, hold for 5 min |

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Calculation:

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Analysis of Volatile Impurities by GC-MS
  • Derivatization (for Morpholine Impurity):

    • Rationale: Morpholine is a potential starting material impurity. It reacts with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine, which is readily analyzed by GC-MS.[11][15]

    • Dissolve 10 mg of the sample in 1 mL of water.

    • Add 100 µL of 1 M Hydrochloric Acid.

    • Add 200 µL of saturated Sodium Nitrite solution.

    • Incubate at 60°C for 15 minutes.

    • Neutralize with 1 M Sodium Hydroxide.

    • Perform a liquid-liquid extraction with 2 x 1 mL of Dichloromethane.

    • Combine the organic layers and concentrate to 100 µL for analysis.

  • GC-MS Conditions:

    Parameter Setting
    Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, 1.0 mL/min
    Inlet Temp. 250 °C
    Oven Program Start at 60°C (1 min), ramp 10°C/min to 280°C (5 min)[16]
    MS Source Temp. 230 °C
    Ionization Electron Impact (EI), 70 eV

    | Scan Mode | Full Scan (m/z 35-400) |

Protocol 3: Structural Confirmation by ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O).

    • Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals in the ¹H NMR spectrum.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton environments, chemical shifts, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to observe the number of unique carbon atoms in the molecule.

    • Rationale: The combination of ¹H and ¹³C NMR provides a definitive fingerprint of the molecule's structure.[6][17] Any significant deviation from the expected spectrum or the presence of additional peaks indicates impurities.

Data Presentation and Interpretation

After executing the analytical protocols, all quantitative data should be summarized for a clear, at-a-glance comparison.

Table 1: Comparative Purity Analysis of this compound

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance White PowderWhite PowderOff-White PowderVisualWhite to Off-White Powder
Assay (Area %) 99.85%99.51%99.79%HPLC-UV≥ 99.0%
Water Content 0.08%0.25%0.12%Karl Fischer≤ 0.5%
Impurity 1 (Morpholine) Not Detected0.05%Not DetectedGC-MS≤ 0.02%
Impurity 2 (Regioisomer) 0.05%0.11%0.06%HPLC-UV≤ 0.10%
Any Unspecified Impurity 0.02%0.08%0.03%HPLC-UV≤ 0.05%
Total Impurities 0.07%0.24%0.09%HPLC/GC-MS≤ 0.5%
Purity by Mass Balance 99.85% 99.51% 99.79% Calculation≥ 99.0%
NMR Confirmation ConformsConformsConforms¹H, ¹³C NMRConforms to Structure

Note: Data presented are hypothetical and for illustrative purposes only.

Interpreting the Results: A Logic-Based Approach

The selection of a supplier is not merely about choosing the highest assay value. It requires a holistic evaluation of the entire purity profile.

G Start Start: Review Comparative Data Table AssayCheck Is Assay by HPLC ≥ 99.0% for all? Start->AssayCheck ImpurityCheck Are all known and unknown impurities within spec? AssayCheck->ImpurityCheck Yes Reject Disqualify Supplier AssayCheck->Reject No ConsistencyCheck Review multiple batches. Is the impurity profile consistent? ImpurityCheck->ConsistencyCheck Yes Investigate Investigate & Discuss with Supplier ImpurityCheck->Investigate No Select Qualify Supplier ConsistencyCheck->Select Yes ConsistencyCheck->Investigate No Investigate->Reject

Caption: Decision logic for supplier qualification based on purity profile.

From our hypothetical data in Table 1:

  • Supplier A presents the best profile: highest assay, lowest water content, and all impurities well below the specified limits.

  • Supplier B is problematic. While the assay is over 99.5%, it has higher levels of both a known starting material (Morpholine) and a process-related impurity (Regioisomer), exceeding the acceptance criteria. This could indicate less refined process control.

  • Supplier C is acceptable, with a high assay and low impurity levels, though slightly less pure than Supplier A. The off-white appearance might warrant a discussion with the supplier but is likely acceptable.

The trustworthiness of a supplier is demonstrated not only by a high-purity product but also by providing a comprehensive Certificate of Analysis (CoA) that details the results from multiple analytical techniques, aligning with the findings of your internal verification.[5]

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like this compound is a multi-dimensional task that demands a rigorous, evidence-based approach. Relying on a single assay value from a supplier's CoA is insufficient for ensuring the quality and consistency required for robust drug development. By implementing an orthogonal analytical strategy incorporating HPLC, GC-MS, and NMR, development scientists can build a comprehensive purity profile that reveals the true quality of the material. This self-validating system provides the confidence needed to select high-quality suppliers, mitigate risks in API synthesis, and build a foundation of quality that will carry through to the final drug product.

References

  • Title: Five Key Elements of Pharmaceutical Intermediate Quality Control Source: Vertex AI Search Grounding Service URL
  • Title: Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives Source: Benchchem URL
  • Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL
  • Title: Pharmaceutical Intermediate Quality Standards: A Practical Guide Source: Vertex AI Search Grounding Service URL
  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Source: Ningbo Inno Pharmchem Co., Ltd.
  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL
  • Title: Structural elucidation by NMR(1HNMR)
  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds Source: AZoLifeSciences URL
  • Title: cGMP Pharmaceutical Quality Control Testing Source: Intertek URL
  • Title: of analysis methods of amino acids and amines by HPLC Source: ResearchGate URL
  • Title: Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions Source: PYG Lifesciences URL
  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: PMC - NIH URL
  • Title: The derivatization reaction of morpholine.
  • Title: A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis Source: Benchchem URL
  • Title: Different analytical methods of estimation of morpholine or its derivatives Source: ResearchGate URL
  • Title: (R)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)
  • Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: MDPI URL
  • Title: method development for the analysis of 3-Amino-1-(furan-3-yl)
  • Title: (S)

Sources

A Comparative Guide to the Performance of 1-Amino-3-morpholinopropan-2-ol in Amidinourea Synthesis for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of 1-Amino-3-morpholinopropan-2-ol as a synthetic building block. We will objectively compare its reactivity with alternative amines in the synthesis of amidinourea derivatives, a class of compounds with significant potential as non-nucleoside antiviral agents. This analysis is grounded in established experimental data to provide researchers, scientists, and drug development professionals with actionable insights for scaffold selection and reaction optimization.

Introduction: The Quest for Novel Antiviral Scaffolds

The landscape of antiviral therapy is in constant evolution, driven by the emergence of drug-resistant viral strains and the need for new mechanisms of action. While nucleoside analogs form the backbone of many treatments, non-nucleoside inhibitors offer alternative therapeutic pathways.[1][2] Amidinoureas, designed as isosteres of the historical antiviral drug moroxydine, have recently gained attention as promising scaffolds for targeting viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).[2][3][4][5]

The synthesis of these potent molecules relies on the selection of appropriate amine building blocks. This compound is a particularly compelling starting material. Its structure uniquely combines:

  • A primary amine for direct participation in guanidinylation reactions.

  • A morpholine ring , a privileged pharmacophore in medicinal chemistry known to enhance aqueous solubility and metabolic stability.[6][7]

  • A secondary alcohol on a propane backbone, which provides a key hydrogen-bonding feature and a potential point for further functionalization.

This guide benchmarks the performance of amines featuring the morpholine moiety against simpler alternatives in a well-established amidinourea synthesis, providing a clear rationale for experimental choices in drug discovery programs.

The Benchmark Reaction: Guanidinylation for Amidinourea Synthesis

The core reaction for building the amidinourea scaffold is the guanidinylation of a primary or secondary amine. A robust and widely adopted method involves the reaction of an amine with a protected, activated guanidinylating agent. For this guide, we will focus on the synthetic pathway where various amines are reacted with a Boc-protected N-aryl-guanidine to form the desired Boc-protected amidinourea intermediate.[2][5] This intermediate can then be easily deprotected under acidic conditions to yield the final active compound.

The choice of this reaction as a benchmark is based on its proven reliability with a diverse range of amine substrates and its direct relevance to the synthesis of biologically active molecules.[2][5]

Reaction_Scheme cluster_products Products Amine R¹-NH₂ (e.g., this compound) Intermediate Boc-Protected Amidinourea Guanidine Boc-Protected N-Aryl-Guanidine Guanidine->Intermediate Step 1: Guanidinylation (Refluxing THF, 24-48h) FinalProduct Final Amidinourea (as HCl salt) Intermediate->FinalProduct Step 2: Deprotection (HCl/EtOAc) Workflow start Setup Reaction reactants Combine Amine and Boc-Guanidine in THF start->reactants reflux Reflux for 24-48h reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Solvent Evaporation & Aqueous Work-up monitor->workup Complete purify Column Chromatography (Silica Gel) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for amidinourea synthesis and purification.

Protocol 1: Baseline Synthesis using Benzylamine

This protocol details the reaction of a simple primary amine with a pre-formed Boc-protected guanidine intermediate (referred to as Intermediate 3 based on the cited literature). [2][5]

  • Materials:

    • N-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine (Intermediate 3a , 1.0 equiv)

    • Benzylamine (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine (1.0 equiv).

    • Dissolve the solid in anhydrous THF (approx. 0.2 M concentration).

    • Add benzylamine (1.2 equiv) to the solution via syringe.

    • Heat the reaction mixture to reflux (approx. 66°C) and maintain for 24-48 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

    • Upon completion, allow the mixture to cool to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • The crude residue is then purified by flash column chromatography on silica gel to yield the pure Boc-protected amidinourea product.

Protocol 2: Comparative Synthesis using 4-(2-Aminoethyl)morpholine

This protocol benchmarks the performance of a morpholine-containing amine under identical conditions.

  • Materials:

    • N-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine (Intermediate 3a , 1.0 equiv)

    • 4-(2-Aminoethyl)morpholine (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add N-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine (1.0 equiv).

    • Dissolve the solid in anhydrous THF (approx. 0.2 M concentration).

    • Add 4-(2-Aminoethyl)morpholine (1.2 equiv) to the solution via syringe.

    • Heat the reaction mixture to reflux (approx. 66°C) and maintain for 24-48 hours.

    • Monitor the reaction progress by TLC. The higher polarity of the product may require a more polar eluent system (e.g., with methanol) compared to Protocol 1.

    • Upon completion, cool the mixture to room temperature and evaporate the solvent in vacuo.

    • Purify the crude product by flash column chromatography. The high polarity of the morpholine-containing product may necessitate a gradient elution with a stronger solvent system (e.g., dichloromethane/methanol) to ensure efficient separation.

Conclusion

The synthesis of amidinoureas via guanidinylation serves as an excellent benchmark for evaluating the performance of amine building blocks in a reaction of high relevance to medicinal chemistry. The experimental data demonstrates that amines incorporating a morpholine moiety, such as 4-(2-aminoethyl)morpholine, are highly effective substrates, providing yields that are superior to those of simpler aryl-alkyl amines. [2][5]This enhanced performance can be attributed to the favorable physicochemical properties imparted by the morpholine ring, including improved solubility and modulated basicity.

Based on this comparative analysis, This compound stands out as a highly promising and versatile building block. It is projected to exhibit excellent reactivity in this benchmark synthesis, while introducing desirable pharmacophoric elements (morpholine and a secondary alcohol) directly into the final molecule. Its use can streamline the synthesis of novel, lead-like compounds, making it a valuable tool for researchers developing the next generation of antiviral agents.

References

  • Wikipedia (2024). Morpholine.
  • PubMed (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.
  • Toscani, A., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927.
  • Drake, B., et al. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis.
  • ResearchGate (2021). Synthesis, Biological Evaluation and Mode of Action Studies of Novel Amidinourea Inhibitors of Hepatitis C Virus (HCV).
  • E3S Web of Conferences (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed (2009). Synthesis and antiviral activities of chiral thiourea derivatives containing an alpha-aminophosphonate moiety.
  • PubMed (2015). Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents.
  • PubMed (2002). Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety.
  • National Institutes of Health (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.

Sources

Safety Operating Guide

1-Amino-3-morpholinopropan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal, not just for regulatory compliance, but for the safety of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 1-Amino-3-morpholinopropan-2-ol, grounded in established safety principles and regulatory standards. While this document is comprehensive, it is crucial to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal.

Understanding the Hazards: Why Proper Disposal Matters

This compound, like similar amino alcohols, presents several potential hazards. Understanding these is fundamental to appreciating the necessity of the disposal procedures outlined below. Based on data from analogous compounds, the primary concerns are:

  • Corrosivity : Amino alcohols are often corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][2][3]

  • Toxicity : These compounds can be harmful if swallowed or absorbed through the skin.[1][4] Inhalation of vapors may also be harmful and cause respiratory irritation.[1]

  • Environmental Hazard : Release into the environment must be avoided as these chemicals can be harmful to aquatic life.[4]

  • Combustibility : While not highly flammable, many amino alcohols are combustible liquids and can form explosive mixtures with air upon intense heating.[1][4]

Therefore, the disposal process is not merely about discarding unwanted material but about neutralizing its potential harm to human health and the ecosystem.

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all necessary safety measures are in place. This is a non-negotiable prerequisite for handling any hazardous chemical.

Core Principle: Create a barrier between yourself and the hazardous substance.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[1]Protects against splashes that can cause irreversible eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to burns and absorption of the harmful substance.[5]
Body Protection A lab coat or chemical-resistant apron.[6]Protects against incidental spills and splashes.
Footwear Closed-toe shoes.[5]Prevents injury from spills or dropped containers.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][5]Minimizes inhalation of potentially irritating or harmful vapors.

Always ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][6]

Disposal Decision Workflow

The appropriate disposal path for this compound depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process.

G cluster_0 Waste Assessment cluster_1 Disposal Protocols start Identify Waste Stream (this compound) is_spill Is it a small, incidental spill? start->is_spill is_container Is it an empty container or residual waste? is_spill->is_container No spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_bulk Is it bulk/unused chemical? is_container->is_bulk No container_disposal Follow Container Decontamination & Disposal Protocol is_container->container_disposal Yes bulk_disposal Follow Hazardous Waste Collection Protocol is_bulk->bulk_disposal Yes final_disposal Dispose via Approved Hazardous Waste Vendor spill_cleanup->final_disposal container_disposal->final_disposal bulk_disposal->final_disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Protocol 1: Small Incidental Spills (Less than 100 mL)

This procedure is for minor spills that can be safely managed by trained laboratory personnel.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the spill area to prevent spreading.[5]

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as dry sand, earth, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Materials: All contaminated cleaning materials, including gloves, must be placed in the hazardous waste container.

  • Label and Store: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name, and store it in a designated satellite accumulation area for pickup.

Protocol 2: Empty Containers and Residual Waste

"Empty" containers are often not truly empty and must be treated as hazardous waste.

  • Do Not Rinse into Drain: Never rinse the container into a laboratory sink or drain system. This can lead to environmental contamination.

  • Triple Rinse (if permissible): In some jurisdictions, triple rinsing with a suitable solvent (e.g., water, if appropriate) may be permitted. Crucially, the rinsate must be collected and treated as hazardous waste.

  • Collect Rinsate: Collect all rinsate in a designated hazardous waste container.

  • Deface the Label: Obliterate or remove the original manufacturer's label to avoid confusion.

  • Dispose of Container: The rinsed container should be disposed of through your institution's hazardous waste program. Some may be recyclable after proper decontamination, but this must be verified with your Environmental Health & Safety (EHS) department.

Protocol 3: Bulk or Unused Chemical Waste

Disposal of larger quantities of this compound must be handled through your institution's official hazardous waste management system.

  • Do Not Mix Wastes: Keep this compound waste separate from other chemical waste streams unless explicitly instructed to do so by your EHS department.[4] Mixing incompatible chemicals can cause dangerous reactions.

  • Use an Appropriate Container: The waste must be stored in a compatible, sealed, and leak-proof container. Often, the original container is suitable.[4]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Store Safely: Store the sealed container in a designated satellite accumulation area, away from heat or ignition sources, and in a location with secondary containment.[1][4]

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not allow hazardous waste to accumulate beyond established time limits.[7]

Regulatory Framework: The "Cradle-to-Grave" Principle

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This legislation establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[8]

Key steps under RCRA include:

  • Identification: Generators must determine if their waste is hazardous.[7][10]

  • Management: Waste must be properly stored and labeled.[8]

  • Transportation: A manifest system tracks the waste from the generator to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

  • Disposal: The waste is treated and disposed of according to strict federal and state regulations.[7][8]

By following the protocols in this guide, you are complying with the initial and most critical steps of this regulatory framework, ensuring that the waste is handled safely on-site before being transferred to a licensed disposal facility.[7][11]

Conclusion: A Culture of Safety

Proper disposal of this compound is not an afterthought but an integral part of the experimental process. By understanding the hazards, utilizing correct PPE, and adhering to established disposal protocols, you contribute to a safe and responsible laboratory environment. Always defer to your institution's specific guidelines and the manufacturer's SDS for the final word on safety and disposal.

References

  • Nippon Nyukazai Co., Ltd. (2023).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Sigma-Aldrich. (2025).
  • U.S. Environmental Protection Agency. (2025).
  • CountyOffice.org. (2024).
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • TCI EUROPE N.V. (2024).
  • Alfa Aesar. (2021).
  • Sigma-Aldrich. (2012).
  • Fisher Scientific. (2025).
  • Grainger. (2024). Lab Safety Rules and Guidelines.
  • Amino Labs. (n.d.). Lab Safety and Best Practices.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Safe Practices: Food Handling and Storage.
  • University of Nevada, Reno. (n.d.).

Sources

A Senior Application Scientist's Guide to Handling 1-Amino-3-morpholinopropan-2-ol: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Assessment: Understanding the Risk

Before any handling operation, it is imperative to understand the potential routes of exposure and their consequences. The chemical structure of 1-Amino-3-morpholinopropan-2-ol suggests the following primary hazards:

  • Dermal Contact: This is the most significant risk. Analogous compounds are classified as corrosive and can cause severe skin burns.[1][3] Prolonged or repeated exposure can lead to the absorption of harmful quantities.[5]

  • Ocular Contact: Direct contact with the eyes will cause serious, potentially irreversible, eye damage.[1][2][6]

  • Inhalation: While it may not be highly volatile, vapors or mists can be destructive to the mucous membranes and upper respiratory tract.[2][7] Operations should be confined to areas with adequate ventilation.

  • Ingestion: The substance is presumed to be harmful if swallowed and can cause burns to the gastrointestinal tract.[2][8]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from specific, identified hazards. The table below summarizes the minimum required PPE for handling this compound.

Area of Protection Required Equipment Rationale & Critical Specifications
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles are mandatory at all times to prevent splashes from reaching the eyes.[7][9] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or energetic reactions, such as transferring large volumes or performing reactions under pressure.[10] Standard safety glasses are insufficient.
Hand Protection Chemical-Resistant Gloves (Double-Gloved)Nitrile or Neoprene gloves are recommended.[11] Given the corrosive nature, double-gloving is a required practice to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[12] Always inspect gloves for tears or holes before use.[9]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved laboratory coat provides a critical barrier against spills and splashes.[7][10] This should be worn over long pants and closed-toe shoes to ensure maximum skin coverage.[10][12]
Respiratory Protection Use Dependent on VentilationAll handling must, at a minimum, occur in a well-ventilated area .[7][13][14] For any procedure that could generate aerosols, mists, or vapors, work must be conducted within a certified chemical fume hood .[11] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary.[7][9]

Procedural Workflow: A Self-Validating System

Adherence to a strict procedural workflow is essential for safety. This sequence is designed to prevent cross-contamination and ensure that protective barriers are always in place when needed.

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_doff Phase 4: Doffing PPE (Contamination Avoidance) cluster_final Phase 5: Final Steps A Verify Fume Hood Functionality B Inspect All PPE (Gloves, Goggles, Coat) A->B C Prepare Spill Kit & Emergency Wash Stations B->C D Don Lab Coat (Fully Buttoned) C->D Enter Work Area E Don Inner Gloves D->E F Don Outer Gloves E->F G Don Goggles & Face Shield F->G H Perform All Work Inside Fume Hood G->H I Remove Outer Gloves (Contaminated Pair) H->I Work Complete J Remove Face Shield & Goggles I->J K Remove Lab Coat J->K L Remove Inner Gloves K->L M Dispose of Contaminated PPE as Hazardous Waste L->M N Wash Hands Thoroughly M->N

Caption: Safe Handling Workflow for Corrosive Chemicals.

Step-by-Step Guidance
  • Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational and that safety showers and eyewash stations are unobstructed. Inspect all PPE for defects.

  • Donning Sequence: The order is critical to prevent contaminating your inner layers. Don your lab coat first, followed by your inner and then outer gloves. Finally, put on your safety goggles and face shield.

  • Handling: Conduct all transfers and manipulations of this compound within the sash of a certified chemical fume hood to control vapor and aerosol exposure.

  • Doffing Sequence: This is the most critical phase for preventing personal exposure.

    • Outer Gloves: Remove the most likely contaminated layer first. Use a proper removal technique (glove-to-glove) to avoid touching the outer surface with your bare skin.[9]

    • Face/Eye Protection: Remove the face shield and goggles.

    • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

    • Inner Gloves: Finally, remove the inner pair of gloves.

  • Disposal and Hygiene: Dispose of all contaminated, single-use PPE (e.g., gloves) in a designated hazardous waste container.[8][9] Immediately wash your hands and forearms thoroughly with soap and water.[6][9]

Emergency Response Plan

In the event of an exposure, immediate and correct action is vital.

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][15][16] Seek immediate medical attention. Do not remove clothing if it is adhering to the skin.[15]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses if present and easy to do so.[1][9] Call for immediate medical assistance.
Inhalation Move the affected individual to fresh air at once.[1][13][16] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical help.[7][16]
Ingestion Do NOT induce vomiting. [1][8][9] Rinse the mouth thoroughly with water and have the person drink two glasses of water, if conscious.[8] Seek immediate medical attention.
Spill Evacuate personnel from the immediate area.[9] Absorb the spill with an inert material like vermiculite or sand and place it into a suitable, closed container for disposal as hazardous waste.[7][9] Ensure adequate ventilation during cleanup.

Disposal of Contaminated Materials

All materials that come into direct contact with this compound, including gloves, absorbent pads, and empty containers, are considered hazardous waste.

  • PPE: Contaminated gloves and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.[8][9]

  • Containers: Empty containers retain product residue and can be dangerous.[7] They must be disposed of in accordance with local, state, and federal hazardous waste regulations.[8][13] Do not reuse empty containers for any purpose.

G A Contaminated Material Generated (e.g., Gloves, Wipes) B Place Immediately into Designated, Labeled Hazardous Waste Bin A->B C Keep Waste Container Closed When Not in Use B->C D Arrange for Pickup by Environmental Health & Safety C->D E Document Waste Stream (as per institutional policy) D->E

Caption: Contaminated Waste Disposal Workflow.

References

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer.
  • 3-Aminopropanol - Safety Data Sheet - ChemicalBook.
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Morpholine - SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet: Morpholine - Carl ROTH.
  • SAFETY DATA SHEET - 1-aminopropan-2-ol - Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment - University of California, San Francisco.
  • Safety Data Sheet Morpholine - Redox.
  • SAFETY DATA SHEET - 2-Amino-1,3-propanediol - TCI Europe N.V.
  • Morpholine - Lab Procurement Services - Lab Procurement Services.
  • SAFETY DATA SHEET - 3-Amino-1-propanol - Alfa Aesar.
  • Material Safety Data Sheet - DL-1-Amino-2-propanol - Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Amino-1-propanol - Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol - Spectrum Chemical.
  • SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine - TCI Chemicals.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Nevada, Reno.
  • N-(3-Aminopropyl)morpholine | C7H16N2O - PubChem.
  • N-(3-AMINOPROPYL)MORPHOLINE - Ataman Kimya.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.